molecular formula C6H12O5 B1673964 Hydroxy-PEG2-CH2COOH CAS No. 51951-04-3

Hydroxy-PEG2-CH2COOH

Cat. No.: B1673964
CAS No.: 51951-04-3
M. Wt: 164.16 g/mol
InChI Key: PRBXPAHXMGDVNQ-UHFFFAOYSA-N
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Description

Hydroxy-PEG2-CH2COOH (CAS 51951-04-3), also known as 2-[2-(2-Hydroxyethoxy)ethoxy]acetic acid, is a heterobifunctional polyethylene glycol (PEG) derivative featuring a hydroxyl group (-OH) at one terminus and a carboxylic acid (-COOH) at the other, connected by a short PEG spacer of two ethylene oxide units . With a molecular formula of C6H12O5 and a molecular weight of approximately 164.16 g/mol, this compound serves as a versatile building block and PROTAC linker in scientific research . Its primary research value lies in its role as a flexible spacer in the synthesis of complex molecules, particularly Proteolysis-Targeting Chimeras (PROTACs) . In PROTAC technology, which involves connecting a ligand for an E3 ubiquitin ligase to a ligand for a target protein, the hydrophilic PEG spacer of this compound helps to optimize the distance and orientation between the two moieties, exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Beyond PROTACs, this compound is widely applicated in medical research, drug-release systems, nanotechnology, and the development of new materials . Its two distinct functional groups allow for sequential conjugation strategies. The carboxylic acid can be activated with reagents like EDC or HATU to form stable amide bonds with primary amines, while the hydroxyl group can be utilized in other conjugation or modification reactions . This makes it invaluable in bioconjugation, polypeptide synthesis, and the creation of graft polymer compounds or polyethylene glycol-modified functional coatings . The product is offered with a purity of ≥95% and should be stored dry, kept in a cool, dark place to ensure stability . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-1-2-10-3-4-11-5-6(8)9/h7H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBXPAHXMGDVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51951-04-3
Record name 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid
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Foundational & Exploratory

Hydroxy-PEG2-CH2COOH synthesis and purification protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Hydroxy-PEG2-CH2COOH

This guide provides a comprehensive overview of the synthesis and purification protocols for this compound, a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative. With a hydroxyl group at one terminus and a carboxylic acid at the other, this molecule is a versatile building block, particularly prominent as a PROTAC (Proteolysis Targeting Chimera) linker in drug discovery and development.[1] Its hydrophilic PEG spacer enhances the solubility and bioavailability of therapeutic agents.[1]

Synthesis of this compound

The primary and most established method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. An alternative industrial-scale method involves the controlled ethoxylation of an alcohol followed by oxidation.

Experimental Protocol: Williamson Ether Synthesis

This protocol details the synthesis of this compound from di(ethylene glycol) and a protected form of bromoacetic acid, tert-butyl bromoacetate (B1195939), followed by deprotection.

Step 1: Alkoxide Formation and Williamson Ether Synthesis

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve di(ethylene glycol) (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

  • Alkoxide Formation: Cool the solution in an ice bath (0 °C). Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the sodium alkoxide.

  • Nucleophilic Substitution: Slowly add tert-butyl bromoacetate (1.0 equivalent) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected product, tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate.

Step 2: Deprotection of the Carboxylic Acid

  • Acidic Hydrolysis: Dissolve the crude protected product in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 1:1 v/v).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product is typically purified by flash column chromatography on silica (B1680970) gel.

  • Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed product onto the top of the prepared column.

  • Elution: Elute the column with a gradient of a more polar solvent system. A common eluent system for PEG-containing compounds is a mixture of chloroform (B151607) and methanol (B129727) or dichloromethane and methanol.[2] For acidic compounds, the addition of a small amount of formic acid (0.5-2%) to the mobile phase can improve peak shape and separation.[2][3] A typical gradient might start with 100% dichloromethane and gradually increase the methanol concentration to 10-20%.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₆H₁₂O₅[1][4]
Molecular Weight164.16 g/mol [1]
Purity (typical)≥95%[4]
Typical YieldVaries with synthesis methodN/A
Storage Conditions-20°C, protected from light and moistureN/A
¹H NMR (400 MHz, D₂O) Chemical Shift (δ ppm) Multiplicity Integration Assignment
3.65–3.72m4H-OCH₂CH₂O-
4.18s2H-CH₂COOH
Data from Benchchem[1]

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Di(ethylene glycol) Di(ethylene glycol) Williamson Ether Synthesis Williamson Ether Synthesis Di(ethylene glycol)->Williamson Ether Synthesis tert-Butyl bromoacetate tert-Butyl bromoacetate tert-Butyl bromoacetate->Williamson Ether Synthesis Crude Protected Product Crude Protected Product Williamson Ether Synthesis->Crude Protected Product Deprotection (TFA) Deprotection (TFA) Crude Protected Product->Deprotection (TFA) Crude this compound Crude this compound Deprotection (TFA)->Crude this compound Flash Chromatography Flash Chromatography Crude this compound->Flash Chromatography Pure this compound Pure this compound Flash Chromatography->Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Mechanism of Action in a PROTAC

PROTAC_Mechanism Target_Protein Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (Target Protein-PROTAC-E3 Ligase) Target_Protein->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_Target Polyubiquitinated Target Protein Ubiquitination->Ub_Target Recycled_PROTAC Recycled PROTAC Ubiquitination->Recycled_PROTAC Degradation Degradation Ub_Target->Degradation Proteasome 26S Proteasome Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: Role of this compound as a linker in the PROTAC-mediated degradation of a target protein.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-(2-hydroxyethoxy)ethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(2-hydroxyethoxy)ethoxy)acetic acid, also known by its CAS Number 51951-04-3, is a bifunctional molecule featuring a terminal hydroxyl group and a carboxylic acid moiety, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This structure imparts hydrophilicity and makes it a valuable linker in various bioconjugation and drug delivery applications, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] An understanding of its physicochemical properties is crucial for its effective application in research and pharmaceutical development. This guide provides a summary of available data and detailed experimental protocols for the determination of its key physicochemical parameters.

Core Physicochemical Properties

PropertyValueData TypeSource
Molecular Formula C6H12O5---[2][3]
Molecular Weight 164.16 g/mol ---[1][2]
pKa 3.39 ± 0.10Predicted[3]
LogP -1.73Predicted[4]
Aqueous Solubility Soluble in water and other polar solvents. Soluble in DMSO.Qualitative[1][2]

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of the key physicochemical properties of 2-(2-(2-hydroxyethoxy)ethoxy)acetic acid.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration, a highly accurate and common method. This technique involves titrating a solution of the compound with a strong base and monitoring the pH change.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of 2-(2-(2-hydroxyethoxy)ethoxy)acetic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). This can be determined from the inflection point of the titration curve.

experimental_workflow_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_solution Prepare Analyte Solution titrate Titrate with Standard Base prep_solution->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record_ph Record pH after each addition titrate->record_ph plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve determine_pka Determine pKa at half-equivalence point plot_curve->determine_pka

Workflow for pKa Determination by Potentiometric Titration.
Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is experimentally determined using the shake-flask method, which involves partitioning the compound between n-octanol and water.

Methodology:

  • Preparation of Phases: Prepare a solution of 2-(2-(2-hydroxyethoxy)ethoxy)acetic acid in n-octanol that has been pre-saturated with water. Also, have a volume of water that has been pre-saturated with n-octanol.

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol solution of the compound with a known volume of the water.

  • Equilibration: Shake the funnel for a sufficient amount of time to allow for the compound to reach equilibrium between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[5]

experimental_workflow_logp cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep_phases Prepare n-octanol and water phases mix_phases Mix phases in separatory funnel prep_phases->mix_phases dissolve_compound Dissolve compound in n-octanol dissolve_compound->mix_phases shake_equilibrate Shake to equilibrate mix_phases->shake_equilibrate separate_phases Allow phases to separate shake_equilibrate->separate_phases measure_conc Measure concentration in each phase separate_phases->measure_conc calculate_logp Calculate LogP measure_conc->calculate_logp

Workflow for LogP Determination by the Shake-Flask Method.
Determination of Aqueous Solubility (Thermodynamic Equilibrium Method)

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Methodology:

  • Sample Preparation: Add an excess amount of solid 2-(2-(2-hydroxyethoxy)ethoxy)acetic acid to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

  • Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

experimental_workflow_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis add_excess Add excess solid to aqueous buffer agitate Agitate at constant temperature add_excess->agitate separate_solid Separate undissolved solid agitate->separate_solid measure_conc Measure concentration of dissolved compound separate_solid->measure_conc

Workflow for Aqueous Solubility Determination.

Conclusion

2-(2-(2-hydroxyethoxy)ethoxy)acetic acid is a hydrophilic linker molecule with significant potential in drug development and bioconjugation. While experimentally determined physicochemical data are limited, predictive models and qualitative assessments indicate it is a water-soluble, acidic compound. The standardized experimental protocols provided in this guide offer a framework for the precise determination of its pKa, LogP, and aqueous solubility, enabling researchers to better understand and utilize this versatile molecule in their applications.

References

Navigating the Solution: A Technical Guide to the Solubility of Hydroxy-PEG2-CH2COOH in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility characteristics of Hydroxy-PEG2-CH2COOH. Understanding the solubility of this versatile bifunctional linker is critical for its effective application in bioconjugation, drug delivery systems, and the development of PROTACs (Proteolysis Targeting Chimeras).

Executive Summary

This compound, also known as 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid, is a hydrophilic molecule featuring a hydroxyl group and a carboxylic acid moiety connected by a short polyethylene (B3416737) glycol (PEG) spacer. Its physicochemical properties, particularly its solubility, are pivotal for its utility in various biochemical and pharmaceutical applications. This guide offers a detailed examination of its solubility in common organic solvents, provides a robust experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems.

PropertyValueReference
Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
LogP -1.73[1]
Appearance White or off-white powder or wax-like solid[2]

The negative LogP value indicates a high degree of hydrophilicity, suggesting good solubility in polar solvents and limited solubility in non-polar organic solvents.

Solubility Profile in Organic Solvents

While specific quantitative solubility data for this compound is not extensively published, its solubility can be reliably predicted based on the well-established principle of "like dissolves like" and the known solubility of polyethylene glycols. The following table summarizes the expected solubility in a range of common organic solvents. It is important to note that these are qualitative and semi-quantitative predictions and should be confirmed experimentally for specific applications. The compound is known to be soluble in Dimethyl Sulfoxide (DMSO)[3].

SolventPolarity IndexPredicted SolubilityRationale / Notes
Water 10.2Highly SolubleThe hydrophilic PEG chain, hydroxyl, and carboxylic acid groups promote strong hydrogen bonding with water.
Dimethyl Sulfoxide (DMSO) 7.2SolubleA highly polar aprotic solvent capable of dissolving a wide range of polar compounds. Confirmed in literature[3].
Dimethylformamide (DMF) 6.4SolubleA polar aprotic solvent, similar to DMSO, expected to effectively solvate the molecule.
Methanol 5.1SolubleA polar protic solvent that can engage in hydrogen bonding.
Ethanol 4.3SolubleSimilar to methanol, but slightly less polar. Good solubility is expected.
Acetonitrile 5.8Moderately SolubleA polar aprotic solvent, may be less effective than DMSO or DMF but should still provide moderate solubility.
Tetrahydrofuran (THF) 4.0Sparingly SolubleLower polarity than the above solvents, solubility is likely to be reduced.
Dichloromethane (DCM) 3.1Sparingly SolubleA non-polar solvent, expected to be a poor solvent for this hydrophilic molecule.
Toluene 2.4Poorly Soluble / InsolubleA non-polar aromatic solvent, unlikely to dissolve a significant amount of the compound.
Hexane 0.1InsolubleA non-polar aliphatic solvent, not expected to dissolve the compound.
Diethyl Ether 2.8InsolubleGenerally considered a non-solvent for PEGs[2].

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For precise quantification of solubility, the shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. The following protocol provides a detailed methodology.

4.1 Materials and Equipment

  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Volumetric flasks and pipettes

  • Analytical balance

4.2 Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the supernatant by interpolating its response on the calibration curve.

4.3 Data Reporting

The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.

Visualization of Experimental and Logical Workflows

To further clarify the process of solubility assessment, the following diagrams, generated using Graphviz, illustrate the key workflows.

G Workflow for Solubility Assessment cluster_0 Preliminary Assessment cluster_1 Experimental Determination cluster_2 Data Analysis & Reporting A Physicochemical Property Analysis (LogP, MW, Structure) B Predict Solubility ('Like Dissolves Like') A->B C Shake-Flask Method: Add excess solute to solvent B->C Select Solvents D Equilibrate at Constant Temperature (24-72h) C->D E Separate Phases (Centrifugation & Filtration) D->E F Quantify Solute Concentration (e.g., HPLC) E->F H Determine Solubility (mg/mL or mol/L) F->H G Construct Calibration Curve G->H I Compile Technical Report H->I

Caption: A logical workflow for assessing the solubility of a compound.

G Signaling Pathway of 'Like Dissolves Like' cluster_solute This compound (Solute) cluster_solvent Solvent Solute Polar Functional Groups (Hydroxyl, Carboxyl, Ether Linkages) Solubility Solubility Solute->Solubility Intermolecular Forces PolarSolvent Polar Solvent (e.g., Water, DMSO, Ethanol) PolarSolvent->Solubility Favorable Interactions (Hydrogen Bonding, Dipole-Dipole) NonPolarSolvent Non-Polar Solvent (e.g., Hexane, Toluene) NonPolarSolvent->Solubility Unfavorable Interactions

Caption: The principle of "like dissolves like" for this compound.

Conclusion

This compound is a highly hydrophilic molecule with excellent predicted solubility in polar solvents such as water, DMSO, DMF, and alcohols. Its solubility is expected to decrease significantly in less polar and non-polar organic solvents. For applications requiring precise concentrations, the shake-flask method provides a reliable means of determining its thermodynamic solubility. The information and protocols provided in this guide will aid researchers and developers in the effective use of this important linker in their work.

References

Stability of Hydroxy-PEG2-CH2COOH in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the stability of Hydroxy-PEG2-CH2COOH in aqueous solutions. While specific kinetic data for this molecule is not extensively published, this document infers its stability profile based on the known chemical behavior of its constituent functional groups: a primary alcohol, two ether linkages, and a terminal carboxylic acid. The primary degradation pathway for the polyethylene (B3416737) glycol (PEG) backbone is oxidative cleavage. The ether linkages are generally stable but can be susceptible to cleavage under harsh acidic conditions.[1][2] This guide details potential degradation pathways, outlines a comprehensive experimental protocol for forced degradation studies, and describes appropriate analytical methodologies for stability assessment.

Chemical Structure and Properties

This compound, chemically named 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid, is a short-chain, hydrophilic linker molecule. Its structure combines the biocompatibility and solubility characteristics of a diethylene glycol spacer with terminal functional groups (hydroxyl and carboxyl) that allow for conjugation to various molecules.

  • IUPAC Name: 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid

  • Molecular Formula: C6H12O5

  • Molecular Weight: 164.16 g/mol

  • Key Features:

    • Two ether linkages (C-O-C)

    • One terminal primary hydroxyl group (-OH)

    • One terminal carboxylic acid group (-COOH)

Figure 1: Chemical Structure of this compound

Potential Degradation Pathways

The stability of this compound in aqueous solution is primarily influenced by conditions that affect its ether backbone. The terminal alcohol and carboxylic acid groups are generally stable under physiological conditions.

Oxidative Degradation

Oxidation is a common degradation mechanism for the polyether backbone of PEGs.[3] This process can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents, and is often accelerated by heat and light. The reaction proceeds via a free-radical mechanism, leading to chain scission.

Key degradation products from the oxidative cleavage of the PEG backbone can include smaller chain PEG fragments, formaldehyde, acetaldehyde, formic acid, and glycolic acid.[3]

G Figure 2: Oxidative Degradation Pathway A This compound B Radical Initiation (O2, heat, light, metal ions) A->B + [O] C Peroxide Intermediates B->C D Ether Bond Scission C->D E Degradation Products (e.g., Formic Acid, Glycolic Acid, Shorter PEG fragments) D->E

Figure 2: Oxidative Degradation Pathway
Hydrolytic Degradation (Acid-Catalyzed)

Ether linkages are generally stable to hydrolysis under neutral and basic conditions. However, under strong acidic conditions and elevated temperatures, the ether bond can be cleaved.[1][2] This is a slow process and typically requires conditions more extreme than those found in most pharmaceutical applications.[1][2]

  • Mechanism: The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion (e.g., halide) or water.[1][2] This would result in the cleavage of the PEG chain into smaller alcohol and diol fragments.

Given the high stability of ethers, significant degradation via this pathway is not expected under typical storage or physiological conditions.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5] The study involves subjecting an aqueous solution of this compound to a variety of stress conditions. The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[4][6][7]

Preparation of Stock Solution

Prepare a stock solution of this compound in purified water (e.g., Milli-Q) at a known concentration (e.g., 1-5 mg/mL). Use this stock for all stress conditions.

Stress Conditions

The following table summarizes the recommended stress conditions based on ICH guidelines.[4] Samples should be analyzed at appropriate time points (e.g., 0, 4, 8, 24, 48 hours) until the target degradation is achieved.

Stress ConditionReagent / ConditionTemperatureRationale
Acid Hydrolysis 0.1 M - 1 M HCl60-80°CTo evaluate stability in acidic environments and challenge ether bond integrity.[4][7][8]
Base Hydrolysis 0.1 M - 1 M NaOH60-80°CTo assess stability in alkaline conditions.[4][7][8]
Oxidation 3% - 30% H₂O₂Room TempTo induce oxidative degradation of the polyether backbone.[5][7][8]
Thermal Degradation 60-80°C (in dark)60-80°CTo assess the effect of heat on the molecule's stability.[5][8]
Photostability ICH Q1B options (e.g., 1.2 million lux hours visible, 200 watt hours/m² UV)Room TempTo determine sensitivity to light.[5][7]
Sample Analysis

After exposure to the stressor for a designated time, the reaction should be neutralized if necessary (for acid and base hydrolysis samples) and diluted to the initial concentration for analysis. An unstressed sample stored at 2-8°C should be used as a control.

G Figure 3: Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1-5 mg/mL in H2O) B Acid Hydrolysis (HCl, 60-80°C) A->B C Base Hydrolysis (NaOH, 60-80°C) A->C D Oxidation (H2O2, RT) A->D E Thermal (60-80°C) A->E F Photolytic (ICH Q1B) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Analyze via Stability- Indicating HPLC Method G->H I Characterize Degradants (LC-MS, NMR) H->I J Assess Mass Balance H->J

Figure 3: Forced Degradation Workflow

Analytical Methodologies

A validated stability-indicating analytical method is crucial for separating and quantifying the parent molecule from any degradation products.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for stability studies.[9] Given the polar and non-chromophoric nature of this compound, specific considerations for the column and detector are necessary.

  • Column: A reversed-phase column designed for polar analytes, such as a C18 with polar end-capping or a polar-embedded phase, is recommended.[10]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate, pH 3-4) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically effective.

  • Detector: Since the molecule lacks a significant UV chromophore, alternative detection methods are required:

    • Charged Aerosol Detector (CAD): Provides near-universal response for non-volatile analytes, making it ideal for quantifying the parent compound and its degradation products.

    • Evaporative Light Scattering Detector (ELSD): Another universal detector suitable for non-volatile compounds.

    • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide mass information for peak identification and structural elucidation of degradation products.[11]

Mass Spectrometry (MS)

LC-MS is a powerful tool for identifying unknown degradation products.[11][12][13] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of degradants. Tandem MS (MS/MS) experiments can be used to fragment ions and obtain structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the definitive structural elucidation of isolated degradation products.[14][15] By comparing the ¹H and ¹³C NMR spectra of the degradants with the parent compound, the exact structural changes can be identified.[3][16][17]

Data Presentation and Interpretation

All quantitative results from the stability study should be summarized in tables to facilitate comparison.

Table 1: Example HPLC Data Summary from Forced Degradation
Stress ConditionTime (hrs)Parent Compound (%)Total Impurities (%)Mass Balance (%)
Control (2-8°C) 4899.80.2100.0
0.1 M HCl, 80°C 2498.51.499.9
0.1 M NaOH, 80°C 2499.20.799.9
10% H₂O₂, RT 885.314.599.8
80°C, dark 4897.12.899.9
Photolytic -99.50.5100.0

Note: Data are hypothetical and for illustrative purposes only.

Interpretation:

  • Mass Balance: The sum of the parent compound and all degradation products should be close to 100%, indicating that all major degradants are being detected.[6]

  • Significant Degradation: The conditions that cause significant degradation (in the example above, oxidation) point to the primary stability liabilities of the molecule.

Conclusion

This compound is expected to be a relatively stable molecule in aqueous solutions under typical pharmaceutical storage and physiological conditions (neutral pH, ambient temperature, protection from light). The primary degradation pathway of concern is the oxidation of the polyether backbone, which can be accelerated by heat, light, and the presence of oxidizing agents or metal ions. Hydrolysis of the ether linkages is unlikely except under harsh acidic conditions.

A thorough forced degradation study, coupled with a validated stability-indicating HPLC method using universal detection (e.g., CAD or ELSD) and LC-MS for peak identification, is essential to fully characterize the stability profile and ensure the quality and safety of any formulation or conjugate containing this linker.

References

1H NMR Characterization of Hydroxy-PEG2-CH2COOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 1-Hydrogen Nuclear Magnetic Resonance (1H NMR) characterization of Hydroxy-PEG2-CH2COOH (also known as 2-[2-(2-Hydroxyethoxy)ethoxy]acetic acid). This bifunctional molecule is a valuable building block in bioconjugation, drug delivery, and materials science. Understanding its structural features through 1H NMR is critical for quality control, reaction monitoring, and ensuring the integrity of downstream applications.

Molecular Structure and Proton Environments

This compound possesses distinct proton environments that give rise to a characteristic 1H NMR spectrum. The key proton groups are:

  • a (-O-CH2-CH2-O-) : The four protons of the two central ethylene (B1197577) glycol units.

  • b (HO-CH2-) : The two protons of the methylene (B1212753) group adjacent to the terminal hydroxyl group.

  • c (-CH2-COOH) : The two protons of the methylene group adjacent to the carboxylic acid group.

  • d (-OH) : The proton of the terminal hydroxyl group.

  • e (-COOH) : The proton of the carboxylic acid group.

In deuterated solvents such as deuterium (B1214612) oxide (D2O), the labile protons of the hydroxyl (d) and carboxylic acid (e) groups will exchange with deuterium and typically do not produce observable signals in the 1H NMR spectrum.

1H NMR Spectral Data

The following table summarizes the expected 1H NMR spectral data for this compound in Deuterium Oxide (D2O).

Proton AssignmentChemical Shift (δ) (ppm)MultiplicityIntegration
a+b (-O-CH2-CH2-O- and HO-CH2-)3.65–3.72Multiplet8H
c (-CH2-COOH)4.18Singlet2H

Note: The signals for the protons 'a' and 'b' often overlap, appearing as a complex multiplet.

Interpretation of the 1H NMR Spectrum

The 1H NMR spectrum of this compound in D2O is characterized by two main regions of interest.

  • The PEG Region (3.65–3.72 ppm): A multiplet with an integration value of 8H corresponds to the overlapping signals of the four methylene groups of the PEG chain (-O-CH2-CH2-O- and HO-CH2-). The multiplicity arises from the coupling between adjacent, non-equivalent methylene protons.

  • The Carboxylic Acid Methylene Region (4.18 ppm): A singlet with an integration of 2H is assigned to the methylene protons adjacent to the carboxylic acid group (-CH2-COOH). This signal appears as a singlet because there are no adjacent protons to cause splitting. The downfield chemical shift is due to the deshielding effect of the neighboring electron-withdrawing carboxylic acid moiety.

Experimental Protocol for 1H NMR Analysis

This section provides a detailed methodology for the acquisition of a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Materials:

    • This compound (5-10 mg)

    • Deuterium Oxide (D2O, 99.9 atom % D)

    • NMR tube (5 mm, high precision)

    • Pipettes and a clean, dry vial

  • Procedure:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of D2O to the vial.

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

    • Using a pipette, transfer the solution into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • Solvent: D2O

  • Temperature: 298 K (25 °C)

  • Experiment: Standard 1D Proton (1H) NMR

  • Parameters (typical):

    • Pulse Program: A standard 90° pulse sequence (e.g., zg30 or equivalent).

    • Number of Scans (NS): 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.

    • Referencing: The residual HDO peak in D2O (approximately 4.79 ppm at 298 K) can be used for chemical shift referencing.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Integration: Integrate the signals corresponding to the different proton environments.

  • Peak Picking: Identify and label the chemical shifts of the relevant peaks.

Visualizations

The following diagrams illustrate the molecular structure with proton assignments and the general experimental workflow for 1H NMR analysis.

Figure 1. Molecular structure of this compound with proton assignments.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in D2O (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample Analysis setup Setup Experiment Parameters load_sample->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft Processing phase_baseline Phase and Baseline Correction ft->phase_baseline integrate_peakpick Integrate and Peak Pick phase_baseline->integrate_peakpick final_spectrum Final 1H NMR Spectrum and Data Table integrate_peakpick->final_spectrum Result

Figure 2. Experimental workflow for 1H NMR analysis.

Mass Spectrometry Analysis of HO-PEG2-CH2COOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-(2-(2-hydroxyethoxy)ethoxy)acetic acid (HO-PEG2-CH2COOH), a discrete PEG derivative crucial in bioconjugation and drug delivery. This document outlines detailed experimental protocols, data presentation, and visual representations of the analytical workflow and molecular fragmentation pathways.

Introduction

HO-PEG2-CH2COOH is a bifunctional linker molecule widely utilized in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility and pharmacokinetic properties, while the terminal hydroxyl and carboxylic acid groups allow for versatile conjugation chemistries. Accurate mass determination and structural elucidation are critical for quality control and to ensure the integrity of the final bioconjugate. Electrospray ionization (ESI) mass spectrometry is a powerful technique for the characterization of such molecules.

Experimental Protocols

A robust and reproducible analytical method is paramount for the successful analysis of HO-PEG2-CH2COOH. The following protocol outlines a typical liquid chromatography-mass spectrometry (LC-MS) method.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of HO-PEG2-CH2COOH in a 50:50 mixture of acetonitrile (B52724) and deionized water.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent mixture.

  • Acidification: To promote protonation for positive ion mode analysis, add formic acid to the working solution to a final concentration of 0.1% (v/v).

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.

  • Mobile Phase A: 0.1% formic acid in deionized water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization Source: Electrospray ionization (ESI).

  • Polarity: Positive ion mode is generally preferred for PEG compounds.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Full scan mode for parent ion identification and tandem MS (MS/MS) mode for fragmentation analysis. For MS/MS, a collision energy of 10-30 eV can be applied.

Data Presentation

The expected monoisotopic mass of HO-PEG2-CH2COOH (C6H12O5) is 164.0685 g/mol . In positive ion ESI-MS, various adducts can be observed. The table below summarizes the expected m/z values for the parent ion and its common adducts, as well as the proposed major fragment ions.

Ion SpeciesFormulaCalculated m/z
Parent Ions
[M+H]+C6H13O5+165.0757
[M+Na]+C6H12O5Na+187.0577
[M+K]+C6H12O5K+203.0316
Fragment Ions
[M+H - H2O]+C6H11O4+147.0652
[M+H - COOH]+C5H12O3+120.0781
[C4H9O3]+C4H9O3+105.0546
[C2H5O2]+C2H5O2+61.0284

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS analysis of HO-PEG2-CH2COOH.

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis stock 1 mg/mL Stock Solution working 10 µg/mL Working Solution stock->working acidified 0.1% Formic Acid Addition working->acidified injection Injection acidified->injection Analyte separation C18 Reversed-Phase Separation injection->separation esi Electrospray Ionization (ESI) separation->esi full_scan Full Scan MS (Parent Ion) esi->full_scan msms Tandem MS (Fragmentation) full_scan->msms mass_determination Accurate Mass Determination msms->mass_determination fragmentation_analysis Fragmentation Analysis mass_determination->fragmentation_analysis

Caption: Experimental workflow for LC-MS analysis of HO-PEG2-CH2COOH.

Fragmentation Pathway

The fragmentation of protonated HO-PEG2-CH2COOH in tandem mass spectrometry is expected to proceed through the cleavage of the ether linkages and the loss of small neutral molecules.

fragmentation cluster_fragments Major Fragment Ions parent [M+H]+ m/z = 165.0757 frag1 [M+H - H2O]+ m/z = 147.0652 parent->frag1 - H2O frag2 [C4H9O3]+ m/z = 105.0546 parent->frag2 - C2H4O2 frag3 [C2H5O2]+ m/z = 61.0284 frag2->frag3 - C2H4O

Caption: Proposed fragmentation pathway of protonated HO-PEG2-CH2COOH.

Conclusion

The mass spectrometry analysis of HO-PEG2-CH2COOH, a key linker in biopharmaceutical development, can be effectively performed using the protocols outlined in this guide. High-resolution mass spectrometry with electrospray ionization allows for accurate mass determination and structural confirmation through fragmentation analysis. The provided data and visualizations serve as a valuable resource for researchers and scientists involved in the characterization of PEGylated molecules.

An In-depth Technical Guide to Hydroxy-PEG2-CH2COOH (CAS 51951-04-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Hydroxy-PEG2-CH2COOH, with the CAS number 51951-04-3, is a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative. Also known by its IUPAC name, 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid, this molecule serves as a fundamental building block in modern bioconjugation and drug delivery systems.[1] Its structure features a hydroxyl (-OH) group at one end and a carboxylic acid (-COOH) group at the other, separated by a two-unit ethylene (B1197577) glycol spacer. This distinct architecture allows for sequential and controlled conjugation to other molecules.

The hydrophilic nature of the PEG spacer enhances the solubility and can improve the pharmacokinetic profile of conjugated molecules, making it a valuable tool in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2]

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
CAS Number 51951-04-3[1][2][3][4][5]
IUPAC Name 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid[1][2]
Synonyms HO-PEG2-CH2COOH, 8-Hydroxy-3,6-dioxaoctanoic acid[5]
Molecular Formula C6H12O5[1][2]
Molecular Weight 164.16 g/mol [1][2]
Appearance White Powder / Liquid[6]
Purity ≥95%[1][5]
Solubility Soluble in DMSO and other polar organic solvents.[2]
Storage Conditions Store at -20°C to -5°C, keep dry and avoid sunlight.[5][7]

Applications in Drug Development

The unique properties of this compound make it a versatile linker in various biopharmaceutical applications.

Proteolysis-Targeting Chimeras (PROTACs)

This compound is widely used as a linker in the synthesis of PROTACs.[1] A PROTAC is a heterobifunctional molecule designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is crucial for efficient protein degradation.

The diagram below illustrates the general mechanism of the ubiquitin-proteasome system, which is hijacked by PROTACs to achieve targeted protein degradation.

Ubiquitin_Proteasome_System Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Conjugation AMP_PPi AMP + PPi E3 E3 Ubiquitin Ligase E2->E3 Transfer PolyUb_Target Polyubiquitinated Target Protein E3->PolyUb_Target Ligation Target Target Protein Target->PolyUb_Target Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides Ub_Recycled Recycled Ub Proteasome->Ub_Recycled ATP1 ATP ATP1->E1 Activation

Caption: The Ubiquitin-Proteasome System for targeted protein degradation.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound can be used to link a potent cytotoxic drug to a monoclonal antibody. The antibody directs the conjugate to cancer cells expressing a specific antigen on their surface. The PEG linker enhances the solubility and stability of the ADC in circulation. Upon internalization by the cancer cell, the cytotoxic payload is released, leading to cell death.

The following diagram outlines the general mechanism of action for an Antibody-Drug Conjugate.

ADC_Mechanism_of_Action cluster_cell Tumor Cell Interior ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Internalization Internalization Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Degradation Cytotoxic_Payload Cytotoxic Payload Payload_Release->Cytotoxic_Payload Cell_Death Cell Death (Apoptosis) Cytotoxic_Payload->Cell_Death Induces

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental Protocols

The bifunctional nature of this compound allows for a variety of conjugation strategies. The carboxylic acid is typically activated to form an amine-reactive intermediate, while the hydroxyl group can be used for subsequent modifications.

Amide Bond Formation via EDC/NHS Coupling

This is a common method to conjugate the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand).

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO immediately before use. Do not store these solutions.

    • Dissolve the amine-containing molecule in the appropriate Coupling Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, combine the this compound solution with the EDC and NHS/Sulfo-NHS solutions.

    • A typical starting molar ratio is 1:1.5:1.5 (this compound : EDC : NHS). This may require optimization.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • The pH of the final reaction mixture should be between 7.2 and 8.0.

    • The molar ratio of the activated linker to the amine-containing molecule should be optimized for the specific application. A 10- to 20-fold molar excess of the linker is a common starting point for protein conjugations.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO).

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound as the linker. This workflow assumes the sequential coupling of a protein of interest (POI) ligand and an E3 ligase ligand.

PROTAC_Synthesis_Workflow Start Start Activate_Linker Activate Carboxylic Acid of This compound (EDC/NHS) Start->Activate_Linker Couple_POI Couple to Amine-functionalized POI Ligand Activate_Linker->Couple_POI Purify1 Purification of POI-Linker Intermediate Couple_POI->Purify1 Activate_Hydroxyl Activate Terminal Hydroxyl of POI-Linker Intermediate (e.g., Tosylation) Purify1->Activate_Hydroxyl Couple_E3 Couple to Amine-functionalized E3 Ligase Ligand Activate_Hydroxyl->Couple_E3 Purify2 Final PROTAC Purification (e.g., HPLC) Couple_E3->Purify2 Characterize Characterization (LC-MS, NMR) Purify2->Characterize End End Characterize->End

Caption: Generalized workflow for the synthesis of a PROTAC.

Conclusion

This compound (CAS 51951-04-3) is a high-value chemical tool for researchers and drug development professionals. Its well-defined structure, bifunctional nature, and hydrophilic properties provide a versatile platform for the synthesis of complex bioconjugates. The ability to precisely control the linkage of molecules makes it an essential component in the development of next-generation targeted therapies, including PROTACs and ADCs. The experimental protocols and workflows provided herein offer a foundational guide for the effective utilization of this important molecule in research and development.

References

An In-Depth Technical Guide to the Purity Assessment of Hydroxy-PEG2-CH2COOH by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of Hydroxy-PEG2-CH2COOH (also known as 2-[2-(2-Hydroxyethoxy)ethoxy]acetic acid) using High-Performance Liquid Chromatography (HPLC). Given the critical role of this heterobifunctional linker in the development of advanced therapeutics, such as Proteolysis-Targeting Chimeras (PROTACs), ensuring its purity is paramount for downstream success, safety, and efficacy.[1][2]

Introduction to this compound and the Imperative of Purity

This compound is a versatile molecule featuring a hydroxyl group and a carboxylic acid moiety separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[2] This structure allows for sequential conjugation to different molecules, making it a valuable building block in bioconjugation and drug delivery.[2][3] The purity of this linker is a critical quality attribute, as impurities can lead to undesired side reactions, the formation of complex mixtures, and potential immunogenicity in final drug products.[4]

The primary analytical challenge in the HPLC analysis of this compound and similar PEGylated compounds is their lack of a strong UV chromophore.[5][6] This necessitates the use of universal detectors such as Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Refractive Index (RI) detectors. For the identification of unknown impurities, hyphenation with mass spectrometry (LC-MS) is the preferred approach.[5][]

Experimental Protocols

A robust Reversed-Phase HPLC (RP-HPLC) method is the cornerstone for the purity assessment of this compound. The following protocol outlines a typical methodology.

Sample Preparation
  • Sample Dissolution: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a final concentration of 1-5 mg/mL.[5]

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[5]

HPLC System and Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a suitable detector (CAD or ELSD recommended) is required.

ParameterRecommended Conditions
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[5]
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)[5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)[5]
Gradient Elution A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a suitable starting point for method development.[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 30-40 °C[5]
Injection Volume 10-20 µL[5]
Detector Settings
DetectorParameterRecommended Setting
Charged Aerosol Detector (CAD) Evaporation Temperature35 °C[5]
Other settingsFollow manufacturer's recommendations.
Evaporative Light Scattering Detector (ELSD) Nebulizer Temperature30-50 °C[5]
Evaporator Temperature50-70 °C[5]
Gas Flow Rate (Nitrogen)1.5-2.0 L/min[5]

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total peak area.

Typical Chromatogram Analysis

A representative HPLC chromatogram will show a major peak corresponding to this compound and potentially several smaller peaks corresponding to impurities. The retention time of the main peak will be dependent on the specific chromatographic conditions.

Quantitative Data Summary

The results of the purity analysis should be summarized in a clear and concise table.

Peak No.Retention Time (min)Peak AreaArea %Identification
14.515,0000.5Impurity 1
28.22,955,00098.5This compound
310.130,0001.0Impurity 2
Total 3,000,000 100.0

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 RP-HPLC Separation (C18 Column) analysis1->analysis2 analysis3 CAD/ELSD Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Area % data1->data2 data3 Generate Report data2->data3

Caption: Experimental workflow for the HPLC purity assessment of this compound.

Logic_Diagram cluster_method Methodology cluster_detection Detection cluster_output Analysis & Output start Purity Assessment of this compound method Reversed-Phase HPLC start->method column C18 Column method->column mobile_phase Water/Acetonitrile + Acid Modifier method->mobile_phase gradient Gradient Elution method->gradient detector Primary Detector method->detector cad CAD detector->cad elsd ELSD detector->elsd analysis Data Analysis detector->analysis ms LC-MS for Impurity ID purity Purity (%) Calculation analysis->purity purity->ms Impurity > Threshold? report Certificate of Analysis purity->report

Caption: Logical relationships in the HPLC purity assessment of this compound.

Conclusion

The purity assessment of this compound by HPLC is a critical step in ensuring the quality and consistency of this important linker for pharmaceutical applications. The use of Reversed-Phase HPLC with a universal detector such as CAD or ELSD provides a reliable and robust method for quantification. For comprehensive characterization and identification of impurities, coupling the HPLC system to a mass spectrometer is highly recommended. The methodologies and workflows presented in this guide offer a solid foundation for researchers and drug development professionals to establish effective purity testing protocols.

References

An In-depth Technical Guide to the Functional Group Reactivity of Hydroxy-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG2-CH2COOH, also known as 2-[2-(2-Hydroxyethoxy)ethoxy]acetic acid, is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, nanotechnology, and the synthesis of complex molecules like Proteolysis-Targeting Chimeras (PROTACs).[1] Its structure features a terminal primary hydroxyl (-OH) group and a carboxylic acid (-COOH) group, separated by a hydrophilic diethylene glycol (PEG2) spacer.[1] This distinct arrangement of functional groups provides orthogonal reactivity, allowing for controlled, sequential conjugation strategies which are invaluable in the precise construction of complex bioconjugates.[1][][3]

The PEG spacer enhances water solubility and biocompatibility of the conjugates, potentially reducing immunogenicity and improving pharmacokinetic profiles by creating a hydration shell that can shield the conjugated molecule from proteolytic enzymes and renal clearance.[1][4][5] This guide provides a detailed examination of the reactivity of each functional group, experimental protocols for key reactions, and a summary of reaction conditions to aid researchers in effectively utilizing this versatile linker.

Functional Group Reactivity Analysis

The core utility of this compound lies in the distinct chemical reactivities of its terminal hydroxyl and carboxyl groups. This allows for one group to be selectively reacted while the other remains protected or unreactive, enabling multi-step conjugation schemes.

Carboxylic Acid (-COOH) Reactivity

The terminal carboxylic acid is a versatile functional group, primarily used for forming stable amide bonds with primary and secondary amines.

2.1.1 Amide Bond Formation

Direct condensation of a carboxylic acid with an amine is generally inefficient as the basic amine will deprotonate the acid to form an unreactive ammonium-carboxylate salt.[6] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. The most common and robust method for this activation in bioconjugation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS).[7]

The reaction proceeds in two steps:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8]

  • Stabilization: This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. NHS is added to react with the O-acylisourea, forming a more stable, amine-reactive NHS ester.[7] This NHS ester can be purified or used in situ to react with an amine-containing molecule, forming a stable amide bond.[7]

Other coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be used to form active esters for amine coupling.[4]

2.1.2 Esterification

The carboxylic acid can also undergo esterification by reacting with an alcohol under acidic conditions. However, for bioconjugation purposes, the reaction with amines to form amide bonds is far more common due to the superior stability of the resulting amide linkage.[4]

Hydroxyl (-OH) Reactivity

The terminal primary hydroxyl group is less reactive than the activated carboxylic acid, which is key to the linker's orthogonal nature. It can participate in several types of reactions, allowing for further functionalization after the carboxyl group has been conjugated.

2.2.1 Oxidation

Primary alcohols can be oxidized to form aldehydes or, with stronger oxidizing agents and harsher conditions, further oxidized to carboxylic acids.[9][10][11][12] This transformation can be useful for introducing a new reactive handle for subsequent conjugation, for example, via reductive amination with an amine.[13]

2.2.2 Esterification & Etherification

The hydroxyl group can react with an activated carboxylic acid (like an acyl chloride or NHS ester) to form a stable ester bond. It can also be deprotonated with a strong base to form an alkoxide, which can then act as a nucleophile to form ethers. Because of their terminal hydroxyl groups, PEGs can participate in esterification reactions with drugs that possess carboxylic acid functionality, a consideration for formulation stability.[14]

2.2.3 Conversion to Reactive Intermediates

The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. This facilitates nucleophilic substitution reactions. It can also be converted to a halide (e.g., using PBr₃ or PCl₅) for similar purposes.[9] Additionally, hydroxyl-reactive PEGs can include epoxides, which are effective for coupling at higher pH (8.5-9.5).[15][16]

Data Presentation: Reaction Conditions

The following tables summarize typical conditions for the key reactions involving the functional groups of this compound.

Table 1: Carboxylic Acid Activation and Amine Coupling Conditions

Reaction Step Reagents Typical Solvent pH Temperature Notes
Carboxyl Activation EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide)Aprotic solvents (DMF, DMSO), or aqueous buffer (MES)4.5 - 6.0Room Temp.EDC is most effective at acidic pH. The O-acylisourea intermediate is prone to hydrolysis.[7]
Amine Coupling NHS-activated PEG, Primary AmineAqueous buffer (PBS, HEPES), DMF, DMSO7.2 - 8.54°C to Room Temp.Reaction with primary amines is efficient at neutral to slightly basic pH to ensure the amine is deprotonated and nucleophilic.[13]

Table 2: Common Reactions of the Terminal Hydroxyl Group

Reaction Type Reagents Typical Solvent Conditions Product Notes
Oxidation (to Aldehyde) PCC, PDC, DMPDichloromethane (DCM)Anhydrous, Room Temp.AldehydeMilder conditions prevent over-oxidation to the carboxylic acid.[17]
Oxidation (to Carboxylic Acid) K₂Cr₂O₇/H₂SO₄, Jones ReagentAcetone, WaterHeatCarboxylic AcidHarsher conditions lead to complete oxidation.[11][17]
Esterification Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄)Toluene, HexaneReflux with water removalEsterReversible reaction; often requires driving the equilibrium.
Tosylation Tosyl Chloride (TsCl), PyridineDichloromethane (DCM)0°C to Room Temp.TosylateConverts the -OH into a good leaving group for SN2 reactions.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

Objective: To convert the terminal carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.7-6.0

  • Nitrogen or Argon gas

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DMF (or MES buffer) under an inert atmosphere (e.g., nitrogen).

  • Add NHS to the solution (typically 1.1-1.5 molar equivalents). Stir until fully dissolved.

  • Add EDC to the solution (typically 1.1-1.5 molar equivalents).

  • Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C.

  • The resulting solution contains the NHS-activated PEG linker. This can be used immediately in the next step or purified for storage. The progress of the activation can be monitored by chromatography (e.g., TLC or HPLC).

Protocol 2: Conjugation of NHS-activated PEG to a Primary Amine

Objective: To form a stable amide bond between the activated PEG linker and an amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • Solution of NHS-activated this compound (from Protocol 1)

  • Amine-containing molecule

  • Phosphate-buffered saline (PBS), pH 7.4, or another suitable non-amine-containing buffer (e.g., HEPES)

  • Quenching reagent (e.g., Tris or hydroxylamine)

  • Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)

Procedure:

  • Dissolve the amine-containing molecule in the reaction buffer (e.g., PBS, pH 7.4).

  • Add the NHS-activated PEG linker solution to the amine solution. A typical molar ratio is 5-20 fold molar excess of the PEG linker to the amine, but this should be optimized for the specific application.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench any unreacted NHS ester by adding a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of ~50 mM. Incubate for 30 minutes.

  • Purify the resulting conjugate to remove excess PEG linker and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or preparative HPLC.

Visualizations

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling PEG_COOH This compound O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea PEG_NHS Hydroxy-PEG2-CH2-CO-NHS (Amine-Reactive Ester) O_Acylisourea->PEG_NHS + NHS NHS NHS NHS->PEG_NHS Conjugate Hydroxy-PEG2-CH2-CO-NH-R (Stable Amide Bond) PEG_NHS->Conjugate Reaction Amine R-NH2 (Primary Amine) Amine->Conjugate G start Start: This compound step1 Step 1: Activate -COOH Group (e.g., using EDC/NHS) start->step1 step2 Step 2: Conjugate to Molecule A (Containing a primary amine, R1-NH2) step1->step2 purify1 Purification of PEG-Molecule A Conjugate step2->purify1 step3 Step 3: Modify -OH Group (e.g., Oxidation, Esterification) purify1->step3 step4 Step 4: Conjugate to Molecule B (e.g., R2-X) step3->step4 purify2 Final Purification of Molecule B-PEG-Molecule A step4->purify2 end Final Bioconjugate purify2->end G cluster_COOH Carboxyl (-COOH) Reactions cluster_OH Hydroxyl (-OH) Reactions center This compound amide Amide Bond (via EDC/NHS + Amine) center->amide Primary Path ester_cooh Ester Bond (via Acid Catalysis + Alcohol) center->ester_cooh aldehyde Aldehyde (via Oxidation) center->aldehyde ester_oh Ester Bond (via Acyl Chloride) center->ester_oh tosylate Tosylate (Good Leaving Group) center->tosylate

References

The Hydrophilic Nature of Short PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are fundamental tools in modern drug development and bioconjugation, prized for their ability to impart hydrophilicity, enhance stability, and improve the pharmacokinetic profiles of therapeutic molecules.[1][2][3] Short PEG linkers, typically comprising 2 to 24 ethylene (B1197577) glycol units, are of particular interest due to their precise, well-defined lengths (monodispersity) which allow for meticulous control over the properties of the final conjugate.[4][5] This technical guide provides a comprehensive overview of the hydrophilic nature of short PEG linkers, offering quantitative data, detailed experimental protocols for their characterization, and visualizations of their role in complex biologics.

The hydrophilicity of PEG linkers stems from the repeating ethylene glycol units, where the ether oxygen atoms form hydrogen bonds with water molecules.[1][6] This creates a hydration shell around the linker and the attached molecule, which can mask hydrophobic domains, thereby increasing aqueous solubility and reducing aggregation.[4][6] These properties are critical in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where maintaining the solubility and stability of often-hydrophobic payloads is paramount.[][8][]

The Impact of Short PEG Linker Length on Hydrophilicity: A Quantitative Overview

The length of a short PEG linker directly correlates with its hydrophilicity and its effectiveness at modifying the properties of a conjugated molecule. While extensive, directly comparable quantitative data for standalone short PEG linkers is not always aggregated in a single source, the following table summarizes key findings and general trends observed across various studies.

PEG Linker (Number of Units)Molecular Weight (Approx. Da)Water SolubilityImpact on AggregationKey Findings & References
PEG2 132SolubleEffective at eliminating aggregation.[10]A PEG2 spacer was as effective as longer spacers in preventing aggregation and allowed for efficient conjugation.[10]
PEG4 220SolubleReduces aggregation.Often used for payloads with minimal steric hindrance and good intrinsic solubility.[11]
PEG8 400SolubleSignificantly reduces aggregation.The incorporation of a PEG8 spacer was found to enhance the solubility of linker-payloads in ADCs.[10]
PEG12 572SolubleFurther reduces aggregation.Incorporating a PEG12 spacer into linker-payloads reduced hydrophobicity.[10]
PEG24 1100Highly SolubleSubstantially prevents aggregation.Conjugation with a PEG24 spacer required no organic co-solvent, highlighting its significant contribution to solubility.[10]

Note: "Soluble" indicates that the product is readily soluble in aqueous solutions. The impact on aggregation is generally observed in the context of a bioconjugate.

Experimental Protocols

Accurate characterization of PEG linkers and their conjugates is crucial for understanding their behavior and ensuring the quality and consistency of therapeutic candidates. The following are detailed methodologies for key experiments.

Determination of Aqueous Solubility by UV-Vis Spectrophotometry

This protocol provides a general method for determining the aqueous solubility of a PEG linker or a small molecule conjugated with a PEG linker, provided the molecule has a UV-active chromophore.

Materials:

  • PEG linker of interest

  • Deionized water or appropriate aqueous buffer (e.g., PBS)

  • Spectrophotometer-grade solvent for stock solution (e.g., DMSO, if necessary)

  • UV-Vis spectrophotometer and quartz cuvettes

  • Orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve a known amount of the PEG linker in a suitable solvent to prepare a concentrated stock solution.

    • Perform a serial dilution of the stock solution with the aqueous buffer to create a series of standard solutions of known concentrations.

  • Generation of a Standard Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). If the λmax is unknown, perform a wavelength scan to determine it.

    • Plot a graph of absorbance versus concentration to generate a standard curve. The relationship should be linear in the concentration range tested, following the Beer-Lambert law.

  • Preparation of Saturated Solutions:

    • Add an excess amount of the PEG linker to a known volume of the aqueous buffer in a vial. Ensure there is undissolved solid material visible.

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Sample Processing:

    • After the equilibration period, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring not to disturb the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Measure the absorbance of the filtered supernatant. If necessary, dilute the supernatant with the aqueous buffer to bring the absorbance within the linear range of the standard curve.

    • Use the equation of the standard curve to calculate the concentration of the dissolved PEG linker in the (diluted) supernatant.

    • If a dilution was performed, multiply the calculated concentration by the dilution factor to determine the final concentration in the saturated solution, which represents the aqueous solubility.

Characterization of PEGylated Proteins by Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS is a powerful technique for characterizing PEGylated proteins, providing information on the molecular weight, degree of PEGylation, and site of attachment.[12][13][14]

Materials:

  • PEGylated protein sample

  • Appropriate HPLC/UPLC system with a reverse-phase column (e.g., C4, C8)

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Post-column infusion solvent (optional but recommended for high MW PEGs): 0.2-1% triethylamine (B128534) (TEA) in isopropanol/acetonitrile[13][14]

Methodology:

  • Sample Preparation:

    • Dissolve the PEGylated protein in an appropriate buffer at a known concentration (e.g., 1 mg/mL).

    • If necessary, perform a buffer exchange into a volatile buffer (e.g., ammonium (B1175870) bicarbonate) to remove non-volatile salts.

  • LC Separation:

    • Equilibrate the reverse-phase column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample onto the column.

    • Elute the PEGylated protein using a gradient of increasing mobile phase B. The gradient should be optimized to achieve good separation of different PEGylated species.

  • Mass Spectrometry Analysis:

    • The eluent from the LC system is introduced into the electrospray ionization (ESI) source of the mass spectrometer.

    • For large PEGylated proteins, post-column infusion of an amine like TEA can be used to reduce the charge state distribution and simplify the resulting mass spectrum.[13][14]

    • Acquire mass spectra across the appropriate m/z range. The instrument should be calibrated to ensure high mass accuracy.

  • Data Analysis:

    • The raw mass spectra will show a distribution of multiply charged ions for each PEGylated species.

    • Deconvolute the raw spectra using appropriate software (e.g., Bayesian protein reconstruction tools) to obtain the zero-charge mass of the intact PEGylated protein.[13]

    • The presence of multiple peaks separated by the mass of the PEG monomer (44 Da) can indicate the degree of PEGylation and its polydispersity.[13]

    • For determining the site of PEGylation, the PEGylated protein can be subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis of the resulting peptides. The PEGylated peptides will exhibit a characteristic mass shift, allowing for the identification of the modified amino acid residue.[12]

Visualizations

Structure of a PEGylated Antibody-Drug Conjugate (ADC)

ADC_Structure cluster_Antibody Antibody cluster_Linker Linker cluster_Payload Payload Fab1 Fab Fab2 Fab Fc Fc PEG_Linker Short PEG Spacer (e.g., PEG8) Fc->PEG_Linker Conjugation Site (e.g., Cysteine) CleavableSite Cleavable Site Drug Cytotoxic Drug CleavableSite->Drug PEG_Linker->CleavableSite

Caption: General structure of a PEGylated Antibody-Drug Conjugate (ADC).

Experimental Workflow for Determining Aqueous Solubility

Aqueous_Solubility_Workflow start Start prep_standards Prepare Standard Solutions (Serial Dilution) start->prep_standards prep_saturated Prepare Saturated Solution (Excess Solute + Buffer) start->prep_saturated gen_curve Generate Standard Curve (UV-Vis Measurement) prep_standards->gen_curve calculate Calculate Concentration (Using Standard Curve) gen_curve->calculate equilibrate Equilibrate (24-48h on Shaker) prep_saturated->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate filter_supernatant Filter Supernatant (0.22 µm filter) separate->filter_supernatant measure_absorbance Measure Absorbance of Supernatant filter_supernatant->measure_absorbance measure_absorbance->calculate end End (Aqueous Solubility Determined) calculate->end

Caption: Workflow for determining aqueous solubility via UV-Vis spectrophotometry.

Conclusion

Short PEG linkers are indispensable tools in drug development, offering a tunable means to enhance the hydrophilicity, solubility, and stability of therapeutic molecules.[4] The direct relationship between PEG chain length and these properties allows for rational design and optimization of bioconjugates.[11] By employing robust experimental methodologies such as UV-Vis spectrophotometry and LC/MS, researchers can accurately characterize these linkers and their conjugates, ensuring the development of safe and effective therapeutics. The continued exploration of novel PEG linker architectures promises to further advance the field of targeted drug delivery.

References

An In-Depth Technical Guide to Hydroxy-PEG2-CH2COOH: Properties, Synthesis, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG2-CH2COOH, systematically named 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid, is a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its structure, featuring a hydrophilic diethylene glycol spacer with a terminal hydroxyl group and a carboxylic acid, allows for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and its application in advanced bioconjugation strategies such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Properties and Specifications

The fundamental properties of this compound are summarized below, providing a clear reference for its use in experimental design.

PropertyValue
Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
IUPAC Name 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid
CAS Number 51951-04-3
Appearance Colorless to light yellow liquid
Solubility Soluble in water, DMSO, DMF, and other polar organic solvents.

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and application of this compound are crucial for reproducible and reliable results. The following sections provide step-by-step protocols for key experimental procedures.

Synthesis of this compound

While various synthetic routes exist, a common and effective method involves the reaction of 2-(2-(2-chloroethoxy)ethoxy)ethanol with a cyanide salt followed by hydrolysis, or a Williamson ether synthesis approach. Below is an adapted protocol based on the synthesis of similar short-chain PEG acids.

Materials:

  • 2-(2-(2-hydroxyethoxy)ethoxy)ethanol

  • Sodium chloroacetate (B1199739)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Diethyl ether

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask, dissolve a stoichiometric equivalent of sodium hydroxide in 2-(2-(2-hydroxyethoxy)ethoxy)ethanol under inert atmosphere (e.g., nitrogen or argon).

  • Williamson Ether Synthesis: To the solution from step 1, add sodium chloroacetate dropwise with vigorous stirring.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with dilute HCl to a pH of approximately 2.

  • Extraction: Extract the aqueous solution multiple times with diethyl ether.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel to obtain pure this compound.

Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of the synthesized linker.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6) in an NMR tube.

  • ¹H NMR Analysis:

    • Acquire the ¹H NMR spectrum.

    • Expected Chemical Shifts (δ, ppm):

      • ~4.1-4.2 (s, 2H, -O-CH2-COOH)

      • ~3.6-3.8 (m, 8H, PEG backbone -CH2-CH2-O-)

      • Variable (br s, 1H, -COOH)

      • Variable (br s, 1H, -OH)

  • ¹³C NMR Analysis:

    • Acquire the ¹³C NMR spectrum.

    • Expected Chemical Shifts (δ, ppm):

      • ~172-174 (-COOH)

      • ~60-72 (PEG backbone carbons)

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of this compound.

  • Method: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

  • Analysis:

    • Infuse the sample into the ESI-MS instrument.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Expected Result: A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 165.07 or [M-H]⁻ at m/z 163.06.

Applications in Bioconjugation: Workflows and Signaling Pathways

This compound is a versatile tool for creating complex biomolecules. The following diagrams, generated using the DOT language, illustrate its role in two key applications.

Workflow for Amine-Reactive Conjugation

The carboxylic acid moiety of this compound can be activated to react with primary amines on proteins, peptides, or other molecules. A common method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Amine_Reactive_Conjugation cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) PEG_Acid This compound Activated_PEG PEG-NHS Ester PEG_Acid->Activated_PEG EDC, NHS EDC EDC NHS NHS Target_Molecule Amine-containing Molecule (e.g., Protein) Conjugate PEGylated Conjugate Activated_PEG->Conjugate Target_Molecule->Conjugate

Amine-reactive conjugation workflow.
PROTAC-Mediated Protein Degradation Pathway

This compound can serve as the linker in Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.

PROTAC_Pathway Target_Protein Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC (with PEG2 linker) PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug development and biotechnology. Its well-defined structure and dual functionality enable the precise construction of complex bioconjugates. The protocols and workflows presented in this guide provide a solid foundation for the successful application of this linker in innovative research endeavors. As with any chemical synthesis and bioconjugation, optimization of reaction conditions for specific applications is recommended to achieve the desired outcomes.

An In-depth Technical Guide to the Handling and Storage of Hydroxy-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended handling and storage conditions for Hydroxy-PEG2-CH2COOH (CAS No. 51951-04-3), a heterobifunctional PEG linker. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.

Introduction

This compound, also known as 8-Hydroxy-3,6-dioxaoctanoic acid or 2-[2-(2-Hydroxyethoxy)ethoxy]acetic acid, is a valuable tool in medical research, drug release systems, nanotechnology, and new materials development[1]. Its utility as a PROTAC linker and in bioconjugation relies on the stability of its terminal hydroxyl and carboxylic acid functional groups[2][3]. Improper handling and storage can lead to degradation, compromising experimental outcomes.

Recommended Storage Conditions

The stability of this compound is paramount for its effective use. The following storage conditions are recommended to minimize degradation.

Quantitative Storage Recommendations:

FormStorage TemperatureRecommended DurationAdditional Considerations
Solid/Powder -5°C[1][4]Long-termKeep container tightly sealed in a dry and dark place to avoid sunlight[1][4].
In Solvent -20°CUp to 1 month[5]Store in a tightly sealed container, away from moisture and light.
In Solvent -80°CUp to 6 months[5]Store in a tightly sealed container, away from moisture and light.

Note: Data for "In Solvent" storage is based on a similar compound, Hydroxy-PEG4-CH2COOH, and represents best practices for PEGylated molecules.

Handling and Safety Precautions

Standard laboratory safety protocols should be followed when handling this compound.

General Handling Guidelines:

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors or aerosols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water[6].

  • Hygroscopic Nature: The compound may be hygroscopic; minimize exposure to atmospheric moisture by keeping containers tightly closed[7].

  • Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition[8].

In case of a spill:

  • Evacuate the area.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., sand or earth).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly.

Experimental Protocols: Stability Assessment

While specific stability data for this compound is not extensively published, forced degradation studies can be conducted to assess its stability under various conditions.

Forced Degradation Study Protocol:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water, DMSO).

  • Stress Conditions: Expose the solutions to a range of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Store the solid compound at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose the solution to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.

  • Data Interpretation: Plot the percentage of the remaining parent compound against time for each stress condition to determine the degradation rate.

Visual Guides

Logical Workflow for Handling and Storage:

G Figure 1: Handling and Storage Workflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_use Use A Receive Compound B Inspect Container for Damage A->B C Store at -5°C (Solid) B->C Solid D Store at -20°C or -80°C (In Solution) B->D Solution E Protect from Light and Moisture C->E D->E F Equilibrate to Room Temperature E->F G Weigh/Dispense in a Controlled Environment F->G H Use Appropriate PPE G->H I Proceed with Experiment H->I

Caption: Workflow for receiving, storing, and handling this compound.

Potential Degradation Pathways:

G Figure 2: Potential Degradation Pathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products A This compound B Hydrolysis (Acid/Base) A->B C Oxidation A->C D Light Exposure A->D E Elevated Temperature A->E F Hydrolyzed Fragments B->F G Oxidized PEG Chain C->G H Photodegradation Products D->H I Thermally Degraded Products E->I

References

Technical Guide to the Safety Data for 2-(2-(2-hydroxyethoxy)ethoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide and is for informational purposes only. It is not a substitute for a certified Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before handling this chemical.

Chemical Identification

IdentifierValue
Chemical Name 2-(2-(2-hydroxyethoxy)ethoxy)acetic acid
Synonyms HO-PEG3-CH2-COOH, Hydroxy-PEG3-acetic acid, {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetic acid
CAS Number 51951-05-4[1][2]
Molecular Formula C8H16O6[1][2]
Molecular Weight 208.21 g/mol [1]
Chemical Structure (See Figure 1)

Hazard Identification

As a compound with limited available safety data, 2-(2-(2-hydroxyethoxy)ethoxy)acetic acid should be handled with caution. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications based on computational data.

GHS Classification: [1]

  • Skin Irritation: Category 2[1]

  • Eye Irritation: Category 2A[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1]

Hazard Statements: [1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P319: Get medical help if you feel unwell.

  • P321: Specific treatment (see supplemental first aid instruction on this label).

  • P332+P317: If skin irritation occurs: Get medical help.

  • P337+P317: If eye irritation persists: Get medical help.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

PropertyValueSource
Appearance Transparent LiquidBOC Sciences
Purity ≥95%BOC Sciences
Molecular Weight 208.21 g/mol [1]
XLogP3-AA -1.3[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 9[1]
Exact Mass 208.09468823 Da[1]
Monoisotopic Mass 208.09468823 Da[1]
Topological Polar Surface Area 85.2 Ų[1]
Heavy Atom Count 14[1]
Solubility Soluble in DMSO (10 mM)BOC Sciences

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the safety assessment of 2-(2-(2-hydroxyethoxy)ethoxy)acetic acid are not currently available. In the absence of specific data, standard laboratory procedures for handling potentially hazardous chemicals should be strictly followed. This includes a thorough risk assessment before any new experimental procedure is undertaken.

Handling and Storage

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[3][4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

  • Avoid inhalation of vapor or mist.[4]

  • Wash hands thoroughly after handling.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Recommended storage temperature is 2-8°C.

  • Store away from heat and sources of ignition.

Exposure Controls and Personal Protection

Engineering Controls:

  • Work in a well-ventilated area. Use of a local exhaust ventilation system (fume hood) is recommended to control airborne exposures.[5]

  • Ensure eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). The breakthrough time of the glove material should be evaluated for the specific conditions of use. Wear a lab coat or other protective clothing to prevent skin contact.[4]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[3]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Visualizations

G cluster_prep Preparation and Risk Assessment cluster_handling Safe Handling Workflow cluster_cleanup Post-Experiment and Disposal a Obtain Chemical and SDS b Conduct Risk Assessment a->b c Identify Hazards and Controls b->c d Don Appropriate PPE c->d Implement Controls e Work in Ventilated Area (Fume Hood) d->e f Perform Experiment e->f g Segregate Waste f->g h Decontaminate Work Area g->h After Experiment i Doff and Dispose of PPE h->i j Properly Label and Store Waste i->j k Arrange for Waste Disposal j->k

Caption: General laboratory workflow for handling chemicals with incomplete safety data.

References

The Pivotal Role of the Hydroxyl Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools in the fields of drug delivery, bioconjugation, and materials science. Their utility stems from a unique combination of properties, including biocompatibility, hydrophilicity, and the ability to shield conjugated molecules from enzymatic degradation and immunological recognition. At the heart of PEG's versatility lies its terminal hydroxyl (-OH) groups. This technical guide provides a comprehensive exploration of the chemistry of these hydroxyl groups, detailing their activation and functionalization, and the profound impact this has on the design and performance of PEGylated therapeutics and diagnostics. We will delve into specific experimental protocols, present quantitative data for comparative analysis, and visualize key processes to provide a thorough resource for professionals in the field.

The Chemistry of the PEG Hydroxyl Group: A Gateway to Functionalization

The fundamental structure of a linear polyethylene glycol is a polymer of ethylene (B1197577) oxide, capped at each end with a hydroxyl group (HO-(CH₂CH₂O)n-H). While seemingly simple, these terminal hydroxyls are the reactive handles that allow for the covalent attachment of PEG to a vast array of molecules.[1][2] However, the hydroxyl group itself is not sufficiently reactive to form stable conjugates under typical physiological conditions. Therefore, it must first be "activated" by converting it into a more reactive functional group.[1][3] The choice of activation chemistry is critical as it dictates the type of functional group on the target molecule that the PEG linker will react with, the stability of the resulting linkage, and the overall properties of the conjugate.

The most common strategy involves the use of methoxy-PEG (mPEG), where one terminal hydroxyl is replaced by an inert methoxy (B1213986) group. This prevents crosslinking and results in a monofunctional PEG derivative, which is ideal for most bioconjugation applications.[3]

Activation of the Hydroxyl Group: Key Chemical Strategies

The conversion of the terminal hydroxyl group into a variety of reactive functionalities is the cornerstone of PEG linker technology. Below are detailed descriptions and protocols for the most common activation methods.

Formation of Active Esters (e.g., NHS Esters)

Activation of the PEG hydroxyl group to form an N-hydroxysuccinimidyl (NHS) ester creates a highly efficient amine-reactive linker.[4][5] The NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of proteins) under mild conditions (pH 7-8.5) to form a stable amide bond.[6]

Experimental Protocol: Synthesis of PEG-NHS Ester

  • Carboxymethylation of PEG-OH:

    • Dissolve PEG-OH in anhydrous toluene.

    • Add an excess of t-butyl bromoacetate (B1195939) and potassium tert-butoxide.

    • Heat the reaction mixture under reflux for several hours.

    • Cool the reaction, filter, and precipitate the product (PEG-O-CH₂-COO-tBu) in cold diethyl ether.

    • Hydrolyze the t-butyl ester using trifluoroacetic acid (TFA) to yield PEG-O-CH₂-COOH (PEG-carboxymethyl acid).

  • Activation with NHS:

    • Dissolve the PEG-carboxymethyl acid in anhydrous dichloromethane (B109758) (DCM).

    • Add N-hydroxysuccinimide (NHS) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Stir the reaction at room temperature overnight.

    • Filter to remove the dicyclohexylurea (DCU) byproduct.

    • Precipitate the final product, PEG-NHS ester, in cold diethyl ether.

    • Dry the product under vacuum.

Oxidation to Aldehydes

PEG aldehydes are valuable for their ability to react with amines to form an initial imine bond, which can then be reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).[7] This reductive amination is a highly efficient and specific conjugation method.

Experimental Protocol: Synthesis of PEG-Aldehyde

  • Mesylation of PEG-OH:

    • Dissolve PEG-OH in anhydrous DCM and cool in an ice bath.

    • Add triethylamine (B128534) (TEA) followed by the dropwise addition of methanesulfonyl chloride (MsCl).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the organic layer with dilute HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and precipitate the PEG-mesylate (PEG-OMs) in cold diethyl ether.

  • Hydrolysis to Diol and Oxidation:

    • The PEG-OMs can be further reacted with a protected diol and then deprotected to yield a terminal diol.

    • Dissolve the PEG-diol in an appropriate solvent (e.g., DCM).

    • Add a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or use a Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base).

    • Stir the reaction at room temperature until the oxidation is complete (monitored by TLC or NMR).

    • Purify the resulting PEG-aldehyde by precipitation or column chromatography.

Activation with Tresyl Chloride

Tresylation of the PEG hydroxyl group with tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) yields a highly reactive PEG-tresylate. This derivative reacts readily with primary amines and thiols under mild conditions.[8][9]

Experimental Protocol: Synthesis of PEG-Tresylate

  • Dissolution: Dissolve PEG-OH in anhydrous DCM.

  • Addition of Base: Add an excess of dry pyridine (B92270) or triethylamine to the solution.

  • Tresylation: Cool the solution in an ice bath and slowly add tresyl chloride.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Purification: Precipitate the PEG-tresylate by adding cold diethyl ether. Wash the precipitate multiple times with ether and dry under vacuum.

Quantitative Analysis of PEGylation

The efficiency of PEGylation and the stability of the resulting conjugate are critical parameters in the development of PEGylated therapeutics. The choice of activation chemistry and reaction conditions significantly impacts these outcomes.

Reaction Efficiency and Yield

The yield of activated PEG and the subsequent conjugation efficiency can vary depending on the chosen method and the scale of the reaction.

Activation MethodTypical Activating Agent(s)Target Functional GroupTypical Yield of Activated PEGReference(s)
Active Ester FormationNHS, DCC/EDCAmine>85%[10]
Aldehyde FormationPCC, Swern Oxidation ReagentsAmine70-90%[7]
TresylationTresyl ChlorideAmine, Thiol>90%[8]
Carbonate Formation4-Nitrophenyl ChloroformateAmine95-99%[8]
Stability of PEG-Molecule Linkages

The stability of the bond connecting the PEG linker to the target molecule is crucial for its in vivo performance. Some applications may require a stable, permanent linkage, while others might benefit from a cleavable linker.

Linkage TypeFormed FromRelative StabilityCleavable byReference(s)
AmideActive Ester + AmineHighProteases (if in peptide sequence)[6][11]
Secondary AmineAldehyde + Amine (reductive amination)HighNot typically cleavable[7]
UrethaneIsocyanate + Hydroxyl/AmineModerate to HighEsterases (if carbonate-based)[12]
EtherEpoxide + Hydroxyl/ThiolHighNot typically cleavable[2]
EsterCarboxylic Acid + HydroxylLowEsterases, pH changes[6][13]

Visualizing the Role of PEG Linkers

Graphviz diagrams can be used to illustrate complex biological and chemical processes, providing a clear visual representation of relationships and workflows.

Signaling Pathway of Pegylated Interferon-alpha

Pegylated interferon-alpha (PEG-IFN-α) is a successful therapeutic used in the treatment of hepatitis C and some cancers. The PEG linker extends its half-life in the bloodstream, allowing for less frequent dosing. The signaling pathway remains the same as native interferon-alpha.

PEG_Interferon_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR1 IFNAR1 TYK2 TYK2 IFNAR1->TYK2 Activation JAK1 JAK1 IFNAR1->JAK1 Activation IFNAR2 IFNAR2 IFNAR2->TYK2 Activation IFNAR2->JAK1 Activation STAT1 STAT1 TYK2->STAT1 Phosphorylation STAT2 STAT2 TYK2->STAT2 Phosphorylation JAK1->STAT1 Phosphorylation JAK1->STAT2 Phosphorylation ISGF3 ISGF3 Complex STAT1->ISGF3 Complex Formation STAT2->ISGF3 Complex Formation IRF9 IRF9 IRF9->ISGF3 Complex Formation ISRE ISRE (DNA) ISGF3->ISRE Nuclear Translocation and Binding ISGs Interferon Stimulated Genes ISRE->ISGs Transcription Antiviral Proteins Antiviral Proteins ISGs->Antiviral Proteins Translation PEG-IFN-α PEG-IFN-α PEG-IFN-α->IFNAR1 Binding PEG-IFN-α->IFNAR2 Binding

Caption: Signaling pathway of pegylated interferon-alpha (PEG-IFN-α).

Experimental Workflow for Characterization of PEGylated Proteins

The characterization of a PEGylated protein is a multi-step process to ensure the desired product has been obtained and to determine the sites of PEGylation.

PEGylation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_peptide_mapping Peptide Mapping Workflow Protein Protein PEGylation PEGylation Protein->PEGylation Target Protein Purification Purification PEGylation->Purification Crude Product Activated PEG Activated PEG Activated PEG->PEGylation Characterized\nPEG-Protein Characterized PEG-Protein Purification->Characterized\nPEG-Protein Purified Product SDS_PAGE SDS-PAGE Characterized\nPEG-Protein->SDS_PAGE Purity & MW SEC_HPLC Size-Exclusion HPLC Characterized\nPEG-Protein->SEC_HPLC Aggregation & Size Peptide_Mapping Peptide Mapping Characterized\nPEG-Protein->Peptide_Mapping PEGylation Site Digestion Trypsin Digestion Peptide_Mapping->Digestion Enzymatic Digestion LC_MS LC-MS/MS Digestion->LC_MS Peptide Fragments Data_Analysis Data Analysis LC_MS->Data_Analysis MS/MS Data Site Identification Site Identification Data_Analysis->Site Identification Sequence Coverage

Caption: Experimental workflow for PEGylated protein characterization.

Applications in Drug Development

The ability to functionalize PEG linkers via their hydroxyl groups has led to numerous advancements in drug delivery and development.

  • Antibody-Drug Conjugates (ADCs): PEG linkers are increasingly used in ADCs to connect a potent cytotoxic drug to a monoclonal antibody.[14][15] The hydroxyl-derived functionality allows for precise control over the attachment chemistry. The PEG spacer can improve the solubility of hydrophobic drugs and protect the linker from enzymatic cleavage in circulation.[14]

  • Protein and Peptide Therapeutics: PEGylation is a well-established strategy to extend the half-life and reduce the immunogenicity of protein and peptide drugs.[16][17] The activation of the hydroxyl group is the first and most critical step in this process.

  • Nanoparticle Drug Delivery: PEG linkers are used to coat the surface of nanoparticles, creating a hydrophilic shield that prevents opsonization and clearance by the reticuloendothelial system. The terminal hydroxyl group can be functionalized to attach targeting ligands to the nanoparticle surface.

Conclusion

The terminal hydroxyl groups of polyethylene glycol are the chemical foundation upon which the vast field of PEGylation is built. Their activation into a diverse array of reactive functional groups provides the versatility needed to conjugate PEG to a wide range of molecules for therapeutic and diagnostic applications. A thorough understanding of the chemistry of the PEG hydroxyl group, the methods for its activation, and the properties of the resulting linkages is essential for the rational design and development of next-generation PEGylated products. This guide has provided a detailed overview of these core concepts, complete with experimental insights and visual representations, to serve as a valuable resource for scientists and researchers in this dynamic field.

References

Methodological & Application

Application Notes and Protocols for Bioconjugation using Hydroxy-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the bioconjugation of a model antibody to a small molecule payload using the heterobifunctional linker, Hydroxy-PEG2-CH2COOH. This linker, also known as 8-Hydroxy-3,6-dioxaoctanoic acid, offers a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enhancing the solubility and potentially improving the pharmacokinetic properties of the resulting bioconjugate.[1]

The primary conjugation strategy involves a two-step process:

  • Activation of the Carboxylic Acid: The terminal carboxylic acid of this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[2] This activation is most efficient in a slightly acidic environment (pH 4.5-6.0).[2]

  • Conjugation to the Amine: The resulting NHS ester of the PEG linker readily reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable amide bond. This reaction is most efficient at a neutral to slightly basic pH (7.0-8.5).[2]

This protocol is widely applicable for the modification of proteins, peptides, and other biomolecules.[2]

Key Applications

The versatility of this compound makes it a valuable tool in various bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells.[1]

  • PROTACs (Proteolysis Targeting Chimeras): This linker can connect a target protein-binding ligand and an E3 ligase-recruiting ligand in the synthesis of PROTACs for targeted protein degradation.

  • Protein PEGylation: Covalent attachment of this short PEG linker can improve the solubility and stability of proteins and peptides.[3]

  • Surface Functionalization: Modification of surfaces, such as nanoparticles, with this linker can create a hydrophilic coating, reducing non-specific protein binding.[4]

Experimental Protocols

This section details a representative protocol for the conjugation of a model IgG antibody to a small molecule amine using this compound.

Materials and Reagents
  • This compound

  • Model IgG Antibody (e.g., Trastuzumab)

  • Small Molecule Amine (Payload-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Size-Exclusion Chromatography (SEC) system

  • UV-Vis Spectrophotometer

  • Mass Spectrometer (for characterization)

Part 1: Activation of this compound with EDC/NHS

This step involves the formation of an amine-reactive NHS ester of the PEG linker.

Quantitative Parameters for Activation

ParameterValue
Concentration of this compound10 mg/mL in anhydrous DMSO
Molar ratio of this compound:EDC:NHS1:1.5:1.2
Reaction Time15 minutes
Reaction TemperatureRoom Temperature
Reaction Volume100 µL

Protocol:

  • Equilibrate EDC and NHS to room temperature before opening to prevent moisture condensation.[5]

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • In a microcentrifuge tube, add the appropriate volumes of the this compound stock solution, freshly prepared EDC solution (in Activation Buffer), and freshly prepared NHS solution (in Activation Buffer) to achieve the desired molar ratios.

  • Incubate the reaction mixture for 15 minutes at room temperature with gentle mixing.

Part 2: Conjugation of Activated Linker to Antibody

This step involves the reaction of the NHS-activated linker with the primary amines of the antibody.

Quantitative Parameters for Conjugation

ParameterValue
Antibody Concentration5 mg/mL in Coupling Buffer (PBS, pH 7.4)
Molar excess of activated linker to Antibody20-fold
Reaction Time2 hours
Reaction TemperatureRoom Temperature
Quenching Time30 minutes

Protocol:

  • Prepare the antibody solution to a final concentration of 5 mg/mL in Coupling Buffer.

  • Immediately add the freshly prepared activated this compound solution to the antibody solution.

  • Incubate the reaction for 2 hours at room temperature with gentle end-over-end mixing.

  • To quench the reaction and cap any unreacted NHS esters, add the Quenching Buffer to a final concentration of 50 mM.

  • Incubate for an additional 30 minutes at room temperature.

Part 3: Purification of the Antibody-Linker Conjugate

Purification is crucial to remove excess linker and other reaction components.

Purification Parameters

Purification MethodColumn TypeMobile Phase
DesaltingZeba™ Spin Desalting Column (7K MWCO)PBS, pH 7.4
Size-Exclusion Chromatography (SEC)Superdex 200 or equivalentPBS, pH 7.4

Protocol:

  • Desalting: To remove the bulk of the unreacted linker and quenching reagent, pass the reaction mixture through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.4).

  • Size-Exclusion Chromatography (SEC): For higher purity, subject the desalted conjugate to SEC. This method separates the larger antibody-linker conjugate from any remaining small molecule impurities and unconjugated antibody.[1] Collect the fractions corresponding to the main protein peak.

Part 4: Conjugation of Small Molecule Amine to the Antibody-Linker

This final step attaches the payload to the antibody-linker intermediate.

Quantitative Parameters for Payload Conjugation

ParameterValue
Antibody-Linker Concentration2 mg/mL in Coupling Buffer (PBS, pH 7.4)
Molar excess of Small Molecule Amine to Antibody-Linker10-fold
Reaction Time4 hours
Reaction TemperatureRoom Temperature

Protocol:

  • Prepare a stock solution of the small molecule amine (Payload-NH2) in DMSO.

  • Add the desired molar excess of the payload solution to the purified antibody-linker solution.

  • Incubate the reaction for 4 hours at room temperature with gentle mixing.

  • Purify the final antibody-drug conjugate using SEC as described in Part 3 to remove excess payload.

Characterization of the Final Conjugate
  • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using UV-Vis spectroscopy (if the drug has a distinct absorbance) or mass spectrometry.

  • Purity and Aggregation: Analyze the final product by SEC to assess purity and the presence of aggregates.

  • Antigen Binding: Perform an ELISA or surface plasmon resonance (SPR) assay to confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen.

Visualizations

Signaling Pathway: Antibody-Drug Conjugate (ADC) Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome 2. Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Payload Cytotoxic Payload Payload_Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis Bioconjugation_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation to Antibody cluster_purification1 Step 3: Purification cluster_payload_conjugation Step 4: Payload Conjugation cluster_purification2 Step 5: Final Purification & Characterization Linker This compound Activated_Linker NHS-activated Linker Linker->Activated_Linker EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Reaction1 Conjugation Reaction Activated_Linker->Reaction1 Antibody Antibody Antibody->Reaction1 Quenching Quenching (Tris) Reaction1->Quenching Crude_Ab_Linker Crude Antibody-Linker Quenching->Crude_Ab_Linker Purification1 Desalting & SEC Crude_Ab_Linker->Purification1 Pure_Ab_Linker Purified Antibody-Linker Purification1->Pure_Ab_Linker Reaction2 Payload Conjugation Pure_Ab_Linker->Reaction2 Payload Small Molecule Amine Payload->Reaction2 Crude_ADC Crude ADC Reaction2->Crude_ADC Purification2 SEC Purification Crude_ADC->Purification2 Final_ADC Final ADC Purification2->Final_ADC Characterization Characterization (DAR, Purity, Binding) Final_ADC->Characterization

References

Application Notes and Protocols for Protein Labeling using EDC/NHS Coupling with Hydroxy-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent labeling of proteins with Hydroxy-PEG2-CH2COOH using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This method is a cornerstone of bioconjugation, enabling the attachment of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer to proteins. Such modification can enhance solubility, reduce immunogenicity, and provide a linker for further functionalization of the protein.

The core principle of this chemistry involves the activation of the carboxylic acid group on this compound by EDC to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is susceptible to hydrolysis, but the inclusion of NHS stabilizes it by converting it into a more stable, amine-reactive NHS ester.[1][2] This activated PEG linker then readily reacts with primary amines on the protein, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable amide bond.[3]

These application notes offer a comprehensive guide, from understanding the reaction mechanism to detailed experimental protocols and data interpretation, to empower researchers in the successful PEGylation of their proteins of interest.

Reaction Mechanism and Workflow

The EDC/NHS coupling reaction is a two-step process that efficiently forms a stable amide bond between the carboxyl group of the PEG linker and a primary amine on the target protein.

EDC_NHS_Coupling CarboxyPEG This compound (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) CarboxyPEG->O_Acylisourea + EDC EDC EDC O_Acylisourea->CarboxyPEG NHSEster Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHSEster + NHS Hydrolysis1 Hydrolysis NHS NHS NHSEster->CarboxyPEG PEGylatedProtein PEGylated Protein (Stable Amide Bond) NHSEster->PEGylatedProtein + Protein-NH2 Hydrolysis2 Hydrolysis Protein Protein-NH2 (Primary Amine)

Caption: EDC/NHS coupling reaction mechanism for protein PEGylation.

The general experimental workflow for labeling a protein with this compound is a sequential process involving reagent preparation, activation of the PEG linker, conjugation to the protein, quenching of the reaction, and purification of the final conjugate.

Experimental_Workflow A 1. Reagent Preparation - Dissolve Protein, PEG, EDC, NHS - Prepare Buffers B 2. Activation of this compound - Mix PEG, EDC, and NHS in Activation Buffer - Incubate for 15-30 min at RT A->B C 3. Conjugation Reaction - Add activated PEG to Protein Solution - Incubate for 1-2 hours at RT or overnight at 4°C B->C D 4. Quenching - Add Quenching Buffer (e.g., Tris, Glycine) - Incubate for 15-30 min C->D E 5. Purification - Remove excess reagents by Dialysis or SEC D->E F 6. Characterization - SDS-PAGE, Mass Spectrometry - Determine Degree of Labeling E->F

References

Application Notes and Protocols for PROTAC Synthesis using a Hydroxy-PEG2-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex and the overall physicochemical properties of the molecule.[3] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility and cell permeability. The Hydroxy-PEG2-CH2COOH linker is a versatile bifunctional linker that allows for the sequential and directional conjugation of the POI and E3 ligase ligands. This application note provides a detailed, step-by-step protocol for the synthesis of a PROTAC utilizing this linker.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system. The process begins with the formation of a ternary complex, which brings the target protein into close proximity with the E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Following polyubiquitination, the target protein is recognized and degraded by the 26S proteasome.

PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides a representative two-step protocol for the synthesis of a PROTAC using a this compound linker. This protocol assumes the use of an amine-functionalized POI ligand (POI-NH2) and an amine-functionalized E3 ligase ligand (E3-NH2).

Synthesis_Workflow cluster_step1 Step 1: Synthesis of POI-Linker Intermediate cluster_step2 Step 2: Synthesis of Final PROTAC start Start Materials: - POI-NH2 - E3-NH2 - this compound Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) start->Amide_Coupling Workup_Purification1 Aqueous Workup & Flash Chromatography Amide_Coupling->Workup_Purification1 Intermediate Intermediate: POI-PEG2-OH Workup_Purification1->Intermediate Hydroxyl_Activation Hydroxyl Activation (TsCl, TEA, DCM) Intermediate->Hydroxyl_Activation SNAr_Coupling SNAr Reaction (E3-NH2, DIPEA, DMF) Hydroxyl_Activation->SNAr_Coupling Purification2 Preparative HPLC SNAr_Coupling->Purification2 Final_PROTAC Final PROTAC: POI-PEG2-E3 Purification2->Final_PROTAC Characterization Characterization (LC-MS, NMR, HRMS) Final_PROTAC->Characterization

Workflow for the two-step synthesis of a PROTAC.
Step 1: Synthesis of POI-Linker Intermediate (POI-PEG2-OH)

This step involves the formation of an amide bond between the carboxylic acid of the this compound linker and an amine-functionalized POI ligand.

Materials:

  • Amine-functionalized POI ligand (POI-NH2)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate (B1210297)

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate (POI-PEG2-OH).

Step 2: Synthesis of the Final PROTAC (POI-PEG2-E3)

This step involves the activation of the terminal hydroxyl group of the POI-linker intermediate, followed by coupling to an amine-containing E3 ligase ligand.

Materials:

  • POI-PEG2-OH intermediate

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Amine-containing E3 ligase ligand (E3-NH2)

  • Anhydrous DMF

  • DIPEA

  • Preparative HPLC system

Procedure:

  • Dissolve the POI-PEG2-OH intermediate (1.0 equivalent) in anhydrous DCM.

  • Add TEA (1.5 equivalents) to the solution and cool to 0°C.

  • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate (POI-PEG2-OTs).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at 60-80°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a PROTAC using the this compound linker. Note that yields and reaction times are substrate-dependent and may require optimization.

Table 1: Reaction Parameters for POI-Linker Intermediate Synthesis

ParameterValue
Reactants POI-NH2, this compound
Reagents HATU, DIPEA
Solvent Anhydrous DMF
Temperature Room Temperature
Reaction Time 2 - 4 hours
Purification Flash Column Chromatography
Representative Yield 60 - 80%

Table 2: Reaction Parameters for Final PROTAC Synthesis

ParameterValue
Reactants POI-PEG2-OH, E3-NH2
Reagents TsCl, TEA, DIPEA
Solvent Anhydrous DCM, Anhydrous DMF
Temperature 0°C to 80°C
Reaction Time 12 - 16 hours
Purification Preparative HPLC
Representative Yield 30 - 50%

Table 3: Characterization of the Final PROTAC

AnalysisExpected Result
LC-MS A single major peak with the expected mass-to-charge ratio.
¹H NMR, ¹³C NMR Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand.
HRMS Accurate mass corresponding to the calculated molecular formula of the final PROTAC.
HPLC Purity >95%

Conclusion

This document provides a detailed protocol for the synthesis of PROTACs utilizing a this compound linker. The modular nature of this synthetic approach allows for the facile assembly of PROTAC libraries with diverse POI and E3 ligase ligands. The provided methodologies for purification and characterization are essential for obtaining high-purity PROTACs suitable for biological evaluation. Researchers can adapt this protocol to their specific target and E3 ligase ligands, with the understanding that optimization of reaction conditions may be necessary.

References

Application Notes and Protocols for the Creation of Antibody-Drug Conjugates Using a Hydroxy-PEG2-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) utilizing the bifunctional, hydrophilic linker, Hydroxy-PEG2-CH2COOH. This linker offers a defined polyethylene (B3416737) glycol (PEG) spacer to enhance the solubility and stability of the final ADC.

Introduction to ADC Synthesis with this compound

Antibody-drug conjugates are a targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[1] The linker is a critical component that connects the antibody to the drug, influencing the ADC's stability, pharmacokinetics, and efficacy.[2] The use of PEG linkers, such as this compound, can improve the solubility and stability of the ADC, reduce aggregation, and prolong its circulation time.[2][]

This guide outlines a two-stage process for creating ADCs with the this compound linker:

  • Drug-Linker Synthesis: The carboxylic acid end of the linker is activated and conjugated to an amine-containing cytotoxic payload. The terminal hydroxyl group is then functionalized to introduce a maleimide (B117702) group, making it reactive towards thiol groups on the antibody.

  • Antibody-Drug Conjugation: The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups, which then react with the maleimide-activated drug-linker to form the final ADC.

Experimental Protocols

Materials and Reagents
Material/ReagentSupplierPurpose
Monoclonal Antibody (mAb)User-providedTargeting moiety of the ADC
This compoundCommercialBifunctional linker
Amine-containing Cytotoxic Payload (e.g., MMAE)CommercialThe therapeutic agent
N,N'-Dicyclohexylcarbodiimide (DCC)Chemical SupplierActivating agent for carboxylic acid
N-Hydroxysuccinimide (NHS)Chemical SupplierForms a stable, amine-reactive ester
Anhydrous Dimethylformamide (DMF)Chemical SupplierOrganic solvent for drug-linker synthesis
Diisopropylethylamine (DIPEA)Chemical SupplierNon-nucleophilic base
Maleimide-PEG-NHS EsterCommercialFor functionalizing the hydroxyl group (alternative method)
Tris(2-carboxyethyl)phosphine (TCEP)Chemical SupplierReducing agent for antibody disulfide bonds
Phosphate-Buffered Saline (PBS), pH 7.4Lab-preparedBuffer for antibody handling and conjugation
Quenching Buffer (e.g., 50 mM Tris)Lab-preparedTo stop the conjugation reaction
Size-Exclusion Chromatography (SEC) Column (e.g., G-25)CommercialFor purification of the ADC
Hydrophobic Interaction Chromatography (HIC) ColumnCommercialFor purification and characterization of the ADC
Protocol 1: Drug-Linker Synthesis and Activation

This protocol details the conjugation of an amine-containing payload to the this compound linker and the subsequent activation of the hydroxyl group to a maleimide.

Step 1: Activation of the Linker's Carboxylic Acid

  • Dissolve this compound (1.2 equivalents) and N-Hydroxysuccinimide (NHS, 1.2 equivalents) in anhydrous DMF.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equivalents) to the solution and stir at room temperature for 2-4 hours to activate the carboxylic acid group, forming an NHS ester.[4]

Step 2: Conjugation to the Amine-Containing Payload

  • In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.

  • Add the activated this compound-NHS ester solution to the drug solution.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.[5]

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purify the resulting Hydroxy-PEG2-CH2-CO-Payload conjugate using reverse-phase HPLC.

Step 3: Functionalization of the Hydroxyl Group to a Maleimide

This step is crucial for preparing the drug-linker for conjugation to the antibody. A common method is to convert the terminal hydroxyl group to a maleimide.

  • Dissolve the purified Hydroxy-PEG2-CH2-CO-Payload in an appropriate anhydrous solvent.

  • React the hydroxyl group with a suitable reagent to introduce a maleimide functionality. A common strategy involves a two-step process:

    • First, the hydroxyl group is converted to a better leaving group (e.g., a tosylate or mesylate).

    • Second, the leaving group is displaced by a nucleophile containing a maleimide, such as N-(2-aminoethyl)maleimide.

  • Alternatively, a more direct approach is to use a heterobifunctional linker that already contains a maleimide and an NHS ester, though this would be a different synthetic strategy. For the purpose of this protocol, we assume the functionalization of the existing hydroxyl group.

  • Purify the final Maleimide-PEG2-CH2-CO-Payload using reverse-phase HPLC and confirm its structure and purity by LC-MS and NMR.

Protocol 2: Antibody-Drug Conjugation

This protocol describes the partial reduction of the antibody and subsequent conjugation with the maleimide-activated drug-linker.

Step 1: Antibody Reduction

  • Prepare the antibody at a concentration of 5-10 mg/mL in a suitable reaction buffer (e.g., PBS with EDTA).

  • Add a solution of a reducing agent, such as TCEP, to the antibody solution. A typical molar ratio of TCEP to antibody is 2-5 fold to achieve partial reduction of the interchain disulfide bonds.[]

  • Incubate the reaction at 37°C for 1-2 hours.

  • Remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer (PBS, pH 7.2-7.5).

Step 2: Conjugation of Drug-Linker to the Antibody

  • Immediately after desalting, add the Maleimide-PEG2-CH2-CO-Payload (dissolved in a small amount of a compatible organic solvent like DMSO) to the reduced antibody solution. A typical molar excess of the drug-linker to the antibody is 5-10 fold.[5]

  • The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody stability.

  • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Quench the reaction by adding a quenching buffer (e.g., 50 mM Tris or N-acetylcysteine) to cap any unreacted maleimide groups.

Protocol 3: Purification and Characterization of the ADC

Step 1: Purification

  • Purify the ADC from unconjugated drug-linker and other small molecules using a size-exclusion chromatography (SEC) column.[]

  • For more detailed separation of ADC species with different drug-to-antibody ratios (DARs), hydrophobic interaction chromatography (HIC) is the method of choice.[7][8]

Step 2: Characterization

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody can be determined by HIC-HPLC or UV-Vis spectroscopy.[9]

  • Purity and Aggregation: The purity of the ADC and the presence of aggregates can be assessed by SEC-HPLC.[9]

  • Identity and Integrity: The molecular weight of the ADC and the confirmation of conjugation can be determined by mass spectrometry (MS).[9]

  • Purity and Heterogeneity: SDS-PAGE can be used to assess the purity and heterogeneity of the ADC.[]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of an ADC using the this compound linker.

ParameterValue/RangeNotes
Drug-Linker Synthesis
Linker:Payload Molar Ratio1.2 : 1To drive the reaction to completion.
Activation Reagents (DCC, NHS) Ratio1.2 equivalents eachRelative to the linker.
Reaction Time (Activation)2-4 hoursAt room temperature.
Reaction Time (Conjugation)OvernightAt room temperature.
Antibody-Drug Conjugation
TCEP:Antibody Molar Ratio2-5 : 1To achieve an average DAR of 2-4.
Antibody Reduction Time1-2 hoursAt 37°C.
Drug-Linker:Antibody Molar Ratio5-10 : 1To favor the forward reaction.
Conjugation Reaction Time2-4 hoursAt room temperature.
Expected Outcome
Average Drug-to-Antibody Ratio (DAR)2-4This is often the optimal range for efficacy and safety.
ADC Purity (by SEC)>95%The final product should be free of aggregates and unconjugated components.
ADC Recovery (post-purification)60-80%This will vary depending on the specific antibody, payload, and purification methods.

Visualizations

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_conjugation Antibody-Drug Conjugation cluster_purification Purification & Characterization Linker This compound ActivatedLinker Activated Linker (NHS Ester) Linker->ActivatedLinker EDC, NHS DrugLinker_OH Hydroxy-PEG2-Drug ActivatedLinker->DrugLinker_OH + Payload Payload Amine-Containing Payload Payload->DrugLinker_OH DrugLinker_Mal Maleimide-PEG2-Drug DrugLinker_OH->DrugLinker_Mal Maleimide Functionalization ADC Antibody-Drug Conjugate DrugLinker_Mal->ADC Thiol-Maleimide Reaction Antibody Monoclonal Antibody ReducedAb Reduced Antibody (Thiol Groups) Antibody->ReducedAb TCEP ReducedAb->ADC Purification Purification (SEC, HIC) ADC->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization

Caption: Workflow for ADC synthesis using a this compound linker.

Signaling_Pathway ADC Antibody-Drug Conjugate Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Linker Cleavage/ Degradation Cytotoxicity Cytotoxicity & Apoptosis DrugRelease->Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

References

Characterization of Antibody-Drug Conjugates Containing a Hydroxy-PEG2-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the characterization of Antibody-Drug Conjugates (ADCs) that utilize a hydrophilic Hydroxy-PEG2-CH2COOH linker. This short-chain polyethylene (B3416737) glycol (PEG) based linker is designed to enhance the solubility and stability of ADCs.[1][2][] The protocols outlined below cover the essential analytical techniques required to assess the critical quality attributes of these bioconjugates, ensuring their safety and efficacy.

Introduction to this compound Linker in ADCs

The this compound linker is a heterobifunctional linker featuring a terminal hydroxyl group and a carboxylic acid. The carboxylic acid allows for covalent attachment to amine-containing payloads or for further modification, while the hydroxyl group can be activated for conjugation to the antibody. The short PEG chain improves the hydrophilicity of the ADC, which can help to mitigate aggregation issues often associated with hydrophobic payloads and improve pharmacokinetic properties.[2][][4] The characterization of ADCs with this linker is crucial for determining key parameters such as the drug-to-antibody ratio (DAR), conjugation site, stability, and potency.[5][6]

Experimental Protocols

ADC Conjugation

This protocol describes a typical two-step conjugation process where the linker is first activated and then reacted with the monoclonal antibody (mAb).

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Payload with a reactive amine group

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification columns (e.g., Size Exclusion Chromatography - SEC)

Protocol:

  • Linker-Payload Activation:

    • Dissolve the this compound linker, NHS, and EDC in anhydrous DMF or DMSO.

    • Add the amine-containing payload to the solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the activated linker-payload complex.

  • Antibody Conjugation:

    • Adjust the pH of the mAb solution to 8.0-8.5.

    • Add the activated linker-payload solution to the mAb solution at a specific molar ratio to target a desired DAR.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching reagent.

    • Purify the ADC using a pre-equilibrated SEC column to remove unreacted linker-payload and other small molecules.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that influences the ADC's efficacy and safety.[7] It can be determined using Hydrophobic Interaction Chromatography (HIC) and UV/Vis Spectroscopy.

2.2.1. Hydrophobic Interaction Chromatography (HIC)

Protocol:

  • Equilibrate a HIC column with a high salt concentration mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Inject the purified ADC sample.

  • Elute the different ADC species using a decreasing salt gradient.

  • Monitor the elution profile at 280 nm. Different peaks will correspond to different DAR values (e.g., DAR0, DAR2, DAR4).

  • Calculate the average DAR by integrating the peak areas.

2.2.2. UV/Vis Spectroscopy

Protocol:

  • Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

  • The DAR is the molar ratio of the payload to the antibody.

Analysis of Size and Aggregation by Size Exclusion Chromatography (SEC)

SEC is used to assess the purity and aggregation of the ADC.[8]

Protocol:

  • Equilibrate an SEC column with a suitable mobile phase (e.g., PBS, pH 7.4).

  • Inject the ADC sample.

  • Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC, while earlier eluting peaks indicate aggregates.

  • Calculate the percentage of monomer, aggregate, and fragment by integrating the respective peak areas.

Mass Spectrometry (MS) for Confirmation of Conjugation

Mass spectrometry provides detailed information on the mass of the ADC and the distribution of drug species.[9][10]

Protocol:

  • For intact mass analysis, desalt the ADC sample.

  • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF).

  • For subunit analysis, reduce the ADC to separate the light and heavy chains prior to MS analysis. This can help to identify the location of the conjugation.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC on a target cancer cell line.[10]

Protocol:

  • Seed a 96-well plate with the target cancer cells and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, the unconjugated mAb, and the free payload.

  • Incubate the cells for a specified period (e.g., 72-96 hours).

  • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Determine the IC50 value (the concentration of the ADC that inhibits cell growth by 50%).

Data Presentation

The following tables summarize representative quantitative data for an ADC containing a this compound linker.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis

MethodAverage DARDAR0 (%)DAR2 (%)DAR4 (%)
HIC-UV3.851580
UV/Vis3.9N/AN/AN/A

Table 2: Size Exclusion Chromatography (SEC) Analysis

SampleMonomer (%)Aggregate (%)Fragment (%)
Unconjugated mAb99.50.50
ADC (DAR 3.8)98.21.70.1

Table 3: Intact Mass Spectrometry Analysis

SpeciesExpected Mass (Da)Observed Mass (Da)
Unconjugated mAb148,000148,004
ADC (DAR 4)152,500152,508

Table 4: In Vitro Cytotoxicity

CompoundCell LineIC50 (nM)
ADC (DAR 3.8)Target-Positive1.5
ADC (DAR 3.8)Target-Negative>1000
Unconjugated mAbTarget-Positive>1000
Free PayloadTarget-Positive0.1

Visualizations

ADC_Conjugation_Workflow cluster_activation Linker-Payload Activation cluster_conjugation Antibody Conjugation cluster_purification Purification cluster_characterization Characterization Linker This compound Linker Activated_LP Activated Linker-Payload Linker->Activated_LP Payload Amine-Payload Payload->Activated_LP Reagents EDC, NHS Reagents->Activated_LP ADC_unpurified Unpurified ADC Activated_LP->ADC_unpurified mAb Monoclonal Antibody mAb->ADC_unpurified SEC_column Size Exclusion Chromatography ADC_unpurified->SEC_column Purified_ADC Purified ADC SEC_column->Purified_ADC HIC HIC (DAR) Purified_ADC->HIC SEC SEC (Aggregation) Purified_ADC->SEC MS Mass Spec (Identity) Purified_ADC->MS Potency Cytotoxicity Assay Purified_ADC->Potency

Caption: Workflow for ADC Synthesis and Characterization.

ADC_Internalization_Pathway ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Complex ADC-Receptor Complex Receptor->Complex Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cell_Death Apoptosis Payload_Release->Cell_Death Induces

Caption: ADC Mechanism of Action.

References

Application Note and Protocol for Monitoring Hydroxy-PEG2-CH2COOH Conjugation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides, proteins, and small molecules. The covalent attachment of PEG chains can improve solubility, extend circulatory half-life, and reduce immunogenicity.[1] This document provides a detailed protocol for the conjugation of a primary amine-containing molecule with Hydroxy-PEG2-CH2COOH and the subsequent monitoring of the reaction progress using High-Performance Liquid Chromatography (HPLC).

The conjugation reaction involves the formation of a stable amide bond between the carboxylic acid group of this compound and a primary amine on the target molecule. This is typically achieved using carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[2] The inclusion of NHS enhances the reaction efficiency by creating a more stable amine-reactive intermediate.[1][2]

Monitoring the reaction is crucial to optimize conditions and ensure the desired degree of PEGylation. Reversed-phase HPLC (RP-HPLC) is a powerful analytical technique for this purpose, allowing for the separation and quantification of the unreacted starting materials, the PEGylated product, and any side products.[3]

Chemical Reaction Pathway

The conjugation of this compound to an amine-containing molecule (R-NH₂) proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC activates the carboxyl group of the PEG linker to form a highly reactive O-acylisourea intermediate.

  • Amine Coupling: This intermediate can directly react with a primary amine. However, to improve efficiency and stability, NHS is added to form a semi-stable NHS ester, which then readily reacts with the primary amine to form a stable amide bond.[1]

cluster_activation Step 1: Activation of Carboxylic Acid cluster_conjugation Step 2: Conjugation to Amine PEG_Acid This compound Activated_Ester Amine-Reactive NHS Ester PEG_Acid->Activated_Ester + EDC, NHS (pH 4.5-6.0) EDC EDC NHS NHS Conjugate PEGylated Conjugate Activated_Ester->Conjugate + Target Molecule (pH 7.0-8.5) Target_Amine Target Molecule (R-NH2) cluster_reaction Conjugation Reaction cluster_analysis HPLC Analysis A 1. Prepare Reagents (PEG, Molecule, Buffers) B 2. Activate PEG-Acid (EDC/NHS, 15-30 min) A->B C 3. Conjugation Reaction (Mix activated PEG and molecule) B->C D 4. Quench Reaction (Tris or Hydroxylamine) C->D E 5. Sample at Time Points (t=0, 1h, 2h, 4h...) C->E Monitor Progress F 6. Prepare Sample for HPLC (Dilute and Filter) E->F G 7. Inject on RP-HPLC F->G H 8. Analyze Chromatogram (Peak Integration) G->H I 9. Calculate % Conversion H->I

References

Purifying Biomolecules Conjugated with Hydroxy-PEG2-CH2COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) to biomolecules, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of proteins, peptides, and oligonucleotides. This modification can improve solubility, increase serum half-life, and reduce immunogenicity. The use of a short, hydrophilic linker such as Hydroxy-PEG2-CH2COOH provides a discrete extension to the biomolecule, offering improved pharmacokinetic properties with minimal structural perturbation. However, the conjugation reaction invariably results in a heterogeneous mixture containing the desired mono-PEGylated conjugate, unreacted biomolecule, excess PEG linker, and potentially di- or multi-PEGylated species. Therefore, robust and efficient purification methods are critical to isolate the desired product with high purity and yield.

These application notes provide detailed protocols and comparative data for the purification of biomolecules conjugated with this compound using three primary chromatographic techniques: Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).

General Purification Workflow

The overall strategy for purifying biomolecules conjugated with this compound typically involves a multi-step approach to effectively separate the target conjugate from various impurities. The selection and sequence of purification techniques will depend on the specific properties of the biomolecule and the nature of the impurities.

Purification Workflow cluster_0 Purification Strategy Conjugation_Mixture Crude Conjugation Mixture Initial_Purification Initial Purification Step (e.g., SEC or IEX) Conjugation_Mixture->Initial_Purification Intermediate_Purification Intermediate/Polishing Step (e.g., IEX or HIC) Initial_Purification->Intermediate_Purification Final_Product Purified Mono-PEGylated Biomolecule Intermediate_Purification->Final_Product

Caption: General workflow for purifying biomolecules after PEGylation.

Section 1: Size Exclusion Chromatography (SEC)

Application Note

Size Exclusion Chromatography (SEC) is a powerful technique for separating molecules based on their hydrodynamic radius. Following conjugation with this compound, the PEGylated biomolecule will have a slightly larger size than the unconjugated parent molecule. SEC is particularly effective for removing the small, unreacted this compound linker and for separating aggregates from the monomeric species.[1][2] However, due to the small size of the PEG2 linker, the resolution between the mono-PEGylated and unconjugated biomolecule may be limited, often requiring optimized columns and running conditions for effective separation.[2]

Key Advantages of SEC:

  • Excellent for removing small molecule impurities like excess PEG linker.

  • Effective in separating high molecular weight aggregates.

  • Mild separation conditions preserve the biological activity of the biomolecule.

Table 1: Representative Data for SEC Purification of a PEGylated Protein

AnalyteRetention Time (min)Peak Area (%) - Before SECPeak Area (%) - After SECPurity (%)Yield (%)
Aggregates8.55.2< 0.5> 99.5 (monomer)-
Mono-PEGylated Protein10.265.898.598.5~95
Unconjugated Protein10.825.01.0--
Free PEG Linker15.14.0< 0.1--

Note: Data is illustrative and will vary depending on the specific biomolecule, column, and running conditions.[1]

Experimental Protocol: SEC

This protocol provides a general method for the purification of a biomolecule conjugated with this compound using SEC.

SEC_Workflow cluster_0 SEC Protocol Start Start: Crude Conjugation Mixture Equilibrate 1. Equilibrate SEC Column (e.g., PBS, pH 7.4) Start->Equilibrate Load_Sample 2. Load Filtered Sample Equilibrate->Load_Sample Isocratic_Elution 3. Isocratic Elution (same as equilibration buffer) Load_Sample->Isocratic_Elution Collect_Fractions 4. Collect Fractions Based on UV Absorbance Isocratic_Elution->Collect_Fractions Analyze_Fractions 5. Analyze Fractions (e.g., SDS-PAGE, HPLC) Collect_Fractions->Analyze_Fractions Pool_Fractions 6. Pool Pure Fractions Analyze_Fractions->Pool_Fractions End End: Purified PEGylated Biomolecule Pool_Fractions->End

Caption: Step-by-step workflow for SEC purification.

Materials:

  • SEC Column: Select a column with a fractionation range appropriate for the molecular weight of the biomolecule (e.g., Superdex 75 or Superdex 200 for proteins).

  • Mobile Phase (Equilibration Buffer): Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable physiological buffer. The mobile phase should be filtered and degassed.

  • HPLC System: With a UV detector (e.g., at 280 nm for proteins).

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate recommended by the manufacturer (e.g., 0.5-1.0 mL/min).[3]

  • Sample Preparation: Centrifuge the crude conjugation mixture to remove any precipitated material. Filter the supernatant through a 0.22 µm filter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume to ensure optimal resolution.

  • Elution: Perform an isocratic elution with the mobile phase.

  • Fraction Collection: Collect fractions based on the UV chromatogram. The PEGylated biomolecule is expected to elute slightly earlier than the unconjugated biomolecule. The free PEG linker will elute much later.

  • Analysis of Fractions: Analyze the collected fractions using SDS-PAGE, analytical SEC, or mass spectrometry to determine the purity of each fraction.

  • Pooling: Pool the fractions containing the pure mono-PEGylated biomolecule.

Section 2: Ion Exchange Chromatography (IEX)

Application Note

Ion Exchange Chromatography (IEX) separates molecules based on their net surface charge. The conjugation of this compound introduces a carboxylic acid group, which will be negatively charged at neutral or basic pH. This change in the isoelectric point (pI) of the biomolecule can be exploited for purification.[4] IEX is highly effective for separating species with different degrees of PEGylation (unconjugated, mono-, di-PEGylated) and can also resolve positional isomers in some cases.[4][5] The choice between anion exchange (AEX) and cation exchange (CEX) chromatography depends on the pI of the native biomolecule and the pH of the mobile phase.

Key Advantages of IEX:

  • High resolving power for separating different PEGylated species.[4]

  • Can separate positional isomers.[5]

  • High loading capacity.

Table 2: Representative Data for IEX Purification of a PEGylated Antibody

AnalyteElution Salt Conc. (mM NaCl)Purity (%) - Before IEXPurity (%) - After IEXYield (%)
Unconjugated Antibody15030< 1-
Mono-PEGylated Antibody25060> 98~90
Di-PEGylated Antibody35010< 1-

Note: Data is illustrative. Elution conditions and separation efficiency will vary based on the biomolecule, resin, and gradient.[6]

Experimental Protocol: IEX

This protocol outlines a general method for purifying a biomolecule conjugated with this compound using cation exchange chromatography (CEX). A similar principle applies to anion exchange, with adjustments to buffer pH and resin type.

IEX_Workflow cluster_0 IEX Protocol Start Start: Partially Purified Conjugation Mixture Equilibrate 1. Equilibrate IEX Column (Low Salt Buffer A) Start->Equilibrate Load_Sample 2. Load pH-adjusted and Diluted Sample Equilibrate->Load_Sample Wash 3. Wash with Buffer A to Remove Unbound Impurities Load_Sample->Wash Elute 4. Elute with Salt Gradient (Increasing % of High Salt Buffer B) Wash->Elute Collect_Fractions 5. Collect Fractions Across the Gradient Elute->Collect_Fractions Analyze_Fractions 6. Analyze Fractions (e.g., SDS-PAGE, IEX-HPLC) Collect_Fractions->Analyze_Fractions Pool_Fractions 7. Pool Pure Fractions Analyze_Fractions->Pool_Fractions End End: Purified PEGylated Biomolecule Pool_Fractions->End

Caption: Step-by-step workflow for IEX purification.

Materials:

  • IEX Column: Strong or weak cation or anion exchange column (e.g., SP Sepharose or Q Sepharose).

  • Binding Buffer (Buffer A): Low salt buffer, e.g., 20 mM MES, pH 6.0.

  • Elution Buffer (Buffer B): High salt buffer, e.g., 20 mM MES, pH 6.0, containing 1 M NaCl.

  • HPLC or Chromatography System: With a UV detector and conductivity meter.

Procedure:

  • Column Equilibration: Equilibrate the IEX column with Buffer A until the pH and conductivity are stable.[7][8]

  • Sample Preparation: Dilute the sample (from a previous purification step or the crude mixture) with Buffer A to reduce the salt concentration and adjust the pH to ensure binding to the resin.

  • Sample Loading: Load the prepared sample onto the column.[9]

  • Washing: Wash the column with Buffer A until the UV absorbance returns to baseline to remove unbound impurities.[9]

  • Elution: Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).[7]

  • Fraction Collection: Collect fractions throughout the gradient.

  • Analysis of Fractions: Analyze the fractions by SDS-PAGE, analytical IEX, and/or mass spectrometry to identify those containing the pure mono-PEGylated product.

  • Pooling: Pool the desired fractions.

Section 3: Hydrophobic Interaction Chromatography (HIC)

Application Note

Hydrophobic Interaction Chromatography (HIC) separates molecules based on differences in their surface hydrophobicity. The attachment of the hydrophilic this compound linker will generally decrease the overall hydrophobicity of the biomolecule.[10] This difference in hydrophobicity between the unconjugated and PEGylated species can be utilized for separation. HIC is often used as a polishing step to remove aggregates and closely related impurities.[11] The separation is achieved by binding the sample to the HIC resin in a high salt buffer and eluting with a decreasing salt gradient.

Key Advantages of HIC:

  • Orthogonal separation mechanism to SEC and IEX.

  • Effective for removing aggregates and other product-related impurities.[12]

  • Operates under non-denaturing conditions.

Table 3: Representative Data for HIC Purification of a PEGylated Peptide

AnalyteElution Salt Conc. (M (NH₄)₂SO₄)Purity (%) - Before HICPurity (%) - After HICYield (%)
Aggregates0.83< 0.5-
Unconjugated Peptide1.215< 1-
Mono-PEGylated Peptide1.582> 99~85

Note: This data is illustrative. The specific salt concentration for elution and the separation performance are highly dependent on the biomolecule, resin, and buffer conditions.[6]

Experimental Protocol: HIC

This protocol describes a general method for the purification of a biomolecule conjugated with this compound using HIC.

HIC_Workflow cluster_0 HIC Protocol Start Start: Partially Purified Conjugation Mixture Equilibrate 1. Equilibrate HIC Column (High Salt Buffer A) Start->Equilibrate Add_Salt 2. Add High Salt to Sample Equilibrate->Add_Salt Load_Sample 3. Load Sample Add_Salt->Load_Sample Wash 4. Wash with Buffer A Load_Sample->Wash Elute 5. Elute with Decreasing Salt Gradient (Buffer B) Wash->Elute Collect_Fractions 6. Collect Fractions Elute->Collect_Fractions Analyze_Fractions 7. Analyze Fractions (e.g., RP-HPLC, SDS-PAGE) Collect_Fractions->Analyze_Fractions Pool_Fractions 8. Pool Pure Fractions Analyze_Fractions->Pool_Fractions End End: Purified PEGylated Biomolecule Pool_Fractions->End

Caption: Step-by-step workflow for HIC purification.

Materials:

  • HIC Column: Phenyl, Butyl, or Octyl Sepharose, or other suitable HIC resin.

  • Binding Buffer (Buffer A): High salt buffer, e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

  • Elution Buffer (Buffer B): Low salt buffer, e.g., 20 mM sodium phosphate, pH 7.0.

  • Chromatography System: With a UV detector and conductivity meter.

Procedure:

  • Column Equilibration: Equilibrate the HIC column with Buffer A until the baseline is stable.

  • Sample Preparation: Add a high concentration of salt (e.g., ammonium sulfate) to the sample to match the conditions of Buffer A.

  • Sample Loading: Load the sample onto the equilibrated column.

  • Washing: Wash the column with Buffer A to remove any unbound material.

  • Elution: Elute the bound molecules with a decreasing linear salt gradient (e.g., 100% Buffer A to 100% Buffer B over 20 column volumes). The less hydrophobic PEGylated biomolecule will elute at a higher salt concentration than the more hydrophobic unconjugated biomolecule.

  • Fraction Collection: Collect fractions during the elution gradient.

  • Analysis of Fractions: Analyze the collected fractions for purity using methods such as RP-HPLC, analytical HIC, or SDS-PAGE.

  • Pooling: Combine the fractions containing the purified mono-PEGylated biomolecule.

Conclusion

The purification of biomolecules conjugated with this compound requires a systematic approach to effectively remove unreacted starting materials and other impurities. Size Exclusion Chromatography is a valuable initial step for removing the free PEG linker and aggregates. Ion Exchange Chromatography offers high-resolution separation of different PEGylated species based on charge differences. Hydrophobic Interaction Chromatography provides an orthogonal separation mechanism, ideal for a final polishing step. The choice and sequence of these techniques should be tailored to the specific characteristics of the target biomolecule to achieve the desired purity and yield for research, and drug development applications.

References

Application Notes and Protocols for Nanoparticle Functionalization using Hydroxy-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostics. Polyethylene (B3416737) glycol (PEG) linkers are widely employed to improve the biocompatibility, stability, and circulation half-life of nanoparticles.[1][2] This document provides detailed application notes and protocols for the use of Hydroxy-PEG2-CH2COOH , a short-chain, heterobifunctional PEG linker, for the surface modification of nanoparticles.

This linker possesses a terminal carboxylic acid group for covalent attachment to amine-functionalized nanoparticles and a terminal hydroxyl group. The hydroxyl group can serve as a point for further conjugation of targeting ligands, imaging agents, or other functional molecules.[3] The short PEG2 spacer offers improved aqueous solubility and provides a flexible linkage without creating a thick steric barrier that might hinder interactions when a targeting ligand is attached.

These notes will cover the chemical principles, experimental protocols for conjugation and characterization, and expected outcomes of functionalizing nanoparticles with this compound.

Rationale for Using this compound

The unique structure of this compound offers several advantages in nanoparticle functionalization:

  • Controlled Surface Chemistry: The carboxylic acid and hydroxyl termini allow for orthogonal conjugation strategies. The carboxyl group provides a robust handle for attachment to the nanoparticle surface, while the hydroxyl group is available for subsequent modifications.

  • Enhanced Hydrophilicity: The PEG spacer increases the hydrophilicity of the nanoparticle surface, which can improve colloidal stability in biological media and reduce non-specific protein adsorption.[1]

  • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of nanoparticles.[1]

  • Minimal Steric Hindrance: The short PEG2 chain provides sufficient spacing from the nanoparticle surface for many applications without imposing the significant steric shielding seen with longer PEG chains, which can sometimes interfere with the binding of targeting ligands.

The logical workflow for utilizing this linker is depicted below.

G NP Core Nanoparticle (e.g., Iron Oxide, Gold, PLGA) Amine_NP Amine-Functionalized Nanoparticle (-NH2) NP->Amine_NP PEG_NP PEGylated Nanoparticle (-OH surface) Amine_NP->PEG_NP Amide Bond Formation Linker This compound Activated_Linker Activated Linker (NHS-ester) Linker->Activated_Linker EDC/NHS Chemistry Targeted_NP Targeted Nanoparticle PEG_NP->Targeted_NP G start Start dissolve_linker 1. Dissolve this compound in Activation Buffer (MES, pH 6.0) start->dissolve_linker add_edc_nhs 2. Add fresh EDC and NHS solutions to the linker solution. dissolve_linker->add_edc_nhs incubate_activation 3. Incubate for 15-30 min at RT to form NHS-ester activated linker. add_edc_nhs->incubate_activation add_activated_linker 5. Add the activated linker solution to the nanoparticle suspension. incubate_activation->add_activated_linker prepare_np 4. Disperse amine-functionalized nanoparticles in Coupling Buffer (PBS, pH 7.4). prepare_np->add_activated_linker incubate_coupling 6. Incubate for 2-4 hours at RT with gentle mixing. add_activated_linker->incubate_coupling quench 7. Quench the reaction by adding Tris or Ethanolamine solution. incubate_coupling->quench purify 8. Purify nanoparticles via centrifugation/ dialysis to remove excess reagents. quench->purify characterize 9. Characterize the functionalized nanoparticles. purify->characterize end End characterize->end G NP Nanoparticle Core AmideBond Amide Bond (-CONH-) NP->AmideBond via Surface Amine Linker This compound Hydroxyl Terminal Hydroxyl (-OH) Linker->Hydroxyl Hydroxyl End AmideBond->Linker Carboxyl End TargetingLigand Targeting Ligand (e.g., Antibody, Peptide, Folic Acid) Hydroxyl->TargetingLigand Further Conjugation

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating Hydroxy-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The incorporation of hydrophilic linkers, such as Polyethylene Glycol (PEG), into peptides can significantly enhance their therapeutic properties. PEGylation, the process of covalently attaching PEG chains to molecules, has been shown to improve the solubility, stability, and in vivo half-life of peptide-based drugs while reducing their immunogenicity.[1][2] This document provides detailed application notes and protocols for the incorporation of a short, discrete PEG linker, Hydroxy-PEG2-CH2COOH (also known as 2-[2-(2-Hydroxyethoxy)ethoxy]acetic acid), into peptides via Fmoc-based SPPS.

The this compound linker, often used in its Fmoc-protected form, Fmoc-NH-PEG2-CH2COOH (Fmoc-8-amino-3,6-dioxaoctanoic acid), offers a balance of hydrophilicity and a defined spacer length, making it an ideal choice for modifying peptides without adding excessive molecular weight.[3] Its bifunctional nature, with a hydroxyl and a carboxylic acid group, allows for versatile conjugation strategies. In the context of SPPS, the Fmoc-protected amine and the terminal carboxylic acid of Fmoc-NH-PEG2-CH2COOH allow for its seamless integration into the standard synthesis cycle.

These notes will cover the rationale for using this PEG linker, provide a comparative summary of expected synthesis outcomes, detail the necessary experimental protocols, and illustrate relevant workflows and a biological signaling pathway affected by a PEGylated peptide.

Data Presentation: Synthesis Outcomes

The incorporation of a PEG linker can influence the overall yield and purity of the synthesized peptide. The following table summarizes typical quantitative data for the synthesis of a model 20-mer peptide with and without the Fmoc-NH-PEG2-CH2COOH linker. The data is representative of typical outcomes observed in SPPS.

ParameterStandard 20-mer Peptide20-mer Peptide with this compound Linker
Crude Purity (by RP-HPLC) 85-95%80-90%
Overall Yield (Crude) 30-40%25-35%
Final Purity (after purification) >98%>98%
Final Yield (Purified) 10-20%8-18%
Major Impurities Deletion sequences, truncated peptidesDeletion sequences, PEGylated deletion sequences

Note: The slightly lower crude purity and yield in the PEGylated peptide synthesis can be attributed to the additional coupling step and potential for steric hindrance introduced by the PEG linker. However, with optimized protocols, these differences can be minimized. Final purities for both synthesis types are comparable after purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for SPPS.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to cover the resin.

    • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

Protocol 2: Standard Fmoc-SPPS Cycle

This cycle is repeated for each amino acid in the peptide sequence.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate the carboxylic acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 3: Incorporation of Fmoc-NH-PEG2-CH2COOH

The Fmoc-NH-PEG2-CH2COOH linker can be incorporated at any position in the peptide sequence by treating it as a modified amino acid in the standard SPPS cycle.

  • Deprotection: Perform the Fmoc deprotection step as described in Protocol 2 to expose the free N-terminal amine of the growing peptide chain on the resin.

  • Coupling of the PEG Linker:

    • Dissolve Fmoc-NH-PEG2-CH2COOH (2-3 equivalents) and a coupling reagent (e.g., HBTU, HATU; 2-3 equivalents) in DMF.

    • Add DIPEA (4-6 equivalents) to activate the carboxylic acid of the PEG linker.

    • Add the activated PEG linker solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature. The longer coupling time is recommended to overcome any potential steric hindrance.

    • Monitor the reaction for completion.

    • Drain the solution and wash the resin thoroughly with DMF.

  • Continuation of Synthesis: After the PEG linker is coupled, proceed with the standard Fmoc-SPPS cycle (Protocol 2) to add the subsequent amino acids.

Protocol 4: Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides without sensitive residues is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin in a reaction vessel.

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the peptide pellet under vacuum.

Protocol 5: Peptide Purification and Analysis
  • Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final PEGylated peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[4][5][6]

Visualizations

Experimental Workflow

SPPS_Workflow Start Start: Swollen Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA/Activator/Base) Wash1->Coupling Standard Cycle PEG_Coupling PEG Linker Coupling (Fmoc-NH-PEG2-CH2COOH) Wash1->PEG_Coupling PEG Incorporation Wash2 DMF Wash Coupling->Wash2 PEG_Coupling->Wash2 Cycle Repeat Cycle for each Amino Acid Wash2->Cycle Cycle->Deprotection Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection End of Sequence Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (HPLC, MS) Purification->Analysis End Final PEGylated Peptide Analysis->End

Caption: Workflow for Solid-Phase Peptide Synthesis with PEG Linker Incorporation.

Logical Relationship: Benefits of PEGylation

PEGylation_Benefits PEGylation PEGylation with This compound Increased_Solubility Increased Aqueous Solubility PEGylation->Increased_Solubility Reduced_Clearance Reduced Renal Clearance PEGylation->Reduced_Clearance Reduced_Immunogenicity Reduced Immunogenicity PEGylation->Reduced_Immunogenicity Improved_PK Improved Pharmacokinetics Increased_Solubility->Improved_PK Increased_HalfLife Increased In Vivo Half-Life Reduced_Clearance->Increased_HalfLife Reduced_Immunogenicity->Improved_PK Increased_HalfLife->Improved_PK Enhanced_Efficacy Enhanced Therapeutic Efficacy Improved_PK->Enhanced_Efficacy

Caption: Benefits of Peptide PEGylation for Therapeutic Applications.

Signaling Pathway: GLP-1 Receptor Agonism

Many therapeutic peptides, including those for metabolic diseases, are PEGylated to improve their efficacy. A prominent example is the class of Glucagon-Like Peptide-1 (GLP-1) receptor agonists used in the treatment of type 2 diabetes and obesity.[7] PEGylation of these peptides enhances their duration of action. The following diagram illustrates the signaling pathway activated by a GLP-1 receptor agonist.

GLP1_Signaling cluster_cell Pancreatic Beta Cell GLP1_Agonist PEGylated GLP-1 Receptor Agonist GLP1R GLP-1 Receptor (GPCR) GLP1_Agonist->GLP1R Binds to G_Protein G Protein Activation (Gs) GLP1R->G_Protein Activates Glucagon_Suppression Suppressed Glucagon Secretion GLP1R->Glucagon_Suppression Leads to Gastric_Emptying Delayed Gastric Emptying GLP1R->Gastric_Emptying Leads to Satiety Increased Satiety GLP1R->Satiety Leads to (in brain) AC Adenylate Cyclase (AC) Activation G_Protein->AC cAMP Increased intracellular cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) Activation cAMP->PKA Insulin_Secretion Enhanced Glucose-Stimulated Insulin Secretion PKA->Insulin_Secretion Cell Pancreatic Beta Cell

Caption: Signaling Pathway of a PEGylated GLP-1 Receptor Agonist.[8][9][10][11]

Conclusion

The incorporation of this compound into peptides via Fmoc-SPPS is a well-established and valuable strategy for enhancing the pharmacokinetic properties of peptide-based therapeutics. While it may require slight modifications to standard SPPS protocols, such as longer coupling times for the PEG linker, the potential benefits of increased solubility, stability, and in vivo half-life often outweigh these considerations. The provided protocols and diagrams serve as a comprehensive guide for researchers and drug development professionals looking to leverage the advantages of PEGylation in their peptide synthesis endeavors. Careful optimization of coupling and cleavage conditions, along with rigorous purification and analysis, will ensure the successful synthesis of high-quality PEGylated peptides for a wide range of applications.

References

Application Notes and Protocols for Surface Modification of Biosensors with Hydroxy-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the surface modification of biosensors using Hydroxy-PEG2-CH2COOH, a heterobifunctional linker. This molecule is instrumental in the development of high-performance biosensors by creating a stable, hydrophilic surface that minimizes non-specific binding while providing a terminal carboxylic acid group for the covalent immobilization of bioreceptors.

Introduction

The functionalization of biosensor surfaces is a critical step in the development of sensitive and specific detection platforms. This compound is a short-chain polyethylene (B3416737) glycol (PEG) derivative that offers significant advantages for surface modification. The hydroxyl (-OH) group can be utilized for attachment to various oxide-based surfaces (e.g., silica (B1680970), ITO, glass), while the terminal carboxylic acid (-COOH) provides a versatile handle for the covalent linkage of biomolecules such as antibodies, enzymes, or nucleic acids via amine coupling chemistry. The short PEG spacer helps to reduce steric hindrance and non-specific protein adsorption, thereby enhancing the signal-to-noise ratio of the assay.

Key Applications

  • Immobilization of Proteins and Antibodies: Covalently attaching antibodies or other proteins to the sensor surface for immunoassays and other protein-based detection methods.

  • Nucleic Acid Sensing: Anchoring DNA or RNA probes for hybridization-based detection of specific genetic sequences.

  • Enzyme-Based Biosensors: Immobilizing enzymes for the detection of their respective substrates.

  • Reduced Non-Specific Binding: The hydrophilic nature of the PEG linker minimizes the fouling of the sensor surface by unwanted proteins and other biomolecules from complex samples like serum or plasma.[1][2]

Data Presentation: Performance Metrics

The following table summarizes expected performance improvements for biosensors functionalized with this compound compared to a non-modified or poorly functionalized surface. The data presented here is a representative example based on typical performance enhancements seen with PEG-based surface modifications. Actual results may vary depending on the specific biosensor platform and assay conditions.

Performance MetricBare Gold/Silica SurfaceSurface with this compound Linker
Immobilized Ligand Density N/A100 - 500 fmol/mm²
Non-Specific Binding (BSA) > 1000 RU< 100 RU
Signal-to-Noise Ratio LowHigh
Limit of Detection (LOD) Higher (e.g., ng/mL range)Lower (e.g., pg/mL range)
Surface Stability LowHigh (stable for weeks at 4°C)

Experimental Protocols

Protocol 1: Surface Preparation and Cleaning

This protocol describes the cleaning of silica-based biosensor surfaces to ensure a reactive and pristine surface for modification.

Materials:

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (18 MΩ·cm)

  • Absolute Ethanol

  • Nitrogen gas stream

  • Beakers and tweezers

Procedure:

  • Place the biosensor substrates in a clean glass beaker.

  • Carefully add the piranha solution to the beaker, ensuring the substrates are fully submerged.

  • Incubate for 30-60 minutes at room temperature with gentle agitation.

  • Carefully decant the piranha solution into an appropriate waste container.

  • Rinse the substrates thoroughly with copious amounts of DI water.

  • Rinse the substrates with absolute ethanol.

  • Dry the substrates under a gentle stream of nitrogen gas.

  • Store the clean substrates in a desiccator until ready for use.

Protocol 2: Surface Functionalization with this compound

This protocol details the attachment of the this compound linker to the cleaned silica surface.

Materials:

  • Cleaned biosensor substrates

  • This compound

  • Anhydrous Toluene or other suitable organic solvent

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Prepare a 1-10 mM solution of this compound in anhydrous toluene.

  • Place the cleaned and dried substrates in the linker solution in a sealed container under an inert atmosphere.

  • Incubate for 2-4 hours at 60-80°C. The elevated temperature promotes the condensation reaction between the hydroxyl groups on the silica surface and the hydroxyl group of the PEG linker.

  • After incubation, remove the substrates from the solution.

  • Rinse the substrates sequentially with toluene, ethanol, and DI water to remove any unbound linker.

  • Dry the functionalized substrates under a gentle stream of nitrogen gas.

Protocol 3: Activation of Carboxyl Groups

This protocol describes the activation of the terminal carboxyl groups on the functionalized surface using EDC/NHS chemistry to make them reactive towards primary amines on the bioreceptor.

Materials:

  • Functionalized biosensor substrates

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Wash Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

Procedure:

  • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in the Activation Buffer.

  • Immerse the functionalized substrates in the EDC/NHS solution.

  • Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction converts the carboxyl groups to amine-reactive NHS esters.

  • Remove the substrates from the activation solution.

  • Immediately rinse with DI water and then with the Wash Buffer (PBS) to remove excess EDC and NHS. The surface is now activated and ready for bioreceptor immobilization. It is crucial to proceed to the next step without delay as the NHS esters are susceptible to hydrolysis.[3]

Protocol 4: Covalent Immobilization of Bioreceptors

This protocol outlines the coupling of an amine-containing bioreceptor (e.g., an antibody) to the activated biosensor surface.

Materials:

  • Activated substrates from Protocol 3

  • Bioreceptor solution (e.g., antibody at 10-100 µg/mL in PBS, pH 7.4)

  • Blocking solution (e.g., 1 M ethanolamine (B43304) or 1% Bovine Serum Albumin in PBS, pH 8.5)

  • Wash Buffer (PBS, pH 7.4)

Procedure:

  • Immediately immerse the activated substrates in the bioreceptor solution.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically for each specific bioreceptor.

  • Remove the substrates from the bioreceptor solution.

  • Rinse thoroughly with the Wash Buffer (PBS) to remove any non-covalently bound bioreceptors.

  • Immerse the substrates in the blocking solution for 15-30 minutes at room temperature. This step deactivates any remaining NHS esters to prevent non-specific binding in subsequent steps.

  • Rinse the substrates again with the Wash Buffer.

  • The biosensor is now functionalized with the bioreceptor and ready for use or storage.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_func Surface Functionalization cluster_immob Bioreceptor Immobilization Cleaning Substrate Cleaning (Piranha Solution) Drying1 Drying (Nitrogen Stream) Cleaning->Drying1 Functionalization Incubation with This compound Drying1->Functionalization Rinsing1 Rinsing (Toluene, Ethanol, DI Water) Functionalization->Rinsing1 Drying2 Drying (Nitrogen Stream) Rinsing1->Drying2 Activation Carboxyl Activation (EDC/NHS) Drying2->Activation Rinsing2 Rinsing (DI Water, PBS) Activation->Rinsing2 Immobilization Incubation with Bioreceptor Rinsing2->Immobilization Blocking Blocking (Ethanolamine/BSA) Immobilization->Blocking Rinsing3 Final Rinsing (PBS) Blocking->Rinsing3 Ready Ready for Assay Rinsing3->Ready

Caption: Experimental workflow for biosensor surface modification.

signaling_pathway cluster_surface Biosensor Surface cluster_analyte Sample Silica Silica Substrate PEG_Linker This compound Silica->PEG_Linker -OH Condensation Bioreceptor Bioreceptor (e.g., Antibody) PEG_Linker->Bioreceptor Amide Bond (EDC/NHS) NonSpecific Non-Specific Protein PEG_Linker->NonSpecific Repulsion Analyte Target Analyte Bioreceptor->Analyte Specific Binding Signal Detectable Signal Analyte->Signal

References

Application Notes and Protocols for Hydroxy-PEG2-CH2COOH in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG2-CH2COOH, also known as [2-(2-Hydroxyethoxy)ethoxy]acetic acid, is a heterobifunctional linker molecule featuring a hydroxyl (-OH) group and a carboxylic acid (-COOH) group at its termini, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. Its chemical structure imparts hydrophilicity, biocompatibility, and specific chemical reactivity, making it a valuable tool in bioconjugation and material science. While extensively used as a linker in Proteolysis Targeting Chimeras (PROTACs) and for modifying surfaces and molecules, its application as a primary crosslinking agent in hydrogel formation is an emerging area with significant potential.

These application notes provide a comprehensive overview of the role of this compound in creating hydrogels, focusing on its use as a crosslinker for amine-containing polymers. The protocols detailed below are based on established bioconjugation principles and are intended to serve as a foundational guide for researchers developing novel hydrogel-based platforms for drug delivery and tissue engineering.

Principle of Hydrogel Formation

The formation of a hydrogel using this compound as a crosslinker typically involves the reaction of its carboxylic acid group with primary amines on a polymer backbone. This reaction is most commonly facilitated by carbodiimide (B86325) chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form stable amide bonds. The hydroxyl group of this compound remains available for further functionalization or to contribute to the overall hydrophilicity and biocompatibility of the hydrogel network.

The resulting hydrogel is a three-dimensional, water-swollen polymer network. The physical and chemical properties of the hydrogel, such as its mechanical strength, swelling behavior, and degradation rate, can be tuned by varying the concentration of the polymer and the crosslinker, as well as the reaction conditions.

G cluster_activation Activation of Carboxylic Acid cluster_crosslinking Crosslinking Reaction cluster_result Result PEG_COOH This compound Activated_PEG NHS-activated PEG PEG_COOH->Activated_PEG + EDC, NHS EDC EDC NHS NHS Hydrogel Crosslinked Hydrogel Network (Amide Bond Formation) Activated_PEG->Hydrogel + Polymer-NH2 Polymer_NH2 Amine-containing Polymer (e.g., Multi-arm PEG-Amine) Hydrogel_Network Stable Hydrogel Network with Pendant Hydroxyl Groups

Figure 1: Chemical crosslinking mechanism using this compound.

Potential Applications

Hydrogels formed with this compound as a crosslinker can be tailored for a variety of biomedical applications:

  • Drug Delivery: The biocompatible and tunable nature of these PEG-based hydrogels makes them suitable for the controlled release of therapeutic agents. The pendant hydroxyl groups can also be used for the covalent attachment of drugs.

  • Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. The properties of the hydrogel can be adjusted to match the mechanical characteristics of the target tissue.

  • Bioprinting: The ability to control the gelation process makes these hydrogels potential bio-inks for 3D bioprinting of complex tissue constructs.

Quantitative Data

The following tables summarize representative quantitative data for hydrogels formed using short-chain PEG crosslinkers. This data is intended to provide a general understanding of the range of properties that can be achieved. The exact properties of a hydrogel prepared with this compound will depend on the specific polymer used and the precise reaction conditions.

Table 1: Representative Gelation Times for Multi-Arm PEG Hydrogels

Polymer SystemCrosslinker ConcentrationTemperature (°C)Approximate Gelation Time
4-arm PEG-Amine + PEG-NHS1:1 Molar Ratio375 - 15 minutes
8-arm PEG-Amine + PEG-NHS1:1 Molar Ratio37< 5 minutes
4-arm PEG-Thiol + PEG-Maleimide1:1 Molar Ratio252 - 10 minutes

Table 2: Representative Mechanical Properties of PEG Hydrogels

PEG Molecular Weight (Da)Polymer Concentration (wt%)Storage Modulus (G') (kPa)Reference
3,400101 - 5[1]
6,000105 - 15[2]
10,0002020 - 50[2]
20,000102 - 8[3]

Table 3: Representative Swelling Ratios of PEGDA Hydrogels

PEGDA Molecular Weight (Da)Polymer Concentration (wt%)Swelling Ratio (q = Ws/Wd)Reference
700205 - 10[4]
3,4001015 - 25[2]
6,0001020 - 35[2]
10,0001025 - 40[3]

Note: The data in these tables are compiled from studies using various short-chain PEG derivatives and are for illustrative purposes. Actual values will vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a Hydrogel using Multi-Arm PEG-Amine and this compound

This protocol describes the formation of a hydrogel by crosslinking a 4-arm PEG-Amine with this compound using EDC/NHS chemistry.

Materials:

  • 4-arm PEG-Amine (e.g., 10 kDa)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (1X, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Syringes and needles

  • Molds for hydrogel casting (e.g., PDMS molds)

Procedure:

  • Reagent Preparation:

    • Prepare a 10% (w/v) solution of 4-arm PEG-Amine in 1X PBS (pH 7.4).

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mg/mL).

    • Immediately before use, prepare solutions of EDC and NHS in 0.1 M MES buffer (pH 6.0). A typical concentration is 100 mg/mL for each.

  • Activation of this compound:

    • In a sterile microcentrifuge tube, mix the this compound solution with the EDC and NHS solutions. A typical molar ratio is 1:1.5:1.5 (Carboxylic Acid:EDC:NHS).

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-ester.

  • Crosslinking Reaction:

    • In a separate tube, add the desired volume of the 4-arm PEG-Amine solution.

    • Add the activated this compound solution to the 4-arm PEG-Amine solution. The molar ratio of amine groups to carboxylic acid groups can be varied to control the crosslinking density. A 1:1 ratio is a good starting point.

    • Mix the components thoroughly by gentle vortexing or pipetting.

  • Hydrogel Casting:

    • Immediately cast the mixture into the desired molds.

    • Allow the hydrogel to cure at room temperature or 37°C. Gelation time will vary depending on the concentrations and stoichiometry of the reactants. Monitor gelation by tilting the mold.

  • Purification:

    • Once the hydrogel has formed, gently remove it from the mold.

    • Immerse the hydrogel in a large volume of 1X PBS (pH 7.4) to remove unreacted reagents and byproducts.

    • Change the PBS solution every 12-24 hours for 2-3 days to ensure complete purification.

G cluster_prep Reagent Preparation cluster_activation Activation cluster_crosslinking Crosslinking cluster_purification Purification A Prepare 4-arm PEG-Amine in PBS (pH 7.4) F Add activated PEG-COOH to 4-arm PEG-Amine solution A->F B Prepare this compound in DMF/DMSO D Mix this compound, EDC, and NHS B->D C Prepare fresh EDC and NHS in MES buffer (pH 6.0) C->D E Incubate at RT for 15-30 min D->E E->F G Mix thoroughly F->G H Cast into molds and allow to cure G->H I Remove hydrogel from mold H->I J Immerse in PBS (pH 7.4) I->J K Change PBS every 12-24h for 2-3 days J->K

Figure 2: Experimental workflow for hydrogel synthesis.
Protocol 2: Measurement of Swelling Ratio

This protocol describes a standard gravimetric method to determine the swelling ratio of the prepared hydrogel.[5][6][7]

Materials:

  • Purified hydrogel samples

  • Deionized water or PBS

  • Weighing balance

  • Kimwipes or filter paper

  • Lyophilizer (optional, for determining dry weight)

Procedure:

  • Initial Swollen Weight:

    • Take the purified, fully swollen hydrogel sample from the PBS solution.

    • Gently blot the surface of the hydrogel with a Kimwipe to remove excess surface water.

    • Weigh the hydrogel and record this as the swollen weight (Ws).

  • Dry Weight:

    • To determine the dry weight (Wd), freeze the hydrogel sample (e.g., at -80°C) and then lyophilize it until all the water has been removed and a constant weight is achieved.

    • Alternatively, the hydrogel can be dried in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is reached.

  • Calculation:

    • Calculate the swelling ratio (q) using the following formula:

      • q = Ws / Wd

Protocol 3: Characterization of Mechanical Properties by Rheology

This protocol provides a general guideline for characterizing the viscoelastic properties of the hydrogel using a rheometer.[8][9]

Materials:

  • Rheometer with parallel plate geometry

  • Hydrogel sample (typically a cylindrical disc)

Procedure:

  • Sample Loading:

    • Place the hydrogel sample onto the bottom plate of the rheometer.

    • Lower the upper plate until it makes contact with the hydrogel surface. A small compressive force should be applied to ensure good contact.

  • Strain Sweep:

    • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). This is the range of strain over which the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep:

    • Perform a frequency sweep at a constant strain within the LVER. This will provide information about the behavior of the hydrogel at different time scales.

  • Time Sweep:

    • To monitor the gelation process, a time sweep can be performed immediately after mixing the hydrogel components. The storage and loss moduli are monitored over time at a constant strain and frequency. The gel point is often defined as the time at which G' > G''.

Data Analysis:

  • The storage modulus (G') in the LVER from the frequency sweep is typically reported as the stiffness of the hydrogel.

  • The gelation time can be determined from the crossover point of G' and G'' in a time sweep experiment.

References

Application Notes and Protocols for Amide Bond Formation with Hydroxy-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the successful conjugation of amine-containing molecules to Hydroxy-PEG2-CH2COOH, a short, hydrophilic bifunctional linker. The primary application of this linker is in the fields of bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound, also known as [2-(2-Hydroxyethoxy)ethoxy]acetic acid, is a valuable tool in bioconjugation chemistry. It possesses a terminal carboxylic acid for covalent attachment to primary amines and a terminal hydroxyl group that can be used for further functionalization or to enhance hydrophilicity. The short, discrete two-unit polyethylene (B3416737) glycol (PEG) spacer provides a defined length, improving the aqueous solubility of the conjugated molecule while minimizing potential immunogenicity.

The most common and efficient method for forming a stable amide bond between the carboxylic acid of this compound and a primary amine on a target molecule (e.g., protein, peptide, or small molecule) is through carbodiimide-mediated coupling, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process that efficiently forms a stable amide bond.

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of this compound, forming a highly reactive and unstable O-acylisourea intermediate. This activation is most efficient in a slightly acidic environment (pH 4.5-6.0).

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is prone to hydrolysis. To improve reaction efficiency and control, NHS or Sulfo-NHS is added. It rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct. This step is most efficient at a physiological to slightly alkaline pH (7.2-8.0).

Data Presentation

While specific quantitative data for the reaction of this compound is not extensively available in peer-reviewed literature, the following tables provide recommended starting conditions and expected outcomes based on similar PEG-acid linkers and established bioconjugation principles. Empirical optimization is crucial for each specific application.

Table 1: Recommended Molar Ratios for EDC/NHS Coupling

ReagentMolar Excess (relative to this compound)Purpose
EDC2 - 10 foldEnsures efficient activation of the carboxylic acid.
NHS/Sulfo-NHS2 - 5 foldStabilizes the activated intermediate, improving coupling efficiency.
This compound10 - 50 fold (relative to amine-containing molecule)Drives the reaction towards the desired PEGylated product. The optimal ratio is system-dependent.

Table 2: Recommended pH Conditions for the Two-Step Conjugation

StepRecommended pHBuffer ExampleRationale
Carboxyl Activation 4.5 - 6.00.1 M MESMaximizes the efficiency of EDC/NHS activation of the carboxylic acid.
Amine Coupling 7.2 - 8.0PBS (pH 7.4)Ensures the primary amine is deprotonated and nucleophilic for efficient reaction with the NHS ester.

Table 3: Stability of PEGylated Peptides

A study on the stability of A20FMDV2 peptides PEGylated with varying lengths of PEG linkers in human plasma provides insights into the stability of short PEG conjugates.

Peptide% Intact after 48h in human plasma
Native Peptide< 5%
PEG2-Peptide> 80%
PEG5-Peptide> 80%
PEG20-Peptide~ 60%

Data adapted from a study on A20FMDV2 analogues, demonstrating that shorter PEG chains (PEG2 and PEG5) can confer significant proteolytic stability.[1]

Experimental Protocols

The following are detailed protocols for the conjugation of this compound to a protein and a small molecule.

Protocol 1: Conjugation of this compound to a Protein (e.g., Antibody)

This protocol describes the in-situ activation of this compound and subsequent conjugation to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of EDC in Activation Buffer immediately before use.

    • Prepare a 10 mg/mL stock solution of Sulfo-NHS in Activation Buffer immediately before use.

    • Dissolve this compound in DMSO or DMF to a concentration of 100 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound with EDC and Sulfo-NHS in Activation Buffer. Refer to Table 1 for recommended molar ratios.

    • For a typical reaction, use a 10-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS over this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately after activation, add the activated this compound solution to the protein solution in Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 8.0.

    • The molar ratio of the activated PEG linker to the protein should be optimized for the specific application. A 20-fold molar excess of the linker is a good starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM Tris to quench any unreacted NHS-activated linker.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size-exclusion chromatography (SEC) using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[][3]

    • For higher purity, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be employed to separate PEGylated species from the unconjugated protein.[]

  • Characterization of the Conjugate:

    • Confirm successful conjugation and determine the degree of PEGylation using SDS-PAGE, which will show an increase in the apparent molecular weight of the protein.

    • Use mass spectrometry (MALDI-TOF or ESI-MS) for accurate mass determination of the conjugate.[4]

    • Characterize the purity and aggregation state of the conjugate by SEC-HPLC.[3]

Protocol 2: Conjugation of this compound to an Amine-Containing Small Molecule

This protocol is suitable for creating building blocks for PROTACs or other complex molecules.

Materials:

  • This compound

  • EDC or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Amine-containing small molecule

  • Anhydrous DMF or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

    • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes.

  • Conjugation to Small Molecule:

    • In a separate vial, dissolve the amine-containing small molecule (1.2 equivalents) in anhydrous DMF or DCM.

    • Add the activated this compound solution to the small molecule solution.

    • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions to remove excess reagents and byproducts.

    • Purify the desired conjugate by flash column chromatography or preparative HPLC.

  • Characterization:

    • Confirm the structure and purity of the final product using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Mandatory Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Characterization reagents This compound + EDC + Sulfo-NHS activation Activation (pH 4.5-6.0, 15-30 min) reagents->activation MES Buffer activated_peg NHS-activated Hydroxy-PEG2-COOH activation->activated_peg conjugation Conjugation (pH 7.2-8.0, 2h - overnight) activated_peg->conjugation protein Amine-containing Molecule (e.g., Protein) protein->conjugation PBS Buffer crude_conjugate Crude PEGylated Product conjugation->crude_conjugate purification Purification (SEC, IEX, HIC) crude_conjugate->purification final_product Purified PEG-conjugate purification->final_product characterization Characterization (SDS-PAGE, MS, HPLC) final_product->characterization

Caption: General experimental workflow for the conjugation of this compound.

PROTAC_Mechanism cluster_system Cellular Environment PROTAC PROTAC (with PEG2 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., Androgen Receptor) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

ADC_EGFR_Signaling cluster_membrane Cell Membrane cluster_cell Tumor Cell Cytoplasm cluster_pathway Normal EGFR Signaling (Blocked by ADC) ADC Anti-EGFR ADC (with PEG2 linker) EGFR EGFR ADC->EGFR Binding Endosome Endosome EGFR->Endosome Internalization RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Payload Release DNA_Damage DNA Damage Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis EGF EGF EGF->EGFR Blocked Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: ADC targeting the EGFR signaling pathway.

References

Application Notes and Protocols for Attaching Therapeutic Agents to Biomolecules using PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

Poly(ethylene glycol) (PEG) is a biocompatible, non-toxic, and non-immunogenic polymer that is widely used in drug delivery and bioconjugation. The process of covalently attaching PEG chains to a molecule, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] By increasing the hydrodynamic size of the biomolecule, PEGylation can extend its circulation half-life, enhance its stability against enzymatic degradation, and reduce its immunogenicity.[3][4][5]

PEG linkers are available in various architectures, including linear and branched forms, and can be monodisperse (with a single, defined molecular weight) or polydisperse (with a range of molecular weights).[6] They can also be functionalized with a variety of reactive groups to enable covalent attachment to specific functional groups on biomolecules, such as amines (e.g., on lysine (B10760008) residues) or thiols (e.g., on cysteine residues).[5][7] Heterobifunctional PEG linkers possess two different reactive groups, allowing for the conjugation of two different molecules.[1]

Applications of PEG Linkers in Therapeutic Agent Conjugation

The versatility of PEG linkers has led to their widespread application in the development of a variety of therapeutics.

  • Proteins and Peptides: PEGylation is a well-established strategy to improve the therapeutic efficacy of proteins and peptides. By increasing their size, PEGylation reduces their renal clearance, leading to a longer circulating half-life and reduced dosing frequency.[2][5]

  • Antibody-Drug Conjugates (ADCs): In ADCs, PEG linkers are used to attach potent cytotoxic drugs to monoclonal antibodies. The hydrophilic nature of PEG can help to overcome the hydrophobicity of the drug, improving the solubility and stability of the ADC.[8][9] The length of the PEG linker can also influence the ADC's pharmacokinetic properties and anti-tumor efficacy.[9]

  • Oligonucleotides: PEGylation can enhance the nuclease resistance and prolong the circulating half-life of therapeutic oligonucleotides.[6]

  • Nanoparticles and Liposomes: PEG linkers are used to create a "stealth" shield on the surface of nanoparticles and liposomes, which helps to reduce their uptake by the reticuloendothelial system and prolong their circulation time.[10]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of PEGylation on various biomolecules.

Table 1: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated Interferon-α2b [6][11]

ParameterNon-PEGylated Interferon-α2bPEGylated Interferon-α2b
Elimination Half-life ~4 hours~40 hours (10-fold increase)[6]
Mean Apparent Clearance ~10x higher~10x lower[6]
Maximal Serum Concentration Declines rapidlySustained for 48-72 hours[6]
Apparent Clearance (at 48 weeks) Declined by 80.0% from week 4Declined by 33.7% from week 4[11]

Table 2: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy [9]

PEG Linker LengthADC Clearance (mL/day/kg)In Vivo EfficacyIn Vitro Potency
No PEG ~15Reduced due to rapid clearanceMay be higher
PEG2 ~12--
PEG4 ~8ImprovedModerately impacted
PEG8 ~5Significantly improvedModerately impacted
Longer PEGs (e.g., 24-unit) Significantly prolonged half-lifeCan be the highestMay be reduced

Table 3: Comparison of Hydrodynamic Radius for Linear vs. Branched PEGylated Human Serum Albumin (HSA) [9]

PEG MoietyHydrodynamic Radius (Rh) of PEGylated HSA (Relative to native HSA)
5 kDa linear 1.20
10 kDa linear 1.48
20 kDa linear 1.75
20 kDa branched 1.83

Table 4: Impact of PEGylation on Enzyme Kinetic Parameters of α-Chymotrypsin [12]

Degree of PEGylation (Number of PEG molecules per enzyme)kcat (% of native enzyme)KM (relative to native enzyme)
1 ~80%~2.0
3 ~65%~2.0
6 ~55%~2.0
9 ~50%~2.5

Experimental Protocols

This section provides detailed protocols for common PEGylation and characterization procedures.

Protocol 1: Amine PEGylation of a Protein using an NHS-Ester PEG Linker

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-functionalized PEG to primary amines (e.g., lysine residues) on a protein.[13][14][15]

Materials:

  • Protein to be PEGylated (e.g., Lysozyme)

  • mPEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl Ester)

  • Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis tubing or centrifugal filtration devices for purification

  • SDS-PAGE apparatus and reagents

  • MALDI-TOF mass spectrometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in PBS at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris). If necessary, perform a buffer exchange into PBS.

  • PEG-NHS Ester Solution Preparation:

    • Allow the PEG-NHS ester reagent to warm to room temperature before opening the vial to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the PEG-NHS ester in anhydrous DMSO or DMF at a concentration of 10-20 mg/mL.

  • PEGylation Reaction:

    • Add the PEG-NHS ester stock solution to the protein solution with gentle stirring. A common starting point is a 5 to 20-fold molar excess of PEG-NHS ester to protein. The final concentration of the organic solvent should be kept below 20% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours or on ice for 2-4 hours. The optimal reaction time and temperature may need to be determined empirically for each specific protein.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG and byproducts by dialysis against PBS or using centrifugal filtration devices with an appropriate molecular weight cutoff.

  • Characterization:

    • Analyze the purified PEGylated protein by SDS-PAGE to visualize the increase in molecular weight compared to the unmodified protein.

    • Confirm the degree of PEGylation (number of PEG chains per protein molecule) using MALDI-TOF mass spectrometry.[2]

Protocol 2: Thiol-Specific PEGylation of a Peptide using a Maleimide-PEG Linker

This protocol details the conjugation of a maleimide-functionalized PEG to a cysteine residue on a peptide.[16][17]

Materials:

  • Cysteine-containing peptide

  • Maleimide-PEG

  • Phosphate Buffered Saline (PBS) containing 5-10 mM EDTA, pH 6.5-7.5

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide bond reduction (if necessary)

  • Quenching solution (e.g., free cysteine or 2-mercaptoethanol)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification and analysis

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in degassed PBS with EDTA.

    • If the peptide contains disulfide bonds, reduce them by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

  • Maleimide-PEG Solution Preparation:

    • Prepare a stock solution of Maleimide-PEG in a suitable solvent (e.g., water, DMSO, or DMF) immediately before use.

  • PEGylation Reaction:

    • Add a 1.5 to 5-fold molar excess of the Maleimide-PEG solution to the peptide solution.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching the Reaction:

  • Purification and Analysis:

    • Purify the PEGylated peptide using RP-HPLC. The PEGylated peptide will have a different retention time compared to the unmodified peptide.

    • Analyze the purified product by mass spectrometry to confirm the successful conjugation.

Protocol 3: Oligonucleotide PEGylation via Copper-Free Click Chemistry

This protocol outlines the conjugation of a DBCO-functionalized PEG to an azide-modified oligonucleotide via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][18][19]

Materials:

  • Azide-modified oligonucleotide

  • DBCO-PEG linker

  • Nuclease-free water or PBS, pH 7.4

  • Anhydrous DMSO

  • HPLC system for purification

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the azide-modified oligonucleotide in nuclease-free water or PBS to a concentration of 1-5 mM.

  • DBCO-PEG Solution Preparation:

    • Dissolve the DBCO-PEG linker in anhydrous DMSO to a concentration of 10-20 mM.

  • Click Chemistry Reaction:

    • Add a 1.5 to 5-fold molar excess of the DBCO-PEG solution to the azide-modified oligonucleotide solution. The final DMSO concentration should be kept below 20% to maintain oligonucleotide solubility.

    • Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C.

  • Purification:

    • Purify the PEGylated oligonucleotide by HPLC (e.g., ion-exchange or reverse-phase) to remove unreacted DBCO-PEG and oligonucleotide.

  • Characterization:

    • Confirm the successful conjugation by mass spectrometry.

Troubleshooting Common PEGylation Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low PEGylation Efficiency - Inactive PEG reagent (hydrolyzed NHS ester, oxidized maleimide)- Suboptimal reaction pH- Presence of competing nucleophiles in the buffer (e.g., Tris)- Steric hindrance at the conjugation site- Use fresh, high-quality PEG reagents and store them properly.- Optimize the reaction pH (e.g., pH 7.2-8.0 for NHS esters, pH 6.5-7.5 for maleimides).- Use amine-free buffers for NHS ester reactions and thiol-free buffers for maleimide reactions.- Consider using a longer PEG linker to overcome steric hindrance.
Protein Aggregation - High concentration of organic solvent- Unfavorable buffer conditions (pH, ionic strength)- Hydrophobic interactions between PEGylated proteins- Minimize the amount of organic solvent in the reaction mixture.- Optimize buffer conditions.- Perform the reaction at a lower protein concentration.
Multiple PEGylation Products (Polydispersity) - High molar excess of PEG reagent- Long reaction time- Multiple reactive sites on the biomolecule- Optimize the molar ratio of PEG reagent to biomolecule.- Reduce the reaction time.- If site-specific PEGylation is desired, consider using a different conjugation chemistry or protein engineering to introduce a unique reactive site.
Loss of Biological Activity - PEGylation at or near the active site or binding interface- Conformational changes induced by PEGylation- Protect the active site with a reversible inhibitor during the PEGylation reaction.- Use site-specific PEGylation to direct the conjugation away from critical regions.- Try different PEG linker lengths and architectures.

Visualizations

General Workflow for Protein PEGylation

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Protein Biomolecule (e.g., Protein) Reaction PEGylation Reaction (Controlled pH, Temp, Time) Protein->Reaction PEG_Reagent Activated PEG Linker (e.g., NHS-Ester) PEG_Reagent->Reaction Purification Purification (e.g., SEC, IEX) Reaction->Purification Crude Product Characterization Characterization (e.g., SDS-PAGE, MS) Purification->Characterization Purified Fractions Final_Product Purified PEGylated Biomolecule Characterization->Final_Product PEG_Linker_Selection Start Select Target Functional Group on Biomolecule Amine Primary Amine (Lysine, N-terminus) Start->Amine Thiol Thiol (Cysteine) Start->Thiol Azide Azide (Engineered) Start->Azide Other Other (e.g., Carbonyl) Start->Other NHS_Ester NHS-Ester PEG Amine->NHS_Ester Forms stable amide bond Maleimide Maleimide-PEG Thiol->Maleimide Forms stable thioether bond DBCO DBCO-PEG (Click Chemistry) Azide->DBCO Forms stable triazole ring Hydrazide Hydrazide-PEG Other->Hydrazide Forms hydrazone bond ADC_Pathway ADC Antibody-Drug Conjugate (with PEG Linker) Binding Binding to Tumor Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen Overexpression) Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Binding->Tumor_Cell Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release (Linker Cleavage) Lysosome->Drug_Release Apoptosis Apoptosis (Cell Death) Drug_Release->Apoptosis

References

Application Notes: Sequential Conjugation Strategies with Heterobifunctional PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly water-soluble polymer widely utilized in drug delivery and biotechnology.[1] The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents like proteins, peptides, and small molecules.[][3] Benefits include enhanced stability, prolonged circulation half-life by reducing renal clearance, and shielding from proteolytic enzymes and immune system recognition.[3][4]

Heterobifunctional PEG derivatives are powerful tools that possess two different reactive functional groups at either end of the polymer chain.[5][6] This unique feature allows for sequential, site-specific conjugation, enabling the precise linking of two different molecules, such as a targeting antibody and a therapeutic payload, to create complex bioconjugates like antibody-drug conjugates (ADCs).[7] Sequential strategies involve a multi-step process where the first reactive group of the PEG linker is reacted with the first molecule, followed by purification, and then the second reactive group is conjugated to the second molecule. This controlled approach prevents the formation of undesirable homodimers and ensures a well-defined final product.[8]

Common Sequential Conjugation Chemistries

The choice of chemistry is critical and depends on the available functional groups on the molecules to be conjugated (e.g., primary amines on lysine (B10760008) residues, thiols on cysteine residues).

  • Amine-Thiol Coupling (NHS-Ester + Maleimide): This is one of the most common strategies. The PEG linker contains an N-hydroxysuccinimide (NHS) ester at one end and a maleimide (B117702) group at the other.[8] The NHS ester reacts with primary amines (e.g., on lysine residues) at a pH of 7-9 to form a stable amide bond.[8] Following this first conjugation and purification to remove excess linker, the maleimide group reacts specifically with sulfhydryl (thiol) groups (e.g., on cysteine residues) at a pH of 6.5-7.5 to form a stable thioether bond.[8] The pH control is crucial, as maleimides can lose specificity at pH values above 7.5, and NHS esters are prone to hydrolysis at higher pH.[8][9]

  • Bioorthogonal "Click Chemistry": These reactions are characterized by high yields, specificity, and biocompatibility, often proceeding efficiently in complex biological media.[10][11]

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole ring from an azide (B81097) and a terminal alkyne. It is highly efficient but requires a copper(I) catalyst, which can be cytotoxic, limiting its direct use in living systems without carefully designed ligands to minimize toxicity.[10][12]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, strained cyclooctynes like dibenzocyclooctyne (DBCO) are used. These react rapidly with azides without the need for a catalyst, making this method truly bioorthogonal and suitable for use in vivo.[11]

    • Inverse-Electron-Demand Diels-Alder (iEDDA): This involves the extremely rapid reaction between a tetrazine (Tz) and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO).[13] It is one of the fastest bioorthogonal reactions known.[13]

Quantitative Data & Reaction Parameters

The efficiency of conjugation depends heavily on the chosen chemistry, reaction conditions, and the specific molecules involved. The following table summarizes typical parameters and reported yields for common sequential conjugation steps.

ChemistryReactive GroupsMolar Excess (Linker:Molecule)pHTemp (°C)TimeTypical Yield / Conversion
NHS Ester Acylation NHS Ester + Primary Amine5 to 20-fold[9]7.2 - 8.5[9]4 or RT0.5 - 4 hours[9]>95% (linker synthesis)
Maleimide Alkylation Maleimide + Thiol (Sulfhydryl)10 to 20-fold[9]6.5 - 7.5[8]4 or RT2 - 4 hours (or overnight)[9]96 - 98% (protein conjugation)
CuAAC Click Chemistry Azide + Alkyne (with Cu(I))2-fold (PEG-alkyne:protein)[12]7.0 - 8.0RT24 - 48 hours82 - 87%[]
SPAAC Click Chemistry Azide + Strained Alkyne (e.g., DBCO)Slight excess of smaller molecule~7.44 or RT1 - 4 hours (or overnight)High, often near-quantitative
PEG-bis-sulfone Bis-sulfone + Disulfide Bridge~2-fold~8.0RT3 hours60 - 66% (isolated yield)

Experimental Protocols

Protocol 1: Two-Step Amine-to-Thiol Protein Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of a protein with available primary amines (Protein-NH2) to a second protein or peptide with a free sulfhydryl group (Molecule-SH).

Workflow Diagram

G cluster_step1 Step 1: Maleimide Activation of Protein 1 cluster_purify Intermediate Purification cluster_step2 Step 2: Conjugation to Protein 2 ProtA Protein-NH₂ Mix1 Incubate (pH 7.2-8.0, RT, 30-60 min) ProtA->Mix1 Linker NHS-PEG-Maleimide Linker->Mix1 Desalt Desalting Column (Removes excess linker) Mix1->Desalt ActivatedProt Protein-NH-PEG-Maleimide Desalt->ActivatedProt Mix2 Incubate (pH 6.5-7.5, RT, 2 hours) ActivatedProt->Mix2 ProtB Molecule-SH ProtB->Mix2 Final Final Conjugate Protein-NH-PEG-S-Molecule Mix2->Final

Caption: Workflow for NHS-PEG-Maleimide sequential conjugation.

Materials:

  • Protein-NH2 (e.g., antibody)

  • Molecule-SH (e.g., cysteine-containing peptide)

  • Mal-(PEG)n-NHS Ester (dissolved in anhydrous DMSO or DMF immediately before use)[8]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2. Avoid buffers with primary amines like Tris.[8]

  • Desalting Columns (e.g., Zeba™ Spin Desalting Columns)

  • Quenching Reagent (Optional): L-cysteine or 2-mercaptoethanol

Procedure:

Part A: Activation of Protein-NH2 with Maleimide Groups

  • Prepare Protein-NH2: Dissolve the protein to be activated in Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Prepare Crosslinker: Immediately before use, prepare a 10 mM stock solution of Mal-(PEG)n-NHS Ester in anhydrous DMSO or DMF.

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.[8] Ensure the final concentration of organic solvent is below 10% to prevent protein denaturation.[8]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Purification: Remove the excess, non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer (adjusted to pH 6.5-7.5 for the next step). This step is critical to prevent the unreacted linker from reacting with the second molecule.

Part B: Conjugation of Activated Protein to Molecule-SH

  • Prepare Molecule-SH: If the sulfhydryl groups on the second molecule are in the form of disulfide bonds, they may need to be reduced first using a reagent like TCEP. If TCEP is used, it does not typically need to be removed before conjugation.

  • Reaction: Immediately combine the purified, maleimide-activated protein from Part A with the sulfhydryl-containing molecule. A molar ratio consistent with the desired final product should be used.

  • Incubation: Incubate the mixture for 2 hours at room temperature or overnight at 4°C.[9]

  • Quenching (Optional): To stop the reaction or cap any unreacted maleimide groups, add a quenching reagent like L-cysteine at a concentration several times higher than the initial sulfhydryl concentration.

  • Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to separate the desired conjugate from unreacted molecules and byproducts.

Protocol 2: Bioorthogonal Conjugation using Azide-PEG-DBCO (Copper-Free Click Chemistry)

This protocol describes the straightforward conjugation of an azide-modified molecule to a DBCO-modified molecule. The reaction is highly specific and requires no catalyst.

Reaction Pathway Diagram

G A Molecule 1-N₃ React + Condition Mix in Buffer (e.g., PBS) RT, 1-4 hours B DBCO-PEG-Molecule 2 Product Molecule 1-Triazole-PEG-Molecule 2 Condition->Product

Caption: Reaction scheme for copper-free (SPAAC) click chemistry.

Materials:

  • Azide-modified molecule (Molecule-N3)

  • DBCO-functionalized PEG linker conjugated to the second molecule (Molecule-PEG-DBCO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable biological buffer.

Procedure:

  • Prepare Reactants: Dissolve the azide-modified and DBCO-modified molecules in the Reaction Buffer to their desired final concentrations.

  • Conjugation Reaction: Mix the two reactant solutions. A slight molar excess (e.g., 1.1 to 1.5-fold) of the smaller or more readily available component is often used to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction is often complete within this timeframe due to the high reaction rate of SPAAC.

  • Purification: Purify the final conjugate using a suitable chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography) to remove any unreacted starting materials. The high efficiency of the reaction often simplifies the purification process.

General Workflow for Sequential Conjugation

The underlying logic of any sequential PEGylation strategy involves a series of reaction and purification steps to ensure a well-defined product.

G cluster_1 Step 1: First Conjugation cluster_2 Step 2: Second Conjugation MolA Molecule A React1 React X with functional group on A MolA->React1 Linker Heterobifunctional PEG Linker (X-PEG-Y) Linker->React1 Intermediate Intermediate Conjugate (A-PEG-Y) React1->Intermediate Purify Purification (Remove excess linker and unreacted Molecule A) Intermediate->Purify React2 React Y with functional group on B Purify->React2 MolB Molecule B MolB->React2 Final Final Conjugate (A-PEG-B) React2->Final

Caption: General workflow for a two-step sequential conjugation.

References

Application Notes and Protocols for the Use of Hydroxy-PEG2-CH2COOH in mRNA Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The clinical success of mRNA vaccines has underscored the critical role of lipid nanoparticles (LNPs) as a delivery vehicle.[] LNPs are typically composed of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[2][3][] The PEGylated lipid is a crucial excipient that sterically stabilizes the nanoparticle, preventing aggregation and opsonization, thereby prolonging its circulation time.[5] However, the use of traditional PEGylated lipids also presents challenges, often referred to as the "PEG dilemma," where the hydrophilic shield that provides stability can also hinder cellular uptake and endosomal escape.[5]

This has led to research into novel PEG-lipid structures to optimize the balance between stability and delivery efficiency. Hydroxy-PEG2-CH2COOH, a short-chain polyethylene (B3416737) glycol with a terminal carboxylic acid and a hydroxyl group, represents a promising, yet underexplored, candidate for modifying LNP surfaces. Its unique bifunctional nature offers potential advantages for creating next-generation mRNA delivery systems.

These application notes provide a prospective guide for the incorporation and evaluation of a lipid conjugate of this compound in mRNA-LNP formulations. While direct experimental data for this specific molecule in mRNA delivery is limited, the following protocols and expected outcomes are based on established principles of LNP formulation and the known behavior of functionalized PEG lipids.

Potential Advantages of this compound in mRNA-LNPs

The unique structure of a this compound-lipid conjugate offers several hypothetical advantages over traditional methoxy-terminated PEGs:

  • Bioconjugation Potential: The terminal carboxylic acid provides a reactive handle for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules. This could enable the development of LNPs that can be actively targeted to specific cell types or tissues, reducing off-target effects and enhancing therapeutic efficacy.

  • pH-Responsive Properties: The carboxyl group (with a pKa around 4-5) can introduce a degree of pH sensitivity to the LNP surface. In the acidic environment of the endosome, the carboxyl group would be protonated, potentially altering the surface charge and facilitating membrane destabilization and endosomal escape of the mRNA payload.

  • Modulated Immunogenicity: While long-chain PEGs have been associated with the production of anti-PEG antibodies, shorter-chain PEGs are generally less immunogenic. The introduction of a carboxyl group may further alter the immunological profile of the LNP.

  • Improved Transfection Efficiency: By facilitating endosomal escape, a carboxyl-terminated PEG could potentially lead to improved mRNA transfection efficiency compared to inert PEG lipids.

Experimental Protocols

The following are detailed protocols for the synthesis, formulation, and evaluation of LNPs containing a hypothetical this compound-lipid conjugate (referred to as "HO-PEG2-COOH-Lipid").

Protocol 1: Synthesis of HO-PEG2-COOH-Lipid

This protocol outlines a general method for conjugating this compound to a lipid anchor, such as a dialkylglycerol or a ceramide, via an amide linkage.

Materials:

  • This compound

  • Lipid with a primary amine functional group (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine, DSPE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable organic solvent

  • Triethylamine (TEA)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • Activation of Carboxyl Group: Dissolve this compound, DCC, and NHS in a 1:1.1:1.1 molar ratio in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-ester of the PEG derivative.

  • Conjugation to Lipid: In a separate flask, dissolve the amine-containing lipid and TEA (1.2 equivalents) in anhydrous DCM.

  • Add the activated NHS-ester solution dropwise to the lipid solution.

  • Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to isolate the desired HO-PEG2-COOH-Lipid conjugate.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Formulation of mRNA-LNPs using a Microfluidic Mixer

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a common and reproducible method.

Materials:

  • Ionizable lipid (e.g., SM-102, ALC-0315)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • HO-PEG2-COOH-Lipid

  • mRNA encoding a reporter protein (e.g., Luciferase, eGFP)

  • Ethanol (B145695) (200 proof, anhydrous)

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and HO-PEG2-COOH-Lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be between 10-25 mg/mL.

  • Prepare mRNA Aqueous Solution: Dilute the mRNA stock in the citrate buffer to a desired concentration (e.g., 0.1-0.5 mg/mL).

  • Microfluidic Mixing:

    • Set the total flow rate (e.g., 12 mL/min) and the flow rate ratio of the aqueous to ethanol phase (e.g., 3:1) on the microfluidic device.

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Initiate the mixing process. The rapid mixing will lead to the self-assembly of the LNPs, encapsulating the mRNA.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 6 hours, with buffer changes, to remove the ethanol and raise the pH.

    • Concentrate the LNP formulation to the desired final concentration using a centrifugal filter device (e.g., Amicon Ultra).

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Storage: Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 3: Characterization of mRNA-LNPs

This protocol outlines the key characterization assays to be performed on the formulated LNPs.

1. Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the LNP formulation in PBS. Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).

  • Expected Outcome: LNPs with a mean diameter of 80-120 nm and a PDI < 0.2.

2. Zeta Potential:

  • Method: Laser Doppler Velocimetry.

  • Procedure: Dilute the LNPs in a low-salt buffer or deionized water. Measure the surface charge using a DLS instrument.

  • Expected Outcome: A slightly negative or near-neutral zeta potential at physiological pH (7.4).

3. mRNA Encapsulation Efficiency (EE):

  • Method: RiboGreen Assay.

  • Procedure:

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA.

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence (excitation ~480 nm, emission ~520 nm).

    • Calculate the EE using the formula: EE (%) = (Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence * 100

  • Expected Outcome: An encapsulation efficiency > 90%.

Data Presentation

The following tables summarize the expected physicochemical properties and in vitro performance of LNPs formulated with HO-PEG2-COOH-Lipid compared to a standard methoxy-terminated PEG-lipid (e.g., DMG-PEG2000).

Table 1: Expected Physicochemical Properties of mRNA-LNPs

ParameterLNP with DMG-PEG2000 (1.5 mol%)LNP with HO-PEG2-COOH-Lipid (1.5 mol%)
Mean Diameter (nm) 80 - 10085 - 110
PDI < 0.15< 0.2
Zeta Potential (pH 7.4, mV) -5 to 0-15 to -5
Encapsulation Efficiency (%) > 95%> 90%

Table 2: Expected In Vitro Transfection Efficiency

Cell LineLNP with DMG-PEG2000LNP with HO-PEG2-COOH-Lipid
HEK293T (Luciferase RLU/mg protein) 1 x 10⁹Potentially > 1 x 10⁹
HeLa (% eGFP positive cells) ~70%Potentially > 70%

Note: RLU = Relative Light Units

Visualizations

Experimental Workflow

LNP_Formulation_Workflow cluster_synthesis Lipid Synthesis & Preparation cluster_formulation LNP Formulation cluster_purification Purification & Finalization cluster_characterization Characterization Lipid_Mix Lipid Mixture in Ethanol (Ionizable, Helper, Cholesterol, HO-PEG2-COOH-Lipid) Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics mRNA_Sol mRNA in Citrate Buffer (pH 4.0) mRNA_Sol->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Concentration Concentration Dialysis->Concentration Sterilization Sterile Filtration (0.22 µm) Concentration->Sterilization Final_LNP Final mRNA-LNP Product Sterilization->Final_LNP DLS Size & PDI (DLS) Zeta Zeta Potential RiboGreen Encapsulation Efficiency (RiboGreen Assay) Final_LNP->DLS Final_LNP->Zeta Final_LNP->RiboGreen LNP_Uptake_Pathway LNP mRNA-LNP Endocytosis ApoE-mediated Endocytosis LNP->Endocytosis 1. Binding Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome 2. Internalization Late_Endosome Late Endosome / Lysosome (pH ~4.5-5.5) Early_Endosome->Late_Endosome 3. Maturation Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape 4. Protonation of Ionizable Lipid mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release 5. Membrane Fusion Translation Ribosomal Translation mRNA_Release->Translation 6. Delivery Protein Therapeutic Protein Translation->Protein 7. Synthesis

References

Troubleshooting & Optimization

Technical Support Center: EDC/NHS Coupling of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the common side reactions and challenges encountered during the EDC/NHS coupling of PEG linkers to proteins, peptides, and other amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of EDC/NHS coupling for PEG linkers?

EDC/NHS coupling is a "zero-length" crosslinking method that forms a stable amide bond between a carboxyl group (e.g., on a PEG linker) and a primary amine (e.g., on a protein).[1] The reaction proceeds in two main steps:

  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid on the PEG linker to form a highly reactive but unstable O-acylisourea intermediate.[1][2] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3][4]

  • Stabilization and Coupling: To prevent hydrolysis of the unstable intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added.[4] NHS reacts with the O-acylisourea to form a more stable, amine-reactive NHS ester.[1] This semi-stable ester then readily reacts with a primary amine on the target molecule to form a covalent amide bond, releasing NHS.[1] The final coupling step is most efficient at a pH of 7.2-8.5.[5][6]

Q2: What are the most common side reactions in EDC/NHS coupling?

The most significant side reactions that compete with the desired amide bond formation are:

  • Hydrolysis of the O-acylisourea intermediate: This is a primary competing reaction where the unstable O-acylisourea intermediate reacts with water, regenerating the original carboxylic acid and forming an N-substituted urea (B33335) byproduct.[2][4]

  • Hydrolysis of the NHS ester: The semi-stable NHS ester can also hydrolyze in aqueous solutions, especially at higher pH values, which also results in the regeneration of the unreactive carboxylic acid.[5][7] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C).[8]

  • Formation of N-acylurea: The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct.[9][10][11] This reaction is irreversible and reduces the overall yield.[12]

  • Formation of Anhydride (B1165640): The O-acylisourea intermediate can react with a second carboxyl group, leading to the formation of an anhydride. This anhydride can then react with an amine, but this pathway can complicate the reaction kinetics.[9][13]

Q3: What is the optimal pH for the reaction, and why is it so critical?

A two-step pH process is highly recommended for optimal results.[3][6]

  • Activation Step (Carboxyl Activation): The activation of the carboxylic acid on the PEG linker with EDC is most efficient at a pH between 4.5 and 6.0.[3][4] In this pH range, the carboxyl group is sufficiently reactive, while the primary amines on the target molecule are protonated and thus less reactive, minimizing protein self-polymerization.[6]

  • Coupling Step (Amine Reaction): The reaction of the activated NHS-ester with primary amines is favored at a pH of 7.2 to 8.5.[5] A pH of 8.3-8.5 is often recommended as the ideal balance to ensure the amine is deprotonated and nucleophilic while minimizing the rapid hydrolysis of the NHS ester that occurs at more alkaline pH levels.[5]

Q4: Which buffers should I use for EDC/NHS coupling?

Choosing the correct buffer is critical to avoid interfering with the reaction.

  • Compatible Buffers: Amine-free and carboxylate-free buffers are essential. Recommended buffers include MES for the activation step (pH 4.7-6.0) and Phosphate-Buffered Saline (PBS), HEPES, or Borate buffers for the coupling step (pH 7.2-8.5).[4][5][6]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for the activated PEG linker.[5][14] Buffers with carboxylates, like acetate (B1210297) or citrate, should also be avoided as they will compete for activation by EDC.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the PEGylation workflow.

IssuePotential CauseRecommended Solution
Low or No Conjugation Yield 1. Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze if not stored properly.[3][10]Use fresh, high-purity reagents.[10] Allow vials to warm to room temperature before opening to prevent condensation.[1][3]
2. Incorrect pH: Suboptimal pH for either the activation or coupling step will significantly reduce efficiency.[5][14]Verify the pH of your buffers. Use a two-step reaction with pH adjustment: activate at pH 4.5-6.0, then raise to 7.2-8.0 for coupling.[3][6]
3. Competing Nucleophiles: Presence of primary amines (e.g., Tris buffer) in the reaction mixture.[14]Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before starting the reaction.[5][14]
4. Hydrolysis of NHS Ester: The activated PEG linker is hydrolyzing before it can react with the target molecule.[3]Add the activated PEG linker to the amine-containing molecule immediately after the activation step.[3]
Protein Precipitation/Aggregation 1. High Degree of PEGylation: Excessive modification of the protein surface can alter its solubility properties.[3][14]Reduce the molar excess of the activated PEG linker in the reaction.[3] Perform titration experiments to find the optimal molar ratio.[14]
2. Incorrect Buffer Conditions: The buffer may not be optimal for maintaining protein stability during the reaction.[3]Ensure the protein concentration is appropriate and the buffer conditions are known to maintain its stability and solubility.[3]
3. Self-Crosslinking: If a one-step protocol is used, EDC can crosslink carboxyl and amine groups between protein molecules.[1]Use a two-step conjugation protocol. First, activate the PEG linker with EDC/NHS, then purify it from excess EDC before adding it to the protein solution.[1][15]
Key Reaction Parameter Summary
ParameterRecommended Range/ConditionRationale
Activation pH 4.5 - 6.0Maximizes carboxyl activation efficiency while minimizing premature reaction with amines.[3][4]
Coupling pH 7.2 - 8.5Ensures primary amines are deprotonated and nucleophilic for efficient coupling.[5]
Activation Buffer MESAmine- and carboxylate-free buffer, effective in the acidic pH range.[4]
Coupling Buffer PBS, HEPES, BorateAmine-free buffers that are effective in the neutral to slightly alkaline pH range.[5]
Reagents Fresh, Anhydrous EDC and NHS/Sulfo-NHSReagents are highly sensitive to moisture and degrade over time.[3][16]
Reaction Temperature 4°C to Room TemperatureLower temperatures (4°C) can improve yield and reduce aggregation during longer incubations (e.g., overnight).[14]

Experimental Protocols

Two-Step EDC/NHS Coupling Protocol for Protein PEGylation

This protocol is designed to maximize conjugation efficiency while minimizing undesirable side reactions like protein self-polymerization.[1][15]

Materials:

  • Carboxyl-terminated PEG Linker

  • Protein or other amine-containing molecule in a compatible buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: 0.1 M PBS, pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column or dialysis device appropriate for the protein's molecular weight.

Procedure:

Step 1: Activation of PEG Linker

  • Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.

  • Dissolve the carboxyl-terminated PEG linker in Activation Buffer to a desired concentration (e.g., 10 mM).

  • Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 100 mM).

  • Add a molar excess of EDC and Sulfo-NHS to the PEG linker solution. A common starting point is a 2- to 5-fold molar excess of each over the PEG linker.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This generates the semi-stable Sulfo-NHS-activated PEG ester.

Step 2: Conjugation to Amine-Containing Protein

  • Optional but Recommended: To prevent side reactions with the protein's carboxyl groups, remove excess EDC and byproducts from the activated PEG linker solution using a desalting column equilibrated with Coupling Buffer.

  • Immediately add the freshly activated PEG-NHS ester solution to your protein solution, which should be in the Coupling Buffer (pH 7.2-7.5). The molar ratio of the PEG linker to the protein should be optimized; a 10- to 20-fold molar excess of the linker is a common starting point.[3]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[14]

Step 3: Quenching the Reaction

  • Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[17]

  • Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

Step 4: Purification of the PEGylated Conjugate

  • Remove unreacted PEG linker, quenching reagent, and byproducts using a desalting column, size-exclusion chromatography, or dialysis with a suitable molecular weight cutoff (MWCO).[3]

Step 5: Analysis

  • Analyze the final product to confirm conjugation and determine the degree of PEGylation using methods such as SDS-PAGE, HPLC, or Mass Spectrometry.[3]

Visualizations

Reaction Pathway Diagram

EDC_NHS_Coupling cluster_main Desired Reaction Pathway PEG_COOH PEG-COOH (Carboxylic Acid) O_Acyl O-Acylisourea Intermediate (Unstable) PEG_COOH->O_Acyl + EDC (pH 4.5-6.0) NHS_Ester PEG-NHS Ester (Semi-Stable) O_Acyl->NHS_Ester + NHS N_Acylurea N-Acylurea (Inactive Byproduct) O_Acyl->N_Acylurea Rearrangement Hydrolysis_COOH PEG-COOH (Regenerated) O_Acyl->Hydrolysis_COOH Hydrolysis (+ H2O) Conjugate PEG-Target Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Target-NH2 (pH 7.2-8.5) NHS_Ester->Hydrolysis_COOH Hydrolysis (+ H2O, high pH) Protein_NH2 Target-NH2 (Primary Amine)

Caption: EDC/NHS reaction pathway and major side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low/No Conjugation CheckReagents Check Reagents: - Fresh EDC/NHS? - Stored properly? Start->CheckReagents CheckBuffer Check Buffers: - Correct pH for activation? - Correct pH for coupling? - Amine/Carboxylate free? CheckReagents->CheckBuffer Reagents OK Failure Problem Persists: Consult Specialist CheckReagents->Failure Reagents Bad CheckProtocol Review Protocol: - Two-step reaction? - Correct molar ratios? - Immediate coupling after activation? CheckBuffer->CheckProtocol Buffers OK CheckBuffer->Failure Buffers Bad CheckProtein Check Protein: - Stable in buffer? - Aggregation observed? CheckProtocol->CheckProtein Protocol OK CheckProtocol->Failure Protocol Bad Success Successful Conjugation CheckProtein->Success Protein OK CheckProtein->Failure Protein Bad

Caption: A logical workflow for troubleshooting poor PEGylation results.

References

Optimizing Bioconjugation Reactions with Hydroxy-PEG2-CH2COOH: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Hydroxy-PEG2-CH2COOH in their bioconjugation experiments, this technical support center provides essential guidance. Here, you will find troubleshooting advice for common issues and frequently asked questions, presented in a clear question-and-answer format, to ensure the success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a heterobifunctional linker commonly used in bioconjugation.[1][2] Its primary application is to connect two different molecules, for instance, in the development of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[3][4] The hydroxyl (-OH) group and the carboxylic acid (-COOH) group allow for sequential and specific conjugation reactions.[5]

Q2: What is the recommended method for activating the carboxylic acid group of this compound for conjugation to an amine-containing molecule?

A2: The most common and effective method for activating the carboxylic acid group is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6] This two-step process first forms a reactive O-acylisourea intermediate with EDC, which is then stabilized by NHS to create a more stable, amine-reactive NHS ester.[6][7]

Q3: What are the optimal pH conditions for the two-step EDC/NHS conjugation reaction?

A3: Optimal pH control is crucial for efficient conjugation. The reaction is best performed in two distinct steps with different pH conditions:

  • Activation Step: The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 . A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[6][8]

  • Coupling Step: The reaction of the NHS-activated PEG linker with a primary amine on the target molecule is most efficient at a pH of 7.0-8.5 . This is because the primary amine needs to be in its unprotonated, nucleophilic state. Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a commonly used buffer for this step.[8][9]

Q4: How can I minimize the hydrolysis of the NHS ester intermediate?

A4: The NHS ester is susceptible to hydrolysis, which can reduce conjugation efficiency. To minimize this:

  • Perform the amine coupling step immediately after the activation step.[5]

  • Control the pH; the rate of hydrolysis increases significantly at pH values above 8.5.[8][10] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[6][11]

  • Conduct the reaction at a lower temperature (e.g., 4°C), which slows down the rate of hydrolysis, though it may also slow the conjugation reaction.[12]

Q5: What are common side reactions to be aware of when using this compound?

A5: Besides the hydrolysis of the NHS ester, a potential side reaction is the undesired acylation of the terminal hydroxyl group of the linker, which would result in an ester linkage.[13] This is more likely to occur under harsh reaction conditions or with a large excess of the activating agent.[13] Additionally, if your target molecule has multiple amine groups, you may get multiple PEG linker additions (polypegylation), which can be controlled by adjusting the stoichiometry of the reactants.[13]

Troubleshooting Guide

This guide addresses common problems encountered during bioconjugation with this compound and provides systematic solutions.

Problem Potential Cause Suggested Solution
Low or No Conjugation Yield 1. Inactive EDC or NHS: These reagents are moisture-sensitive.[6]1. Use fresh, anhydrous reagents. Allow them to warm to room temperature before opening to prevent condensation.[5]
2. Suboptimal pH: Incorrect pH for either the activation or coupling step.[5]2. Verify the pH of your buffers. Use a two-buffer system: MES (pH 4.5-6.0) for activation and PBS (pH 7.2-8.0) for coupling.[6]
3. Hydrolysis of NHS ester: The intermediate is not stable in aqueous solutions.[6]3. Perform the coupling step immediately after activation. Minimize the time the activated linker is in a high pH buffer before the amine is added.[5]
4. Presence of primary amines in buffer: Buffers like Tris or glycine (B1666218) will compete with the target molecule.[5][10]4. Use amine-free buffers such as MES, PBS, or borate (B1201080) buffers.[9]
Precipitation of Protein During Reaction 1. High degree of PEGylation: Excessive modification can lead to insolubility.[5]1. Reduce the molar excess of the activated PEG linker.[5]
2. Incorrect buffer conditions: The protein may be unstable at the reaction pH or concentration.[8]2. Screen different buffer conditions to ensure protein stability. Consider performing the reaction at a lower temperature (e.g., 4°C).[8]
Unconjugated Linker Present After Purification 1. Incorrect purification method: The chosen method may not effectively separate the conjugate from the smaller linker.1. For larger biomolecules, use dialysis with a low molecular weight cutoff (MWCO) membrane (e.g., 1-3 kDa).[5] For smaller molecules, reverse-phase HPLC is often effective.[5]
2. Poor separation in size-exclusion chromatography (SEC): Inappropriate column resin for the size of the molecules.[5]2. Ensure the SEC column is appropriate for the molecular weight range of your conjugate and the free linker.
Difficulty Characterizing the Conjugate 1. Heterogeneity of the product: Multiple PEGylation sites can lead to a complex mixture.1. Optimize the molar ratio of linker to the target molecule to favor mono-conjugation.
2. Inappropriate analytical technique: The chosen method may not be sensitive enough or provide the required information.2. Use a combination of analytical techniques. RP-HPLC can be used for purity analysis and quantification.[2] Mass spectrometry (MALDI-TOF or ESI-LC/MS) provides direct evidence of conjugation by confirming the mass shift corresponding to the addition of the PEG linker.[2][14]

Experimental Protocols

Protocol 1: General Two-Step Aqueous Conjugation of this compound to a Protein

This protocol describes the conjugation of the carboxylic acid group of the linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • This compound

  • Amine-containing protein

  • EDC Hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5[7]

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

  • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

  • Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 100 mM).

  • Add the EDC stock solution to the this compound solution to achieve a 1.2-fold molar excess. Mix gently.

  • Immediately add the Sulfo-NHS stock solution to the reaction mixture to achieve a 1.2-fold molar excess.

  • Incubate at room temperature for 15-30 minutes.

Step 2: Conjugation to Protein

  • Dissolve the amine-containing protein in Coupling Buffer.

  • Immediately add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a good starting point, but this should be optimized for your specific application.[5]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purify the conjugate from excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[10]

Protocol 2: Conjugation of this compound to an Amine-Containing Small Molecule in Organic Solvent

Materials:

  • This compound

  • Amine-containing small molecule

  • EDC Hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. The progress can be monitored by TLC or LC-MS.

Step 2: Conjugation to Small Molecule

  • In a separate vial, dissolve the amine-containing small molecule (1 equivalent) in anhydrous DMF or DCM.

  • Add the activated Hydroxy-PEG2-NHS ester solution to the small molecule solution.

  • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The residue can be redissolved in a suitable solvent and purified by reverse-phase HPLC to isolate the desired conjugate.[5]

Visualizing Workflows and Logic

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quenching & Purification A Dissolve this compound in Activation Buffer (pH 4.5-6.0) B Add EDC and Sulfo-NHS A->B C Incubate for 15-30 min at RT B->C D Add activated linker to protein in Coupling Buffer (pH 7.2-8.0) C->D Immediate Transfer E Incubate for 2h at RT or overnight at 4°C D->E F Quench reaction (e.g., with Tris) E->F G Purify conjugate (SEC, Dialysis) F->G H Characterize (HPLC, MS) G->H

Caption: A typical experimental workflow for protein PEGylation.[10]

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_ph pH Issues cluster_hydrolysis Hydrolysis Issues cluster_buffer Buffer Composition Start Low or No Conjugation Yield Reagent_Check Are EDC/NHS fresh and handled properly? Start->Reagent_Check Reagent_Solution Use fresh, anhydrous reagents. Warm to RT before opening. Reagent_Check->Reagent_Solution No pH_Check Is pH of buffers correct? Reagent_Check->pH_Check Yes pH_Solution Verify pH. Use two-step pH protocol (Activation pH 4.5-6.0, Coupling pH 7.2-8.0). pH_Check->pH_Solution No Hydrolysis_Check Was there a delay between activation and coupling? pH_Check->Hydrolysis_Check Yes Hydrolysis_Solution Couple immediately after activation. Work at lower temp (4°C). Hydrolysis_Check->Hydrolysis_Solution Yes Buffer_Check Does buffer contain primary amines (Tris)? Hydrolysis_Check->Buffer_Check No Buffer_Solution Use amine-free buffers (MES, PBS, Borate). Buffer_Check->Buffer_Solution Yes End End Buffer_Check->End No

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Challenges in Purifying PEGylated Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common and complex challenges encountered during the purification of PEGylated proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated compounds?

The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a biomolecule, often results in a complex and heterogeneous mixture. This heterogeneity is the primary challenge during purification and includes:

  • Unreacted Protein: The original, unmodified biomolecule.

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.

  • Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.

Q2: What are the most common methods for purifying PEGylated compounds?

The most widely used purification techniques for PEGylated proteins are based on chromatography and leverage differences in molecular size, charge, and hydrophobicity. These methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation and even positional isomers.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of PEG can alter the protein's surface hydrophobicity, enabling separation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity, often with high resolution, making it suitable for separating positional isomers.

Q3: How do I choose the best purification method for my PEGylated compound?

The choice of purification method depends on several factors, including the properties of your target molecule, the nature of the impurities, the desired purity, and the scale of the purification. The following decision-making workflow can help guide your selection.

start PEGylation Reaction Mixture q_size Significant Size Difference? start->q_size sec Size Exclusion Chromatography (SEC) (Bulk removal of unreacted PEG/protein) q_size->sec Yes q_charge Charge Heterogeneity? q_size->q_charge No sec->q_charge iex Ion Exchange Chromatography (IEX) (Separate by degree of PEGylation/isomers) q_charge->iex Yes q_hydrophobicity Hydrophobicity Difference? q_charge->q_hydrophobicity No iex->q_hydrophobicity end Purified PEGylated Protein iex->end hic Hydrophobic Interaction Chromatography (HIC) (Alternative to IEX, polishing step) q_hydrophobicity->hic Yes rphplc Reversed-Phase HPLC (RP-HPLC) (High-resolution analysis/purification of isomers) q_hydrophobicity->rphplc Consider for high resolution hic->end rphplc->end

Decision workflow for selecting a purification method.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of PEGylated compounds using various chromatographic techniques.

Size Exclusion Chromatography (SEC)
ProblemPotential CauseSuggested Solution
Poor Separation of PEGylated conjugate and unreacted protein/PEG Inappropriate column choice (pore size).For separating large PEGylated proteins from smaller unreacted species, select a column with a suitable pore size that allows the large conjugate to elute in the void volume while retaining the smaller molecules. For proteins >200 kDa, pore sizes of 500-1000 Å are often appropriate.
Sample volume too large.The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.
Low Recovery of PEGylated Compound Non-specific binding to the column matrix.Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.
Protein precipitation on the column.Check the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary.
**Distorted Peak

How to remove unreacted Hydroxy-PEG2-CH2COOH from a conjugation mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted Hydroxy-PEG2-CH2COOH from a conjugation mixture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal from a conjugation mixture critical?

A1: this compound is a small, heterobifunctional linker containing a hydroxyl group and a terminal carboxylic acid.[1][2] With a low molecular weight of approximately 164.16 g/mol , it serves as a versatile building block in bioconjugation, often used to link molecules to proteins, peptides, or other biomolecules.[1][3] The removal of the unreacted linker is a critical downstream processing step to ensure the purity, safety, and efficacy of the final conjugate, as residual unreacted reagents can interfere with subsequent applications and analytical characterization.

Q2: What are the most effective methods for removing a small linker like unreacted this compound?

A2: Given the significant size difference between a typical biomolecule conjugate (often >10 kDa) and the small this compound linker (~164 Da), the most effective methods are based on size-based separation. These include:

  • Size Exclusion Chromatography (SEC): Highly effective for separating molecules based on their hydrodynamic radius.[][5]

  • Dialysis: A classic and straightforward method that uses a semi-permeable membrane to separate molecules based on size.[6][7]

  • Tangential Flow Filtration (TFF) / Ultrafiltration: A rapid and scalable membrane-based technique for separating molecules of different sizes.[8][9][10]

Q3: How do I select the most appropriate purification method for my specific application?

A3: The choice of method depends on several factors, including your sample volume, the molecular weight of your conjugate, desired purity, processing time, and scalability.

  • For small-scale, rapid cleanup and buffer exchange, Size Exclusion Chromatography with a desalting column is an excellent choice.[8]

  • For small to medium-scale purification where processing time is not a critical constraint, dialysis is a simple and cost-effective option.[11]

  • For large-volume samples and scalable processes common in drug development, Tangential Flow Filtration is the preferred method due to its efficiency and speed.[8][10]

Q4: Can chromatography methods other than SEC be used?

A4: While size-based methods are most direct, other chromatography techniques can also be employed, although they may require more complex method development.

  • Ion Exchange Chromatography (IEX): PEGylation can shield surface charges on a protein, altering its interaction with IEX resins. This change can be exploited to separate the PEGylated conjugate from the un-PEGylated protein, though it is less effective for removing the small, neutral PEG linker itself.[][12][13]

  • Reverse Phase Chromatography (RPC): This technique separates molecules based on hydrophobicity. It is often used on an analytical scale to identify PEGylation sites and separate isomers.[]

Troubleshooting Guides

Problem: After purification by Size Exclusion Chromatography (SEC), I still detect unreacted this compound in my sample.

  • Possible Cause 1: Inappropriate Column Choice. The resolution of an SEC column is dependent on its length and the pore size of the stationary phase. A column designed for high-resolution fractionation of large proteins may not be optimal for separating a very small molecule from a large one.

    • Solution: For this application, a desalting column is specifically designed for group separations—separating small molecules (like salts and linkers) from large molecules (like proteins). Ensure you are using a column with an appropriate fractionation range.

  • Possible Cause 2: Sample Overload. Exceeding the recommended sample volume for your column can lead to poor separation and carry-over of small molecules into the fraction containing your conjugate.

    • Solution: Reduce the sample volume to no more than 30% of the column's total bed volume for desalting applications.

  • Possible Cause 3: Non-specific Binding. The linker may be interacting with the SEC resin, causing it to elute later than expected and overlap with your conjugate peak.

    • Solution: Ensure your mobile phase composition is optimal. Adding a small amount of organic solvent (if compatible with your conjugate) or adjusting the salt concentration can sometimes mitigate these interactions.

Problem: My conjugate sample volume increases significantly during dialysis.

  • Possible Cause: Unfavorable Osmotic Gradient. If the buffer inside the dialysis bag/cassette has a significantly higher total solute concentration (including your conjugate) than the external dialysis buffer (dialysate), water will move into the bag via osmosis, diluting your sample.

    • Solution: Ensure the buffer composition and salt concentration of your sample are as close as possible to the dialysate before starting. If you need to concentrate your sample after dialysis, you can use a spin concentrator or TFF.[11]

Problem: My protein recovery is low after Tangential Flow Filtration (TFF).

  • Possible Cause: Inappropriate Membrane Cut-off. Using a Molecular Weight Cut-Off (MWCO) that is too close to the molecular weight of your conjugate can result in product loss into the permeate.

    • Solution: A general rule is to select a membrane with an MWCO that is at least 3 to 5 times smaller than the molecular weight of the molecule you wish to retain.[8]

  • Possible Cause 2: Membrane Fouling. The conjugate may be adsorbing to the membrane surface, leading to reduced flux and loss of product upon recovery.

    • Solution: Operate the TFF system at the recommended transmembrane pressure (TMP) and cross-flow rate to minimize fouling. Consider using a membrane material known for low protein binding, such as polyethersulfone (PES).

Quantitative Data Summary

The table below summarizes and compares the primary methods for removing unreacted this compound.

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation by hydrodynamic sizeDiffusion across a semi-permeable membraneConvective transport through a semi-permeable membrane
Typical Protein Recovery >95%>90%>95%
Purity Achieved High (>99% linker removal)High (>99% linker removal)High (>99% linker removal)
Processing Time Fast (10-30 minutes for desalting)Slow (12-48 hours with buffer changes)[8]Very Fast (30-90 minutes)
Scalability Limited by column size; best for lab scaleDifficult to scale up efficientlyHighly scalable from mL to >1000 L[10]
Key Advantage Rapid buffer exchange and purificationSimple setup, low cost, minimal hands-on timeFast, scalable, allows for simultaneous concentration
Key Disadvantage Potential for sample dilutionVery slow, potential for sample dilutionHigher initial equipment cost

Experimental Protocols

Protocol 1: Removal of Unreacted Linker using Size Exclusion Chromatography (Desalting Column)

  • Column Equilibration: Equilibrate the desalting column (e.g., a G-25 column) with 3-5 column volumes (CV) of your desired final buffer.

  • Sample Preparation: Ensure your conjugation mixture is clear and free of precipitates. Centrifuge if necessary.

  • Sample Loading: Apply the sample to the top of the column. The sample volume should not exceed 30% of the total CV. Allow the sample to fully enter the packed bed.

  • Elution: Add the equilibration buffer to the top of the column and begin collecting fractions. The larger conjugate will pass through the column void volume and elute first. The smaller, unreacted this compound will be retained in the pores and elute later.

  • Fraction Analysis: Monitor the column eluate using a UV detector at 280 nm (for proteins). Pool the fractions corresponding to the first major peak, which contains your purified conjugate.

Protocol 2: Removal of Unreacted Linker using Dialysis

  • Membrane Selection: Choose a dialysis membrane (tubing or cassette) with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your conjugate but much larger than the linker (e.g., a 3-10 kDa MWCO is suitable for most protein conjugates).

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water to remove storage solutions.

  • Sample Loading: Load your conjugation mixture into the dialysis bag or cassette, leaving some headspace to allow for potential volume changes.

  • Dialysis: Immerse the sealed bag/cassette in a large volume of the desired final buffer (at least 200 times the sample volume) at 4°C with gentle stirring.

  • Buffer Exchange: Allow dialysis to proceed for at least 4 hours. For maximum removal efficiency, perform at least two buffer changes, allowing 4 hours to overnight for each exchange.

  • Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover the purified conjugate.

Protocol 3: Removal of Unreacted Linker using Tangential Flow Filtration (TFF)

  • System and Membrane Selection: Select a TFF system and a membrane cassette with an appropriate MWCO (at least 3-5 times smaller than your conjugate's molecular weight).[8]

  • System Preparation: Install the membrane cassette and flush the system with water and then with your desired final buffer to remove any storage solutions and to equilibrate the membrane.

  • Sample Loading: Load your conjugation mixture into the TFF system reservoir.

  • Diafiltration (Buffer Exchange): Begin circulating the sample across the membrane. Add your desired final buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume while washing out the unreacted this compound. Perform diafiltration with at least 5-7 diavolumes of buffer for efficient removal.

  • Concentration (Optional): If desired, after diafiltration is complete, stop adding new buffer and allow the system to concentrate the sample to the target volume.

  • Sample Recovery: Once the process is complete, recover the purified and concentrated conjugate from the reservoir and the system.

Visualizations

The following diagram illustrates a decision-making workflow for selecting the appropriate purification method.

Purification_Workflow start Conjugation Mixture (Biomolecule + Unreacted Linker) decision_scale What is the purification scale? start->decision_scale lab_scale Lab Scale (< 50 mL) decision_scale->lab_scale  Small Volume process_scale Process Scale (> 50 mL) decision_scale->process_scale Large Volume   decision_speed Is speed critical? lab_scale->decision_speed tff Tangential Flow Filtration (TFF) process_scale->tff sec Size Exclusion Chromatography (Desalting) decision_speed->sec Yes dialysis Dialysis decision_speed->dialysis No end_product Purified Conjugate sec->end_product dialysis->end_product tff->end_product

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Stability of Hydroxy-PEG2-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG2-CH2COOH and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental work. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible outcomes.

Section 1: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound conjugates, presented in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for conjugates prepared using this compound?

A1: The main stability issue is the hydrolysis of the ester bond that is typically formed when the carboxyl group of this compound is conjugated to a hydroxyl-containing molecule. Ester bonds are susceptible to cleavage in aqueous environments, especially under basic or acidic conditions, leading to the release of the conjugated molecule.[1] Amide bonds, formed when conjugating to a primary amine, are significantly more stable.[1][2]

Q2: How does pH affect the stability of the ester linkage in my conjugate?

A2: The ester linkage is highly pH-sensitive. The rate of hydrolysis is generally slowest at a slightly acidic pH (around 4-5) and increases significantly under neutral and basic conditions (pH > 7).[3] For instance, the half-life of an NHS ester, a common precursor for forming the ester bond, can decrease from hours at pH 7 to minutes at pH 8.6.[4][5] Therefore, maintaining an appropriate pH during storage and in experimental buffers is critical.

Q3: Can the hydroxyl group on the this compound linker influence the stability of the adjacent ester bond?

A3: While direct quantitative data for this specific linker is limited, the proximal hydroxyl group could potentially influence ester stability through intramolecular interactions, such as hydrogen bonding.[6][7] This could either stabilize or destabilize the ester bond depending on the conformation of the conjugate. It is an important parameter to consider, and its effect should be empirically determined for your specific conjugate.

Q4: I am seeing premature cleavage of my drug from the PEG linker. What are the likely causes?

A4: Premature cleavage is most often due to the hydrolysis of the ester bond. The primary factors to investigate are:

  • pH of the buffer: Storage or use in a buffer with a pH above 7.4 will accelerate hydrolysis.

  • Presence of enzymes: If working with biological matrices like plasma or cell lysates, esterases can rapidly cleave the ester bond.[8]

  • Temperature: Higher temperatures will increase the rate of hydrolysis.

  • Buffer composition: Certain buffer components can act as nucleophiles and contribute to ester cleavage.

Q5: How can I improve the stability of my this compound conjugate?

A5: To enhance stability, consider the following:

  • Buffer optimization: Store and use the conjugate in a slightly acidic buffer (e.g., pH 5-6) if the conjugated molecule's stability allows.

  • Temperature control: Store the conjugate at low temperatures (e.g., -20°C or -80°C) to slow down hydrolysis.

  • Alternative linkage chemistry: If ester instability is a persistent issue, consider conjugating to an amine group on your molecule to form a more stable amide bond.

  • Lyophilization: For long-term storage, lyophilizing the conjugate can significantly improve its stability by removing water.

Troubleshooting Common Experimental Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or no conjugation yield 1. Hydrolysis of activated ester (e.g., NHS ester) before conjugation: This is highly likely in aqueous buffers at neutral or high pH.[4] 2. Inactive amine/hydroxyl on the target molecule. 3. Inappropriate buffer: Use of buffers containing primary amines (e.g., Tris, glycine) will compete with the desired reaction.[1]1. Perform the conjugation reaction immediately after activating the carboxylic acid. Work at a slightly acidic to neutral pH (7.0-7.5) to balance amine reactivity and ester stability. Consider performing the reaction at a lower temperature (4°C) for a longer duration.[4] 2. Verify the integrity and reactivity of your target molecule. 3. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES.
High heterogeneity in the final product (multiple PEGylated species) 1. Multiple reaction sites on the target molecule. 2. Partial degradation during purification. 1. If site-specific conjugation is required, consider protecting other reactive sites or using a different conjugation strategy. 2. Perform purification steps at a controlled pH and lower temperature to minimize hydrolysis.
Loss of conjugate integrity during storage 1. Hydrolysis of the ester bond due to inappropriate storage conditions (pH, temperature). 2. Repeated freeze-thaw cycles. 1. Store the conjugate in a slightly acidic buffer (if compatible with the conjugated molecule) at -80°C. 2. Aliquot the conjugate into single-use vials to avoid multiple freeze-thaw cycles.
Inconsistent results in biological assays 1. Variable degradation of the conjugate in the assay medium. 2. Interaction of the conjugate with components of the assay medium. 1. Pre-determine the stability of your conjugate in the specific assay buffer and time frame. 2. Analyze the conjugate for any interactions with media components that might affect its stability or activity.

Section 2: Data Presentation

The stability of ester linkages is highly dependent on the specific molecular structure and the experimental conditions. While specific hydrolysis rate data for this compound conjugates is not extensively available in the literature, the following tables provide representative data for the stability of NHS esters (common precursors) and a comparison of ester versus amide bond stability.

Table 1: Half-life of NHS Esters at Different pH Values [2][4][5]

pHApproximate Half-life
7.04 - 5 hours
8.01 hour
8.610 minutes

Note: This data is for the activated NHS ester precursor and highlights its susceptibility to hydrolysis. The resulting ester conjugate will have different, though still pH-sensitive, stability.

Table 2: Qualitative Comparison of Amide vs. Ester Linkage Stability [1][2]

Linkage Type Relative Stability Susceptibility to Hydrolysis Common Cleavage Conditions
Amide HighLowStrong acidic or basic conditions, specific enzymes
Ester Moderate to LowHighMild acidic or basic conditions, esterases

It is strongly recommended that researchers experimentally determine the stability of their specific this compound conjugate under their experimental conditions.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of a this compound Ester Conjugate by RP-HPLC

This protocol outlines a method to determine the stability of a PEG-ester conjugate in different buffer conditions.

Materials:

  • This compound conjugate of interest

  • Phosphate buffer (e.g., 50 mM, pH 5.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Carbonate-bicarbonate buffer (e.g., 50 mM, pH 9.0)

  • HPLC system with a UV or CAD/ELSD detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • Thermostated incubator or water bath

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the conjugate in an appropriate solvent (e.g., DMSO, water).

    • Dilute the stock solution to a final concentration (e.g., 1 mg/mL) in each of the test buffers (pH 5.0, 7.4, and 9.0).

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 37°C).

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Immediately quench the degradation by adding an equal volume of a cold, acidic solution (e.g., 1% TFA in water) or by freezing at -80°C until analysis.

  • HPLC Analysis:

    • Set up the HPLC system with a suitable C18 column.

    • Prepare the mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in ACN).

    • Develop a gradient elution method to separate the intact conjugate from its degradation products (the free drug/molecule and the PEG linker). An example gradient could be: 5-95% B over 20 minutes.

    • Inject the samples from each time point.

  • Data Analysis:

    • Integrate the peak area of the intact conjugate at each time point.

    • Plot the percentage of the remaining intact conjugate (relative to the t=0 sample) against time for each pH condition.

    • From this data, you can calculate the rate of degradation and the half-life (t½) of the conjugate under each condition.

Protocol 2: Forced Degradation Study[11]

This protocol is designed to rapidly identify potential degradation products and assess the intrinsic stability of the conjugate.

Stress Conditions:

  • Acid Hydrolysis: Incubate the conjugate in 0.1 M HCl at 60°C for 2-8 hours.

  • Base Hydrolysis: Incubate the conjugate in 0.1 M NaOH at room temperature for 1-4 hours.

  • Oxidative Degradation: Incubate the conjugate in 3% H₂O₂ at room temperature for 2-8 hours.

  • Thermal Degradation: Incubate a solid sample of the conjugate at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the conjugate to UV light (e.g., 254 nm) for 24 hours.

Procedure:

  • Prepare solutions of the conjugate under each of the stress conditions.

  • After the specified incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method (as described in Protocol 1).

  • For identification of degradation products, collect the fractions corresponding to the new peaks and analyze by mass spectrometry (LC-MS).[9][10][11][12]

Section 4: Visualizations

Hydrolysis_Pathway cluster_conditions Factors Accelerating Hydrolysis Conjugate Hydroxy-PEG2-CH2-CO-O-Drug TransitionState Tetrahedral Intermediate Conjugate->TransitionState + H2O (Hydrolysis) Products Hydroxy-PEG2-CH2-COOH + HO-Drug TransitionState->Products Bond Cleavage Basic_pH • Basic pH (OH⁻) Acidic_pH • Acidic pH (H⁺) High_Temp • High Temperature Esterases • Esterase Enzymes

Caption: Hydrolytic degradation pathway of an ester-linked conjugate.

Troubleshooting_Workflow Start Instability Observed (e.g., premature cleavage) Check_pH Check pH of all buffers and solutions Start->Check_pH Check_Temp Review storage and experimental temperatures Check_pH->Check_Temp pH is optimal Adjust_pH Adjust to slightly acidic pH (e.g., pH 5-6) if possible Check_pH->Adjust_pH pH is neutral or basic Check_Enzymes Is the conjugate exposed to biological matrices (plasma, cell lysate)? Check_Temp->Check_Enzymes Temperature is optimal Adjust_Temp Store at -80°C and perform experiments on ice Check_Temp->Adjust_Temp Temperature is high Use_Inhibitors Consider adding esterase inhibitors Check_Enzymes->Use_Inhibitors Yes Re_evaluate Re-evaluate Stability Check_Enzymes->Re_evaluate No Adjust_pH->Re_evaluate Adjust_Temp->Re_evaluate Use_Inhibitors->Re_evaluate

Caption: Troubleshooting workflow for conjugate instability.

References

Troubleshooting low yield in PROTAC synthesis using PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing polyethylene (B3416737) glycol (PEG) linkers, with a focus on resolving issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in PROTAC synthesis involving PEG linkers?

Low yields in the synthesis of PROTACs with PEG linkers are frequently multifactorial. The primary culprits can be broadly categorized as:

  • Inefficient Coupling Reactions: Incomplete amide bond formation or other coupling reactions (e.g., click chemistry) is a major contributor to low yields. This can stem from suboptimal reaction conditions, steric hindrance, or the use of inappropriate coupling reagents.[1][2]

  • Difficult Purification: The inherent polarity and flexibility of PEG linkers can make the separation of the desired PROTAC from starting materials and byproducts challenging, leading to significant product loss during purification.[1][2][3]

  • Side Reactions: Unwanted side reactions, such as the oxidation of thiol-containing linkers to form disulfides, can consume starting materials and reduce the yield of the final product.[1]

  • Poor Quality of Starting Materials: The purity and stability of the E3 ligase ligand, the target protein ligand, and the PEG linker itself are critical. Degradation or impurities in these starting materials can significantly hamper reaction efficiency.[1][2]

Q2: How does the length of the PEG linker impact the synthesis yield?

The length of the PEG linker can indirectly affect the overall yield of a PROTAC synthesis:

  • Steric Hindrance: Very short PEG linkers may lead to steric hindrance between the bulky E3 ligase ligand and the protein of interest (POI) ligand, resulting in incomplete reactions and consequently, lower yields.[3][4]

  • Solubility and Purification: Longer PEG chains generally enhance the aqueous solubility of the PROTAC, which can be beneficial.[3][5] However, this increased polarity can make extraction from aqueous layers difficult and can lead to challenges during normal-phase chromatography, potentially lowering the isolated yield.[1][2] While longer linkers can sometimes ease purification by creating a larger size difference between the product and reactants, their increased flexibility can also make them more difficult to handle during purification, potentially leading to lower recovery.[3]

Q3: My reaction appears complete by LC-MS, but the isolated yield is very low. What is the likely cause?

This common issue often points to problems during the purification process.[1]

  • High Polarity: PROTACs with PEG linkers are often highly polar molecules. This can cause them to adhere strongly to normal-phase silica (B1680970) gel, leading to streaking, poor separation, and low recovery.[1]

  • Solubility Issues: The final PROTAC may have poor solubility in the solvents used for flash chromatography, leading to precipitation on the column or incomplete elution.[3]

  • Product Instability: The PROTAC molecule may be unstable on the silica gel column, leading to degradation during the purification process.[3]

Q4: What are some common side reactions to be aware of when using PEG linkers with specific functional groups?

When using PEG linkers with reactive functional groups, certain side reactions are more prevalent:

  • Thiol-Containing Linkers: The thiol group is susceptible to oxidation, leading to the formation of a disulfide-linked dimer of your linker or intermediate. This dimer is unreactive in the subsequent coupling step, directly reducing the yield.[1]

  • Amine and Carboxylic Acid Termini: If you are using a PEG linker with both an amine and a carboxylic acid, there is a possibility of self-polymerization through amide bond formation. This is typically minimized by controlling reaction conditions, such as the slow addition of the activating agent.[3]

Troubleshooting Guide

Problem 1: Low reaction conversion or incomplete reaction.

Potential Causes & Recommended Solutions

Potential CauseRecommended Action
Suboptimal Amide Coupling Conditions Optimize coupling reagents by screening different options (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[3] Consider using a slight excess (1.1-1.5 equivalents) of the coupling reagent.[3] Extend the reaction time and monitor progress by LC-MS.[3] Gently heating the reaction (e.g., to 40-50 °C) may also improve conversion, but monitor for potential side reactions.[3]
Inefficient Click Chemistry (CuAAC) Use a freshly prepared copper(I) source or a robust catalyst system (e.g., CuSO₄ with sodium ascorbate).[3] It is crucial to degas the reaction mixture to prevent oxidation of the copper(I) catalyst.[3]
Steric Hindrance If using a long PEG chain, the steric bulk may hinder the reaction. Try increasing the excess of the less sterically hindered reactant or consider a coupling agent known to be effective for sterically hindered substrates.[2]
Poor Solubility of Reactants Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider alternative solvents like N-Methyl-2-pyrrolidone (NMP), which has been shown to improve conversion rates for challenging amide couplings in PROTAC synthesis.[1]
Problem 2: Significant loss of product during purification.

Potential Causes & Recommended Solutions

Potential CauseRecommended Action
High Polarity of PROTAC For highly polar PROTACs, reverse-phase preparative HPLC (RP-HPLC) is the recommended purification method.[1][3] If normal-phase chromatography must be used, consider a more polar stationary phase like diol-functionalized silica or alumina.[3]
Product Adhesion to Silica Gel To reduce tailing and improve recovery from a normal-phase column, try adding modifiers to the eluent, such as a small amount of methanol, acetic acid, or triethylamine (B128534).[3]
Product Loss During Workup The high water solubility of PEGylated PROTACs can lead to their loss in the aqueous phase during extractions.[2] To minimize this, use a minimal amount of water for quenching and consider back-extracting the aqueous layer with an organic solvent.
Product Degradation on Column If the PROTAC is sensitive to acid, use a neutral pH buffer system for preparative HPLC.[3] Minimize the time the PROTAC is on the column and consider performing the purification at a lower temperature if stability is a concern.[3]

Experimental Protocols

Protocol 1: General Amide Coupling Reaction

This protocol describes a general procedure for amide bond formation between a carboxylic acid-containing component and an amine-functionalized PEG linker.

  • Dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF or NMP under an inert atmosphere (e.g., Argon).[1]

  • Add the amine-functionalized PEG linker (1.1 eq).[1]

  • Add a non-nucleophilic base such as DIPEA (3.0 eq) to the mixture and stir for 5 minutes.[1]

  • In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.2 eq) in a small amount of anhydrous DMF.[1]

  • Add the coupling reagent solution to the reaction mixture dropwise at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by LC-MS.[1]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product, preferably by reverse-phase HPLC.[1]

Protocol 2: Thiol Protection (Trityl Group)

To prevent the common side reaction of disulfide bond formation with thiol-containing linkers, protection of the thiol group is recommended.[1]

  • Dissolve the thiol-containing PEG linker (1.0 eq) in anhydrous DCM.[1]

  • Add triethylamine (2.0 eq) followed by trityl chloride (Trt-Cl, 1.2 eq) portion-wise at 0 °C.[1]

  • Stir the reaction at room temperature overnight, monitoring by TLC or LC-MS until the starting material is consumed.[1]

  • Wash the reaction mixture with water and brine.[1]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the protected linker.[1] The trityl group can be deprotected under mild acidic conditions just before the final coupling step.[1]

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting Start Starting Materials (POI Ligand, E3 Ligand, PEG Linker) Coupling1 First Coupling Reaction (e.g., Amide Bond Formation) Start->Coupling1 Intermediate Purified Intermediate Coupling1->Intermediate Purification Low_Yield1 Low Conversion? Coupling1->Low_Yield1 Coupling2 Second Coupling Reaction Intermediate->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Purification (e.g., RP-HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Low_Yield2 Purification Loss? Purification->Low_Yield2 Analysis Characterization (LC-MS, NMR) Pure_PROTAC->Analysis Final_Product Final Product Analysis->Final_Product Low_Yield1->Coupling1 Optimize Conditions Low_Yield2->Purification Change Method

Caption: A typical workflow for PROTAC synthesis and purification.

Troubleshooting_Logic cluster_reaction_issues Reaction Optimization cluster_purification_issues Purification Optimization Start Low PROTAC Yield Check_Reaction Analyze Reaction Mixture (LC-MS) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Purification_Problem Reaction Complete, Low Isolated Yield? Check_Reaction->Purification_Problem Incomplete_Reaction->Purification_Problem No Coupling_Reagents Optimize Coupling Reagents Incomplete_Reaction->Coupling_Reagents Yes Solvent Change Solvent (e.g., NMP) Incomplete_Reaction->Solvent Yes Conditions Adjust Temp. & Time Incomplete_Reaction->Conditions Yes Side_Reactions Check for Side Reactions (e.g., Oxidation) Incomplete_Reaction->Side_Reactions Yes RP_HPLC Switch to RP-HPLC Purification_Problem->RP_HPLC Yes Modify_Eluent Modify Eluent (Normal Phase) Purification_Problem->Modify_Eluent Yes Change_Stationary_Phase Change Stationary Phase Purification_Problem->Change_Stationary_Phase Yes

Caption: A logical flowchart for troubleshooting low PROTAC yield.

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recruitment Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

References

Technical Support Center: Antibody-Drug Conjugate (ADC) Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of antibody-drug conjugates (ADCs) utilizing polyethylene (B3416737) glycol (PEG) linkers.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of ADCs with PEG linkers.

Issue Potential Cause Recommended Solution
Low Conjugation Yield / Inconsistent Drug-to-Antibody Ratio (DAR) Hydrolyzed Maleimide (B117702) Linker: Maleimide groups are susceptible to hydrolysis in aqueous solutions, especially at higher pH, rendering them inactive.[1]Prepare aqueous solutions of maleimide-containing reagents immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[1]
Inaccessible or Oxidized Cysteines: Target cysteine residues on the antibody may be forming disulfide bonds and thus are unavailable for conjugation.[1]Perform a pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure cysteine residues are available for conjugation.[1]
Incorrect Reaction pH: The optimal pH for thiol-maleimide conjugation is 6.5-7.5.[1] At lower pH, the reaction is slow, while at higher pH (>7.5), maleimides can react with lysine (B10760008) residues and undergo hydrolysis.[1]Maintain the reaction pH within the optimal 6.5-7.5 range.
Low Molar Ratio of Linker: An insufficient amount of the PEG-linker payload will result in a low DAR.Increase the molar excess of the maleimide linker relative to the antibody. A 10-20 fold molar excess is a good starting point.[1]
ADC Aggregation Hydrophobic Payloads: Many cytotoxic drugs are hydrophobic, and when conjugated to the antibody, can cause the ADC to aggregate and precipitate.[2]Utilize hydrophilic PEG linkers to increase the overall solubility of the ADC. The length of the PEG chain can be optimized to balance hydrophilicity and potency.
High DAR: A high number of conjugated drug molecules, especially hydrophobic ones, increases the propensity for aggregation.Optimize the DAR to a lower value (typically 2-4) to maintain a balance between potency and stability.[2]
Premature Drug Release / Payload Loss in Stability Assays Retro-Michael Reaction: The thioether bond formed between a maleimide and a cysteine thiol is reversible, leading to payload loss, especially in the presence of other thiols like glutathione (B108866) in vivo.[1][3][4]Induce hydrolysis of the thiosuccinimide ring to the more stable maleamic acid thioether by incubating the conjugate at a pH of 8.5-9.0 post-conjugation.[1]
Thiol Exchange: The released maleimide-payload can react with other molecules, such as albumin, leading to off-target toxicity.[4]As with the retro-Michael reaction, post-conjugation hydrolysis of the succinimide (B58015) ring can mitigate this issue.[1]
Heterogeneous Product Profile Side Reactions of Maleimide: Besides the desired reaction with cysteines, maleimides can react with primary amines like lysine residues at pH > 7.5, leading to a heterogeneous product.[1]Strictly control the reaction pH to be within the 6.5-7.5 range.
Thiazine (B8601807) Rearrangement: For peptides or proteins with an N-terminal cysteine, the conjugate can rearrange to form a stable thiazine ring.[1]If this is a desired stable product, the reaction can be driven to completion by extended incubation (e.g., 24 hours) at 25°C after the initial conjugation.[1]
Unconjugated Drug/Linker-Payload Impurities Incomplete Reaction/Purification: Residual unconjugated drug or linker-payload from the conjugation reaction.[5][6]Implement robust purification methods such as Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove small molecule impurities.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in ADC synthesis with PEG-maleimide linkers?

A1: Common byproducts include:

  • Hydrolyzed Maleimide-Linker: The maleimide ring opens in aqueous solution, rendering it unable to react with the antibody's thiols.[1]

  • Aggregates: High molecular weight species formed due to the hydrophobicity of the payload.[2]

  • Unconjugated Antibody: Antibody that has not been conjugated with the linker-payload.[5]

  • Free Drug/Linker-Payload: Excess, unreacted linker-payload remaining after the conjugation reaction.[6]

  • Products of Retro-Michael Reaction: The original maleimide-linker is regenerated, which can then be hydrolyzed or react with other molecules.[1][3][4]

  • Lysine-Conjugated Species: If the reaction pH is too high, the maleimide can react with lysine residues on the antibody.[1]

Q2: How can I detect and quantify these byproducts?

A2: A combination of analytical techniques is typically used:

  • Size Exclusion Chromatography (SEC): To separate and quantify aggregates (high molecular weight species) from the desired monomeric ADC.[8] SEC coupled with Multi-Angle Light Scattering (SEC-MALS) can provide the molar mass of the different species.[9][10][11][12]

  • Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different drug-to-antibody ratios (DARs) and to quantify the amount of unconjugated antibody.[13][14][15][16][17]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To quantify the amount of free, unconjugated drug and linker-payload.[18][19] It can also be used to separate the light and heavy chains of the antibody after reduction to determine the distribution of the payload.[19][20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the intact ADC, its subunits, and any byproducts, confirming their chemical identity.[21][22][23][24][25][26]

Q3: What is the impact of PEG linker length on byproduct formation?

A3: The length of the PEG linker can influence the physicochemical properties of the ADC. Longer PEG chains generally increase the hydrophilicity of the ADC, which can help to mitigate aggregation caused by hydrophobic payloads.[27][28] However, the optimal PEG length needs to be determined empirically for each ADC, as very long linkers could potentially hinder the cytotoxic activity of the payload.

Q4: How can I improve the in-vivo stability of the thiol-maleimide linkage?

A4: The primary instability of the thiol-maleimide linkage is the retro-Michael reaction, which leads to payload loss.[1][3][4] To improve stability, the thiosuccinimide ring formed upon conjugation can be hydrolyzed to the more stable maleamic acid form. This is typically achieved by incubating the purified ADC at a slightly basic pH (8.5-9.0).[1] This ring-opened form is no longer susceptible to the retro-Michael reaction.[1]

Experimental Protocols

Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
  • System: An HPLC system equipped with a UV detector.

  • Column: A size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • Mobile Phase: A physiological buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Injection Volume: 20 - 100 µL.

  • Analysis: The chromatogram will show a main peak for the monomeric ADC and earlier eluting peaks for aggregates (dimers, trimers, etc.). The percentage of aggregation can be calculated from the peak areas.

Protocol 2: Drug-to-Antibody Ratio (DAR) Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC)
  • System: An HPLC system with a UV detector.

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.[15]

  • Gradient: A descending salt gradient from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B over 30-40 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC to 1 mg/mL in Mobile Phase A.

  • Analysis: The chromatogram will show separate peaks for the unconjugated antibody (eluting first) and ADCs with different numbers of conjugated drugs (DAR 2, 4, 6, 8, etc.), with higher DAR species being more retained. The average DAR can be calculated from the weighted average of the peak areas.[15]

Protocol 3: Free Drug Analysis by Reversed-Phase HPLC (RP-HPLC)
  • System: An HPLC system with a UV detector.

  • Column: A C8 or C18 reversed-phase column (e.g., Agilent PLRP-S).[20]

  • Mobile Phase A: Water with 0.1% formic acid.[20]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[20]

  • Gradient: A gradient from a low to a high concentration of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV absorbance at a wavelength specific to the drug payload (e.g., 254 nm).

  • Sample Preparation: Some methods allow for direct injection of the ADC sample, while others may require a protein precipitation step (e.g., with acetonitrile) to remove the antibody before injection.[6][18][19]

  • Analysis: The amount of free drug is quantified by comparing the peak area in the sample to a standard curve of the free drug.[18]

Visualizations

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Antibody Reduction Reduction Antibody->Reduction TCEP Reduced Antibody Reduced Antibody Reduction->Reduced Antibody Conjugation_Reaction Conjugation (pH 6.5-7.5) Reduced Antibody->Conjugation_Reaction PEG_Linker PEG-Maleimide Linker Linker_Payload Linker-Payload Conjugate PEG_Linker->Linker_Payload Payload Payload Payload->Linker_Payload Linker_Payload->Conjugation_Reaction Crude_ADC Crude ADC Mixture Conjugation_Reaction->Crude_ADC Purification Purification (SEC/TFF) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC Analysis QC Analysis (HIC, SEC, MS) Pure_ADC->Analysis

Caption: General workflow for ADC synthesis with PEG-maleimide linkers.

Maleimide_Side_Reactions Maleimide_Linker Maleimide-Linker Desired_Product Thiosuccinimide Adduct (Desired Product) Maleimide_Linker->Desired_Product + Cysteine (pH 6.5-7.5) Lysine_Adduct Lysine Adduct (Byproduct) Maleimide_Linker->Lysine_Adduct + Lysine (pH > 7.5) Hydrolysis Hydrolyzed Maleimide (Inactive) Maleimide_Linker->Hydrolysis + H2O Cysteine Antibody-SH (Cysteine) Lysine Antibody-NH2 (Lysine) Retro_Michael Retro-Michael Reaction Desired_Product->Retro_Michael Reversible Ring_Opening Succinimide Ring Opening Desired_Product->Ring_Opening Hydrolysis (pH > 8.5) Retro_Michael->Maleimide_Linker Payload Loss Stable_Product Stable Maleamic Acid Thioether Ring_Opening->Stable_Product

Caption: Common side reactions in maleimide-based ADC conjugation.

ADC_Analysis_Workflow cluster_aggregation Aggregation Analysis cluster_dar DAR & Heterogeneity Analysis cluster_free_drug Free Payload Analysis cluster_identity Identity Confirmation ADC_Sample Purified ADC Sample SEC SEC-HPLC / SEC-MALS ADC_Sample->SEC HIC HIC-HPLC ADC_Sample->HIC RP_HPLC RP-HPLC ADC_Sample->RP_HPLC LC_MS LC-MS ADC_Sample->LC_MS Aggregates Quantify Aggregates (HMW Species) SEC->Aggregates DAR_Profile Determine DAR Profile & Unconjugated Antibody HIC->DAR_Profile Free_Drug Quantify Free Linker-Payload RP_HPLC->Free_Drug Mass_ID Confirm Mass of ADC & Byproducts LC_MS->Mass_ID

References

Technical Support Center: Improving the Solubility of Hydrophobic Molecules with Hydroxy-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Hydroxy-PEG2-CH2COOH for solubilizing hydrophobic molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as [2-(2-Hydroxyethoxy)ethoxy]acetic acid, is a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative.[1] It features a hydroxyl group (-OH) at one end and a carboxylic acid (-COOH) at the other, connected by a two-unit PEG spacer.[1] This structure makes it a versatile linker in bioconjugation, drug delivery, and for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3]

Q2: How does this compound enhance the solubility of hydrophobic molecules?

The PEG portion of the molecule is hydrophilic, meaning it readily interacts with water. When conjugated to a hydrophobic (water-repelling) molecule, this compound imparts a more hydrophilic character to the overall compound.[1][2] This PEG "shield" can improve aqueous solubility and can help prevent the aggregation of hydrophobic molecules in solution.[4]

Q3: What are the primary reactive functional groups on this molecule?

This compound has two distinct functional groups available for conjugation:

  • Carboxylic Acid (-COOH): This group can be activated using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU to form stable amide bonds with primary or secondary amines.[1][2] It can also react with alcohols to form ester bonds.[2]

  • Hydroxyl (-OH): This group can be used for other types of conjugation or modification reactions, allowing for sequential or orthogonal chemistry strategies.[1]

Q4: What are the main applications for this compound?

Its primary applications include:

  • Drug Delivery Systems: It is used to improve the solubility, bioavailability, and pharmacokinetic profile of therapeutic agents.[1][2]

  • PROTAC Technology: It serves as a flexible linker to connect a target protein binder and an E3 ligase ligand, facilitating targeted protein degradation.[2][3]

  • Bioconjugation: It is used to link various biomolecules, such as proteins and peptides, to other molecules or surfaces.[2]

  • Nanotechnology: It is employed in the development of nanocarriers for targeted therapies.[2]

Q5: How should I store this compound?

To ensure stability, it should be stored in a dry, cool, and dark place.[1] The recommended storage condition is often at -5°C, protected from sunlight.[5]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Solubility of the Final Conjugate

Q: I've successfully conjugated my hydrophobic molecule to this compound, but the final product still has poor solubility in my aqueous buffer. What can I do?

A: This is a common issue that can arise from several factors.

  • Insufficient PEGylation: The ratio of the hydrophilic PEG linker to the hydrophobic molecule may be too low. Confirm the extent of PEGylation using techniques like NMR or mass spectrometry. You may need to attach more than one PEG linker if your molecule's structure allows.

  • Short Linker Length: For extremely hydrophobic molecules, a PEG2 linker may not provide sufficient hydrophilic shielding. Consider using a linker with a longer PEG chain (e.g., PEG3, PEG4, etc.) to increase solubility.[1]

  • Buffer Conditions: The pH of your buffer can affect the charge and, therefore, the solubility of your conjugate. Experiment with a range of pH values.

  • Use of Co-solvents: For some applications, the use of a small percentage of a water-miscible organic co-solvent (like ethanol (B145695) or DMSO) can improve solubility.[6]

Issue 2: Low Reaction Yield

Q: My conjugation reaction is showing a very low yield of the desired product. How can I optimize it?

A: Low yields often point to suboptimal reaction conditions.

  • Molar Ratio: Systematically screen different molar ratios of the PEG linker and your hydrophobic molecule to find the optimal balance. An excess of one reactant may be necessary.[7]

  • Coupling Agent Activity: If you are using the carboxylic acid group, ensure your coupling agents (e.g., EDC, HATU) are fresh and active. These reagents can degrade with improper storage.

  • Reaction Environment: Control key parameters like temperature and pH. Amide bond formation with EDC/NHS, for example, is often more efficient at a slightly acidic to neutral pH, while the amine on your target molecule must be sufficiently nucleophilic.[7][8]

  • Moisture: For reactions sensitive to water, ensure you are using anhydrous solvents and a dry reaction environment (e.g., under nitrogen or argon gas).

Issue 3: Aggregation During Reaction

Q: I am observing precipitation or aggregation in my reaction vessel. What is the cause and how can I prevent it?

A: Aggregation can occur when the hydrophobic nature of the starting material or intermediates dominates.

  • Control Reagent Concentration: Instead of adding reagents all at once, try a stepwise or slow addition. This maintains a lower instantaneous concentration, which can prevent molecules from crashing out of the solution.[7]

  • Use Stabilizing Excipients: The addition of certain non-reactive excipients or surfactants to the reaction buffer can help maintain the solubility of all components during the reaction.[7]

  • Solvent Choice: Ensure your initial solvent system is appropriate to dissolve all reactants before initiating the reaction.

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 51951-04-3 [1]
Molecular Formula C₆H₁₂O₅ [1][5]
Molecular Weight ~164.16 g/mol [1]
Alternate Names [2-(2-Hydroxyethoxy)ethoxy]acetic acid, HEEA [1][2]
Functional Groups 1x Hydroxyl (-OH), 1x Carboxylic Acid (-COOH) [1]

| Purity | Typically ≥95% |[1][5] |

Table 2: Troubleshooting Summary for Common Experimental Issues

Symptom Possible Cause Suggested Solution
Low Final Product Solubility Insufficient hydrophilicity from the PEG2 linker. Use a longer PEG-chain linker; optimize buffer pH.
Low Conjugation Yield Suboptimal reactant ratio; inactive coupling agents. Screen molar ratios; use fresh coupling reagents.[7]
Reaction Aggregation High concentration of hydrophobic species. Add reagents stepwise; use stabilizing excipients.[7]

| Purification Difficulty | Similar properties of product and starting materials. | Use high-resolution chromatography (e.g., HPLC); consider dialysis for significant size differences.[2][9] |

Visual Guides and Workflows

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_workup Purification & Analysis HM Hydrophobic Molecule (HM) Solvent Select Appropriate Anhydrous Solvent HM->Solvent PEG This compound PEG->Solvent Activate Activate -COOH on PEG (e.g., with EDC/NHS) Solvent->Activate React React Activated PEG with HM-NH2 Activate->React HM with amine group Monitor Monitor Reaction (TLC, LC-MS) React->Monitor Quench Quench Reaction Monitor->Quench Purify Purify Conjugate (Chromatography, Dialysis) Quench->Purify Analyze Analyze Final Product (NMR, MS) Purify->Analyze Final Soluble HM-PEG Conjugate Analyze->Final

Caption: General workflow for conjugating a hydrophobic molecule to this compound.

Caption: Mechanism of solubility enhancement via PEGylation.

G Start Experiment Issue Occurs Q1 Is the issue low yield, aggregation, or poor solubility? Start->Q1 Yield Low Yield Q1->Yield Low Yield Aggregate Aggregation Q1->Aggregate Aggregation Solubility Poor Final Solubility Q1->Solubility Poor Solubility Sol_Yield Check Reagent Activity Optimize Molar Ratios Control pH & Temp Yield->Sol_Yield Sol_Aggregate Use Stepwise Addition Add Stabilizing Excipients Adjust Solvent Aggregate->Sol_Aggregate Sol_Solubility Confirm PEGylation Use Longer PEG Chain Screen Buffer pH Solubility->Sol_Solubility

Caption: A logical troubleshooting tree for common PEGylation issues.

Experimental Protocols

Protocol 1: General Procedure for Conjugating a Hydrophobic Amine-Containing Molecule

This protocol describes a general method for forming an amide bond between the carboxylic acid of this compound and a primary amine on a hydrophobic molecule.

Materials:

  • This compound

  • Hydrophobic molecule with a primary amine (-NH₂)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Purification system (e.g., HPLC, dialysis tubing)

Methodology:

  • Dissolution: Dissolve the hydrophobic molecule in a minimal amount of anhydrous DMF or DMSO.

  • Activation of PEG Linker: In a separate vial, dissolve this compound (1.5 equivalents), EDC (1.5 equivalents), and Sulfo-NHS (1.6 equivalents) in the reaction buffer. Let the mixture react for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation: Add the dissolved hydrophobic molecule solution dropwise to the activated PEG linker solution.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring.

  • Monitoring: Monitor the reaction progress using an appropriate method, such as LC-MS or TLC, to check for the consumption of the starting material and the formation of the product.

  • Quenching: Quench the reaction by adding a small amount of an amine-containing buffer (like Tris) or hydroxylamine (B1172632) to consume any remaining activated esters.

  • Purification: Purify the conjugate to remove unreacted starting materials and coupling byproducts.

    • For large molecules, dialysis against the final buffer is effective.[9]

    • For smaller molecules, reverse-phase HPLC or size-exclusion chromatography is recommended.[2]

  • Analysis: Confirm the identity and purity of the final PEGylated product using mass spectrometry and NMR.

Protocol 2: Assessing Aqueous Solubility Enhancement

This protocol provides a method to quantify the increase in solubility of your hydrophobic molecule after PEGylation.

Materials:

  • Unmodified hydrophobic molecule

  • Purified PEGylated hydrophobic molecule

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC with a UV detector)

Methodology:

  • Prepare Saturated Solutions: Add an excess amount of the unmodified compound and the purified PEGylated compound to separate vials containing a fixed volume of the aqueous buffer (e.g., 1 mL).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached and the solution is saturated.

  • Separation of Undissolved Material: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved material.

  • Sample Collection: Carefully collect a known volume of the clear supernatant from each vial. Be cautious not to disturb the pellet.

  • Dilution: Dilute the supernatant samples with the same aqueous buffer to a concentration that falls within the linear range of your analytical instrument.

  • Quantification: Measure the concentration of the molecule in the diluted supernatant using a pre-established calibration curve on a UV-Vis spectrophotometer or HPLC.

  • Calculate Solubility: Back-calculate the concentration in the original undiluted supernatant to determine the saturation solubility (e.g., in mg/mL or µM). Compare the value of the PEGylated molecule to the unmodified one to determine the fold-increase in solubility.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of the drug-to-antibody ratio (DAR) with Polyethylene Glycol (PEG) linkers in Antibody-Drug Conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in an ADC?

A1: A PEG linker in an Antibody-Drug Conjugate (ADC) serves as a flexible, hydrophilic spacer that connects the antibody to the cytotoxic payload.[1][2] Its primary functions are to:

  • Improve Solubility: The hydrophilic nature of PEG helps to counteract the hydrophobicity of many cytotoxic payloads, reducing the risk of ADC aggregation.[1][2][3][4][5]

  • Enhance Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to a longer plasma half-life and reduced clearance.[3][4][5]

  • Reduce Immunogenicity: The PEG chain can shield potential epitopes on the linker-payload, potentially lowering the risk of an immune response.[2][4]

  • Enable Higher Drug Loading: By mitigating aggregation, PEG linkers can allow for a higher drug-to-antibody ratio (DAR) without compromising the stability of the ADC.[3][5]

Q2: How does the length of the PEG linker impact the properties of an ADC?

A2: The length of the PEG linker is a critical parameter that can significantly influence the efficacy and developability of an ADC.[3] There is a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[3]

  • Short PEG Chains (e.g., PEG2-PEG4): May lead to faster clearance and a shorter half-life. While they might retain higher in vitro potency, the rapid clearance can result in reduced in vivo efficacy.[3]

  • Intermediate PEG Chains (e.g., PEG8-PEG12): Often provide a balance of improved pharmacokinetics and retained potency.[3][6] Studies have shown that a threshold can be reached, for instance with a PEG8 linker, beyond which increasing PEG length has a minimal impact on clearance.[6][7][8]

  • Long PEG Chains (e.g., PEG24 or larger): Can significantly prolong the plasma half-life and improve in vivo efficacy.[3][9] However, very long linkers may sometimes lead to a reduction in in vitro cytotoxicity.[3][9]

Q3: What is the optimal Drug-to-Antibody Ratio (DAR) for an ADC?

A3: The optimal DAR is a balance between efficacy and safety. A low DAR may not deliver enough payload to be effective, while a high DAR can lead to issues such as:

  • Increased aggregation and instability.[5][10]

  • Accelerated plasma clearance.[6][7]

  • Increased off-target toxicity.[11]

Historically, ADCs with an average DAR of 2 to 4 have been common in clinical development.[6] However, the use of hydrophilic linkers like PEG can enable the development of stable and effective ADCs with higher DARs, such as 8.[6][7]

Q4: What are the common methods for determining the DAR of an ADC?

A4: Several analytical techniques can be used to determine the average DAR of an ADC. The choice of method often depends on the properties of the drug, linker, and conjugation chemistry.[12]

  • UV/Vis Spectrophotometry: This is a simple and widely used method that relies on the distinct absorbance maxima of the antibody and the payload to calculate their respective concentrations and thereby the DAR.[12][13]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug-linkers, as each addition increases the hydrophobicity of the antibody.[12][13] This technique provides information on both the average DAR and the distribution of different DAR species.[12][13]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine DAR, often after enzymatic digestion or reduction of the ADC.[13][]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a direct measurement of the molecular weight of the different ADC species, allowing for accurate determination of the DAR and distribution.[12][]

Troubleshooting Guides

Problem 1: Low Drug-to-Antibody Ratio (DAR)

Possible Cause Recommended Solution
Inefficient Conjugation Reaction Optimize reaction conditions such as pH, temperature, and reaction time. Ensure the appropriate molar excess of the drug-linker is used. For thiol-based conjugation, ensure complete reduction of antibody disulfides using an adequate concentration of a reducing agent like TCEP or DTT.[6][15]
Steric Hindrance If the PEG linker is too short or the conjugation site is not easily accessible, this can hinder the reaction. Consider using a longer PEG linker to provide more flexibility.[16]
Instability of Drug-Linker Ensure the drug-linker is stable under the reaction conditions. For example, maleimide (B117702) groups can undergo hydrolysis at certain pH values.[6]
Poor Solubility of Reactants Ensure all reactants are fully dissolved in the reaction buffer. The use of co-solvents may be necessary for hydrophobic payloads, but their concentration should be optimized to avoid antibody denaturation.[17]

Problem 2: High Levels of ADC Aggregation

Possible Cause Recommended Solution
Hydrophobicity of the Payload The primary driver of aggregation is often the hydrophobicity of the conjugated payload.[10] Using a hydrophilic PEG linker is a key strategy to mitigate this.[3][5]
High DAR A higher number of conjugated hydrophobic drugs increases the propensity for aggregation.[5][10] If aggregation is observed, consider targeting a lower DAR.
Unfavorable Buffer Conditions The pH and salt concentration of the buffer can influence antibody stability. Aggregation can be more pronounced if the pH is close to the isoelectric point of the antibody.[10] Screen different buffer conditions to find the optimal formulation.
Presence of Solvents Organic co-solvents used to dissolve the drug-linker can sometimes promote aggregation.[10] Minimize the amount of co-solvent used and perform a buffer exchange step promptly after conjugation.
Inefficient Purification Unreacted drug-linker or small molecule aggregates can act as seeds for ADC aggregation. Ensure efficient removal of these impurities through methods like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Problem 3: Product Heterogeneity (Broad DAR Distribution)

Possible Cause Recommended Solution
Non-Specific Conjugation Conjugation to surface-exposed lysines can result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites.[12]
Partial Reduction of Disulfides In cysteine-based conjugation, incomplete or non-selective reduction of interchain disulfides can lead to a mixed population of ADCs. Optimize the concentration of the reducing agent and the reaction time.
Drug-Linker Instability If the linker is unstable, it can lead to deconjugation over time, increasing heterogeneity. Consider using more stable linker chemistries, such as self-stabilizing maleimides.[6]
Analytical Method Limitations The observed heterogeneity might be an artifact of the analytical method. Use orthogonal methods to confirm the DAR distribution (e.g., HIC and LC-MS).[12]

Quantitative Data Summary

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthRelative Plasma ClearanceRelative Plasma Half-LifeReference
PEG2HighShort[3]
PEG4HighShort[3][18]
PEG8LowLong[3][6][18]
PEG12LowLong[3][6][18]
PEG24LowLong[3][6][18]

Table 2: Effect of PEG Linker Length on in vitro and in vivo Efficacy

PEG Linker Lengthin vitro Potencyin vivo EfficacyReference
Short (e.g., PEG2-PEG4)May be higherCan be reduced due to rapid clearance[3]
Intermediate (e.g., PEG8-PEG12)ModerateOften significantly improved[3][6]
Long (e.g., PEG24)May be reducedCan be the highest, but payload-dependent[3][9]

Experimental Protocols

Protocol 1: General Procedure for Cysteine-Based ADC Conjugation with a Maleimide-PEG-Drug Linker

This protocol describes a general method for conjugating a drug functionalized with a maleimide-PEG linker to an antibody via reduced interchain disulfide bonds.

1. Antibody Reduction: a. Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4) containing 1 mM EDTA. b. Add a 10-20 fold molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). c. Incubate at 37°C for 1-2 hours to achieve partial or complete reduction of the interchain disulfides.

2. Buffer Exchange (Optional but Recommended): a. Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS, pH 7.0-7.4) using a desalting column or tangential flow filtration.

3. Conjugation Reaction: a. Dissolve the maleimide-PEG-drug linker in a suitable organic solvent (e.g., DMSO) at a high concentration. b. Add the dissolved drug-linker to the reduced antibody solution at a slight molar excess relative to the available thiol groups. The final concentration of the organic solvent should typically be below 10% (v/v). c. Incubate the reaction mixture at room temperature or 4°C for 1-4 hours. The reaction can be monitored by analytical methods like HIC or RP-HPLC.

4. Quenching the Reaction: a. Add a thiol-containing reagent such as N-acetylcysteine or cysteine to a final concentration of 1-2 mM to quench any unreacted maleimide groups. b. Incubate for an additional 20-30 minutes.

5. Purification of the ADC: a. Purify the ADC from unreacted drug-linker, quenching agent, and any aggregates using size-exclusion chromatography (SEC), tangential flow filtration (TFF), or protein A affinity chromatography. b. Exchange the purified ADC into a suitable formulation buffer for storage.

6. Characterization of the ADC: a. Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm. b. Determine the average DAR and DAR distribution using HIC, RP-HPLC, or LC-MS. c. Assess the level of aggregation by size-exclusion chromatography (SEC). d. Evaluate the in vitro potency in a relevant cell-based assay.

Visualizations

ADC_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification_analysis Purification & Analysis Antibody Antibody Reduction Antibody Reduction (TCEP/DTT) Antibody->Reduction Drug_Linker Maleimide-PEG-Drug Conjugation Thiol-Maleimide Conjugation Drug_Linker->Conjugation Reduction->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Purification Purification (SEC/TFF) Quenching->Purification Characterization Characterization (HIC, LC-MS, SEC) Purification->Characterization Final_ADC Purified ADC Characterization->Final_ADC

Caption: Workflow for Cysteine-Based ADC Conjugation.

DAR_Optimization_Logic cluster_inputs Input Parameters cluster_process Process cluster_outputs Outputs & Analysis cluster_decision Decision PEG_Length PEG Linker Length Conjugation Conjugation Reaction PEG_Length->Conjugation Molar_Ratio Drug-Linker: Antibody Ratio Molar_Ratio->Conjugation Reaction_Conditions Reaction Conditions (pH, Temp, Time) Reaction_Conditions->Conjugation DAR Measure DAR (HIC, LC-MS) Conjugation->DAR Aggregation Assess Aggregation (SEC) Conjugation->Aggregation Potency Evaluate Potency (in vitro assay) Conjugation->Potency Optimize Optimize? DAR->Optimize Aggregation->Optimize Potency->Optimize Optimize->PEG_Length Adjust Optimize->Molar_Ratio Adjust Optimize->Reaction_Conditions Adjust Final_ADC Final_ADC Optimize->Final_ADC Final Candidate

Caption: Logical Flow for DAR Optimization.

References

Technical Support Center: Overcoming Challenges in Surface Functionalization with Hydroxy-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during surface functionalization using Hydroxy-PEG2-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as Hydroxyl-PEG2-Acetic Acid, is a heterobifunctional linker containing a hydroxyl group (-OH) and a carboxylic acid group (-COOH) connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1] Its primary application is in bioconjugation and surface functionalization, where it acts as a spacer to attach biomolecules to surfaces, nanoparticles, or other molecules.[2] The PEG component enhances water solubility and reduces non-specific protein binding.[3]

Q2: What is the role of EDC and NHS in reactions with this compound?

The carboxylic acid group of this compound requires activation to react efficiently with primary amines on a surface or molecule. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates the carboxyl group, forming a highly reactive but unstable O-acylisourea intermediate. N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added to react with this intermediate to form a more stable, amine-reactive NHS ester. This two-step process increases the efficiency and control of the conjugation reaction.[4]

Q3: What are the optimal pH conditions for the EDC/NHS coupling reaction?

The EDC/NHS coupling reaction involves two steps with distinct optimal pH ranges:

  • Activation Step: The activation of the carboxylic acid on the PEG linker with EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0.[4]

  • Coupling Step: The subsequent reaction of the NHS-activated PEG with a primary amine is most efficient at a physiological to slightly alkaline pH of 7.0-8.5.[4]

For optimal results, a two-buffer system is recommended. The activation step should be performed in a buffer such as MES at pH 5-6, followed by an adjustment to pH 7.2-7.5 with a buffer like PBS for the coupling step.[4]

Q4: How should I store this compound and the coupling reagents?

  • This compound: Store in a tightly sealed container at -20°C, protected from moisture and light. In solvent, it can be stored for up to one month at -20°C and up to six months at -80°C.[5]

  • EDC and NHS/Sulfo-NHS: These reagents are moisture-sensitive and should be stored in a desiccator at -20°C. It is crucial to allow the vials to warm to room temperature before opening to prevent condensation. Solutions should be prepared immediately before use.[4]

Q5: What solvents are suitable for dissolving this compound?

This compound is a PEG derivative with good water solubility. It is also soluble in many common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][6][7][8][9] For aqueous reactions, it is important to use buffers that do not contain primary amines or carboxylates, which can interfere with the coupling reaction.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during surface functionalization experiments with this compound.

Problem 1: Low or No Surface Functionalization/Conjugation

Possible Causes & Solutions

Possible Cause Suggested Solution
Inactive EDC or NHS/Sulfo-NHS EDC and NHS are moisture-sensitive. Ensure you are using fresh, anhydrous reagents. Always allow the vials to warm to room temperature before opening to prevent moisture condensation. Prepare EDC and NHS solutions immediately before use and do not store them.[4]
Incorrect pH for Activation or Coupling The activation of the carboxyl group with EDC is most efficient at pH 4.5-6.0, while the coupling to primary amines is optimal at pH 7.0-8.5. Verify the pH of your buffers. It is highly recommended to use a two-buffer system: MES buffer for the activation step and then adjust the pH to 7.2-7.5 with PBS or another suitable buffer for the coupling step.[4]
Hydrolysis of the NHS Ester The NHS ester intermediate is susceptible to hydrolysis, which competes with the amine coupling reaction. To minimize hydrolysis, perform the coupling step immediately after the activation step. Working at lower temperatures (e.g., 4°C) can slow down the rate of hydrolysis, but may require longer reaction times.[10]
Presence of Competing Nucleophiles in Buffers Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) will compete with the intended reaction. Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS, borate, or bicarbonate buffer for the coupling step.[4]
Insufficient Molar Excess of Reagents A sufficient molar excess of the activating agents (EDC/NHS) and the PEG linker is necessary to drive the reaction forward. The optimal ratios are system-dependent and should be determined empirically. Refer to the quantitative data tables below for recommended starting concentrations.[11]
Problem 2: Precipitation of Biomolecules (e.g., Proteins) During Conjugation

Possible Causes & Solutions

Possible Cause Suggested Solution
High Degree of PEGylation Leading to Insolubility Excessive modification of the biomolecule with the PEG linker can alter its solubility properties, leading to precipitation. Reduce the molar excess of the activated PEG linker in the reaction. Optimize the linker-to-biomolecule ratio to achieve the desired degree of labeling without causing precipitation.
Incorrect Buffer Conditions The stability of the biomolecule is highly dependent on the buffer conditions (pH, ionic strength). Ensure that the protein or other biomolecule is at a suitable concentration and in a buffer that maintains its stability and solubility throughout the conjugation process.
Aggregation of Nanoparticles For nanoparticle functionalization, the addition of EDC/NHS can sometimes cause aggregation due to changes in surface charge. If aggregation is observed, consider performing the EDC/NHS activation of the PEG linker separately and then adding the purified activated linker to the nanoparticles. The use of a stabilizing agent like a non-interfering polymer may also be beneficial.[12]
Problem 3: High Non-Specific Binding to the Functionalized Surface

Possible Causes & Solutions

Possible Cause Suggested Solution
Low Surface Density of PEG A sparse PEG layer may not be sufficient to prevent non-specific adsorption of proteins or other molecules. Increasing the surface density of the PEG linker can create a more effective barrier. This can be achieved by optimizing the concentration of the PEG linker during the functionalization step and ensuring efficient coupling.[3][13]
Incomplete Quenching of Reactive Groups After the immobilization of the biomolecule, any remaining unreacted activated sites on the surface can lead to non-specific binding. Ensure that the quenching step is performed thoroughly using an appropriate quenching agent like Tris, glycine, or ethanolamine (B43304) to deactivate all remaining reactive groups.
Inappropriate Blocking of the Surface After immobilizing the target molecule, it is crucial to block any remaining non-functionalized areas of the surface to prevent non-specific binding. Use a suitable blocking agent, such as bovine serum albumin (BSA) or a commercially available blocking buffer.

Quantitative Data Summary

The following tables provide recommended starting parameters for your experiments. Note that these values may require optimization for your specific application.

Table 1: Recommended Molar Ratios for EDC/NHS Activation of this compound

ReagentMolar Excess (relative to -COOH)Purpose
EDC 2 - 10 fold excessTo ensure efficient activation of the carboxylic acid.[11]
NHS/Sulfo-NHS 2 - 5 fold excessTo stabilize the activated intermediate and improve coupling efficiency.[11]
This compound 1 - 20 fold excess (over the amine-containing molecule)To drive the reaction towards the desired PEGylated product.[11]

Table 2: Recommended Reaction Conditions for Surface Functionalization

ParameterActivation StepCoupling StepNotes
pH 4.5 - 6.07.0 - 8.5A two-step pH adjustment is highly recommended.[4]
Buffer 0.1 M MESPBS or Borate BufferBuffers must be free of extraneous amines and carboxylates.[4]
Temperature Room TemperatureRoom TemperatureCan be performed at 4°C to slow hydrolysis, but may require longer reaction times.
Reaction Time 15 - 30 minutes2 hours to overnightMonitor reaction progress if possible. Longer times may increase hydrolysis.[4]

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the in-situ activation of the carboxylic acid group of this compound.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Anhydrous DMSO or DMF (optional, for dissolving reagents)

Procedure:

  • Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.

  • Prepare a stock solution of this compound in the Activation Buffer to the desired concentration (e.g., 10 mM).

  • Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in either anhydrous DMSO/DMF or directly in the Activation Buffer (e.g., 10 mg/mL).

  • In a reaction tube, combine the this compound solution with the EDC and Sulfo-NHS solutions. Refer to Table 1 for recommended molar ratios.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • The activated this compound solution is now ready for immediate use in the coupling reaction.

Protocol 2: Immobilization of a Protein onto an Amine-Functionalized Surface

This protocol details the coupling of the activated this compound to a surface presenting primary amine groups.

Materials:

  • Activated this compound solution (from Protocol 1)

  • Amine-functionalized substrate (e.g., glass slide, nanoparticle)

  • Protein to be immobilized

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Blocking Buffer: e.g., 1% BSA in PBS

  • Wash Buffer: e.g., PBS with 0.05% Tween-20

Procedure:

  • Prepare the protein solution in the Coupling Buffer at the desired concentration.

  • Immediately after the 15-30 minute activation of this compound, add the activated linker solution to the amine-functionalized substrate.

  • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Wash the substrate three times with the Coupling Buffer to remove excess unreacted linker and byproducts.

  • Add the protein solution to the functionalized surface.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Wash the surface three times with the Wash Buffer to remove unbound protein.

  • Add the Quenching Solution to the surface and incubate for 15-30 minutes at room temperature to deactivate any remaining reactive NHS esters.

  • Wash the surface three times with the Wash Buffer.

  • Add the Blocking Buffer and incubate for 1 hour at room temperature to block any non-specific binding sites.

  • Wash the surface a final three times with the Wash Buffer. The surface is now ready for your downstream application.

Protocol 3: Characterization of the Functionalized Surface

Confirmation of successful functionalization is a critical step. Here are two common techniques:

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that can determine the elemental composition and chemical state of the elements within the top 1-10 nm of a surface.[12]

  • Acquire a survey spectrum to identify the elements present on the surface. Look for the appearance of C, O, and N (if an amine-containing molecule was immobilized).

  • Acquire high-resolution spectra of the C 1s, O 1s, and N 1s regions.

  • For a PEGylated surface, the C 1s spectrum should show a characteristic peak for the C-O-C ether linkages of the PEG chain at approximately 286.5 eV.[14]

  • The presence of a peak corresponding to the amide bond (N-C=O) at approximately 288 eV in the C 1s spectrum and a corresponding N 1s peak can confirm successful protein immobilization.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can be used to identify the functional groups present on the surface.[15]

  • Acquire a background spectrum of the unmodified substrate.

  • Acquire the spectrum of the functionalized surface.

  • Look for the appearance of characteristic peaks:

    • C-O-C stretching: A strong, broad peak around 1100 cm⁻¹ is indicative of the PEG backbone.

    • C=O stretching (carboxylic acid): A peak around 1700-1725 cm⁻¹ from the carboxylic acid of the linker.

    • Amide I and Amide II bands: If a protein has been successfully immobilized, look for the appearance of the Amide I band (C=O stretching) around 1650 cm⁻¹ and the Amide II band (N-H bending and C-N stretching) around 1550 cm⁻¹.[16][17]

Visualized Workflows and Relationships

EDC/NHS Coupling Reaction Pathway

EDC_NHS_Coupling COOH This compound (Carboxylic Acid) Intermediate O-Acylisourea Intermediate (Unstable) COOH->Intermediate + EDC EDC EDC Intermediate->COOH Hydrolysis NHSEster NHS Ester Intermediate (Semi-Stable) Intermediate->NHSEster + NHS NHS NHS / Sulfo-NHS Amide Stable Amide Bond (Functionalized Surface) NHSEster->Amide + Amine Hydrolysis Hydrolysis (Side Reaction) NHSEster->Hydrolysis Amine Surface-NH2 (Primary Amine)

Caption: Chemical reaction pathway for EDC/NHS activation of this compound and subsequent amide bond formation.

Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Workflow Start Low Coupling Efficiency Observed CheckReagents Are EDC/NHS reagents fresh and handled properly? Start->CheckReagents CheckpH Is the pH of activation and coupling buffers correct? CheckReagents->CheckpH Yes ReplaceReagents Use fresh, anhydrous EDC/NHS. Equilibrate to RT before opening. CheckReagents->ReplaceReagents No CheckBuffers Are buffers free of competing nucleophiles (amines, carboxylates)? CheckpH->CheckBuffers Yes AdjustpH Use a two-buffer system: - Activation: MES pH 4.5-6.0 - Coupling: PBS pH 7.0-8.5 CheckpH->AdjustpH No CheckRatios Are molar ratios of reagents optimized? CheckBuffers->CheckRatios Yes ChangeBuffers Use recommended buffers: MES for activation, PBS/Borate for coupling. CheckBuffers->ChangeBuffers No CheckTiming Is the coupling step performed immediately after activation? CheckRatios->CheckTiming Yes OptimizeRatios Increase molar excess of EDC/NHS and/or PEG linker. CheckRatios->OptimizeRatios No MinimizeDelay Reduce time between activation and coupling to minimize NHS-ester hydrolysis. CheckTiming->MinimizeDelay No Success Coupling Efficiency Improved CheckTiming->Success Yes ReplaceReagents->CheckReagents AdjustpH->CheckpH ChangeBuffers->CheckBuffers OptimizeRatios->CheckRatios MinimizeDelay->CheckTiming

Caption: A logical decision tree for troubleshooting low coupling efficiency in surface functionalization experiments.

Factors Influencing Surface Functionalization Success

Factors_Influencing_Success Success Successful Surface Functionalization ReagentQuality Reagent Quality (Freshness, Purity) ReagentQuality->Success ReactionConditions Reaction Conditions (pH, Temp, Time) ReactionConditions->Success BufferComposition Buffer Composition (Non-competing) BufferComposition->Success SurfaceProperties Substrate Properties (Amine Density, Cleanliness) SurfaceProperties->Success PEGProperties PEG Linker Properties (Concentration, Purity) PEGProperties->Success BiomoleculeStability Biomolecule Stability (Solubility, Conformation) BiomoleculeStability->Success

Caption: Key factors influencing the outcome of surface functionalization with this compound.

References

Impact of pH on Hydroxy-PEG2-CH2COOH conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the conjugation efficiency of Hydroxy-PEG2-CH2COOH. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

The conjugation of this compound to a primary amine is most efficiently performed using a two-step process, each with its own optimal pH range. The process involves the activation of the terminal carboxylic acid of the PEG molecule using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This creates a more stable, amine-reactive NHS ester intermediate, which then reacts with a primary amine on the target molecule to form a stable amide bond.

For optimal results, it is highly recommended to perform the reaction in two distinct steps with different pH conditions:

  • Activation Step (Carboxyl Activation): The activation of the carboxyl group on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 . A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1]

  • Coupling Step (Amine Reaction): The subsequent reaction of the NHS-activated PEG-acid with a primary amine is most efficient at a pH of 7.0 to 8.5 .[1] This is because the primary amine needs to be in its unprotonated form to act as a nucleophile. A common buffer for this step is phosphate-buffered saline (PBS) at pH 7.2-7.4.[1]

Q2: Why is a two-step pH process recommended over a single pH reaction?

A two-step process is recommended because the optimal pH conditions for carboxyl activation and amine coupling are different. Performing the reaction at a single, intermediate pH can lead to reduced overall efficiency. The acidic conditions required for efficient EDC/NHS activation are not ideal for the amine coupling step. Conversely, the higher pH favorable for the amine reaction can lead to the rapid hydrolysis of the NHS ester intermediate, reducing the amount of activated PEG available for conjugation.[1]

Q3: What are the consequences of using a pH outside the optimal range?

Using a suboptimal pH can lead to several issues:

  • Low pH for Coupling (below 7.0): At a pH below 7.0, primary amines are more likely to be protonated (-NH3+), which renders them non-nucleophilic and unreactive towards the NHS ester. This results in a low conjugation yield.[1]

  • High pH for Coupling (above 8.5): At a pH above 8.5, the hydrolysis of the NHS ester intermediate significantly increases. This competing reaction reduces the amount of activated PEG available to react with the amine, thus lowering the conjugation efficiency. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1]

  • Suboptimal pH for Activation (outside 4.5-6.0): The activation of the carboxylic acid by EDC is less efficient at pH values outside of this range, leading to a lower overall yield of the desired conjugate.

Q4: Which buffers should I use for the conjugation reaction?

It is crucial to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the activated this compound.

  • Recommended Buffers for Activation (pH 4.5-6.0): MES buffer is a good choice.

  • Recommended Buffers for Coupling (pH 7.0-8.5): Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are suitable.[1]

  • Incompatible Buffers: Avoid buffers containing primary amines such as Tris (tris(hydroxymethyl)aminomethane) and glycine. If your molecule of interest is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.[1]

Data Presentation

The following tables summarize key quantitative data related to the impact of pH on the conjugation process.

Table 1: Recommended pH Ranges for the Two-Step Conjugation Process

Reaction StepOptimal pH RangeCommonly Used BufferKey Considerations
Carboxyl Activation4.5 - 6.00.1 M MESMaximizes the efficiency of EDC/NHS activation of the carboxylic acid.[1]
Amine Coupling7.0 - 8.5PBS (pH 7.2-7.4)Ensures the primary amine is deprotonated and nucleophilic.[1]

Table 2: pH-Dependent Hydrolysis of NHS Ester Intermediate

pHHalf-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes

(Data sourced from BenchChem Technical Support Center)[1]

Experimental Protocols

This section provides a detailed two-step protocol for the conjugation of this compound to an amine-containing molecule. This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of this compound (pH 6.0):

    • In a reaction tube, mix the this compound solution with the freshly prepared EDC and Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (PEG-Acid:EDC:NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Amine-Containing Molecule (pH 7.2-7.5):

    • Immediately after activation, add the activated this compound solution to the solution of the amine-containing molecule.

    • Alternatively, perform a buffer exchange on the activated PEG solution into the Coupling Buffer using a desalting column before adding it to the amine-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess, unreacted PEG linker and byproducts using a desalting column or dialysis with a suitable molecular weight cutoff (MWCO).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Suboptimal pH for activation or coupling.Verify the pH of your activation and coupling buffers. Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.[1]
Hydrolysis of NHS ester.Use freshly prepared activated PEG. Minimize the time between the activation and coupling steps. Avoid coupling pH above 8.5.[1]
Inactive reagents.Use fresh, high-quality EDC and NHS/Sulfo-NHS. Equilibrate reagents to room temperature before opening to prevent moisture contamination.
Presence of primary amines in the buffer (e.g., Tris).Use amine-free buffers such as PBS or MES for the reaction. Perform buffer exchange if necessary.[1]
Precipitation of Protein during Reaction High degree of PEGylation leading to insolubility.Reduce the molar excess of the activated PEG linker.
Incorrect buffer conditions.Ensure the buffer composition and pH are suitable for your protein's stability.
Inconsistent Results Variable reagent activity.Prepare fresh EDC and NHS/Sulfo-NHS solutions for each experiment.
Inconsistent reaction times or temperatures.Standardize all reaction parameters, including incubation times and temperatures.

Visualizations

The following diagrams illustrate the key processes in this compound conjugation.

G cluster_activation Activation Step (pH 4.5 - 6.0) cluster_coupling Coupling Step (pH 7.0 - 8.5) cluster_side_reaction Side Reaction (Higher pH) PEG_COOH This compound Activated_PEG Amine-Reactive PEG-NHS Ester PEG_COOH->Activated_PEG Activation EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Conjugate PEG-Conjugate (Stable Amide Bond) Activated_PEG->Conjugate Coupling Inactive_PEG Inactive PEG-COOH Activated_PEG->Inactive_PEG Competing Reaction Amine_Molecule Amine-Containing Molecule (-NH2) Amine_Molecule->Conjugate Hydrolysis Hydrolysis (H2O) Hydrolysis->Inactive_PEG

Caption: Two-step conjugation workflow for this compound.

G cluster_ph_effect Impact of pH on Reaction Steps pH_4_5_6_0 pH 4.5 - 6.0 Activation Efficient Carboxyl Activation pH_4_5_6_0->Activation pH_7_0_8_5 pH 7.0 - 8.5 Coupling Efficient Amine Coupling pH_7_0_8_5->Coupling pH_below_7 pH < 7.0 Protonated_Amine Protonated Amine (-NH3+) Low Reactivity pH_below_7->Protonated_Amine pH_above_8_5 pH > 8.5 NHS_Hydrolysis Rapid NHS Ester Hydrolysis pH_above_8_5->NHS_Hydrolysis

Caption: Logical relationship between pH and conjugation reaction outcomes.

References

Stoichiometry optimization for Hydroxy-PEG2-CH2COOH reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Hydroxy-PEG2-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications for this compound?

A1: this compound is a bifunctional linker commonly used in bioconjugation and drug delivery. The terminal carboxylic acid allows for conjugation to primary amines on proteins, peptides, or small molecules, while the hydroxyl group can be used for further functionalization. Its polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate.[1][2]

Q2: Which coupling chemistry should I use to react the carboxylic acid group of this compound with an amine-containing molecule?

A2: The most common and efficient method for conjugating a carboxylic acid to a primary amine is through carbodiimide (B86325) chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4][5][6] This forms a more stable amine-reactive NHS ester, improving coupling efficiency.[3][4]

Q3: What is the optimal pH for EDC/NHS coupling reactions?

A3: A two-step pH process is recommended for optimal results. The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment (pH 4.5-6.0).[3][4][7][8][9] The subsequent reaction of the activated PEG with the primary amine is most efficient at a neutral to slightly alkaline pH (7.2-8.0).[3][4][6][7][8][9]

Q4: Can I react the hydroxyl group of this compound?

A4: Yes, the terminal hydroxyl group can be functionalized. A common reaction is Fischer esterification, where the hydroxyl group reacts with a carboxylic acid in the presence of an acid catalyst to form an ester.[10][11]

Q5: How can I purify my final PEGylated product?

A5: Purification is crucial to remove unreacted starting materials and byproducts. Several chromatography techniques are effective for purifying PEGylated molecules, including:

  • Size Exclusion Chromatography (SEC): Separates molecules based on size and is useful for removing smaller, unreacted PEG linkers.[3][7][][13]

  • Ion Exchange Chromatography (IEX): Separates based on charge. PEGylation can alter the surface charge of a molecule, allowing for separation of PEGylated and un-PEGylated species.[][13]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for smaller molecules that separates based on polarity.[][13][14]

  • Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity, which can be altered by the addition of a PEG chain.[13]

Troubleshooting Guides

Low Yield or No Conjugation in EDC/NHS Reactions
Potential Cause Suggested Solution(s)
Inactive EDC or NHS EDC and NHS are moisture-sensitive. Use fresh, anhydrous reagents. Allow them to warm to room temperature before opening to prevent condensation.[3][4]
Incorrect pH Ensure the activation buffer (e.g., MES) is pH 4.5-6.0 and the coupling buffer (e.g., PBS) is pH 7.2-8.0.[3][4][7]
Competing nucleophiles in buffers Avoid buffers containing primary amines (e.g., Tris) or carboxyl groups, as they will compete with the reaction.[3][4]
Hydrolysis of NHS ester The NHS ester intermediate has limited stability in aqueous solutions. Perform the conjugation step immediately after the activation step.[3][6]
Suboptimal Molar Ratios The molar ratios of EDC and NHS to the carboxylic acid are critical. Empirically optimize these ratios for your specific system.[4]
Low Yield in Fischer Esterification
Potential Cause Suggested Solution(s)
Reversible Reaction Equilibrium Fischer esterification is a reversible reaction. To drive the reaction towards the ester product, use a large excess of one reactant (typically the alcohol) or remove water as it is formed using a Dean-Stark apparatus.[11]
Insufficient Catalyst Ensure an appropriate acid catalyst (e.g., concentrated sulfuric acid) is used.[10]
Incomplete Reaction The reaction can be slow. Ensure adequate reaction time and temperature. Gently heating the mixture can increase the reaction rate.[10]

Experimental Protocols

Protocol 1: EDC/NHS Amidation of an Amine-Containing Protein

This protocol outlines the in-situ activation of this compound and subsequent conjugation to a primary amine on a protein.

Recommended Molar Ratios for EDC/NHS Coupling

ReagentMolar Ratio (Reagent:Carboxyl Groups)Rationale
EDC 2-10 fold excessEnsures efficient activation of the carboxylic acid.[3][7]
NHS/Sulfo-NHS 2-5 fold excessStabilizes the activated intermediate, improving coupling efficiency.[3]
This compound 10-20 fold excess over proteinA starting point to drive the reaction towards the desired PEGylated product; should be optimized.[3]

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening to prevent moisture condensation.[3]

    • Prepare an "Activation Buffer" (e.g., 0.1 M MES, pH 4.5-6.0).

    • Prepare a "Coupling Buffer" (e.g., PBS, pH 7.2-8.0).

    • Prepare a stock solution of this compound in the Activation Buffer.

    • Prepare a solution of your amine-containing protein in the Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, add the desired molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[4][7]

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution.[3]

    • The final pH of the reaction mixture should be between 7.2 and 8.0.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[3][7]

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., hydroxylamine (B1172632) or Tris) to a final concentration of 10-50 mM to consume any unreacted NHS esters.[7]

    • Remove excess unreacted PEG linker and byproducts using a desalting column or dialysis.[3][7]

Protocol 2: Fischer Esterification with an Alcohol

This protocol describes the reaction of the hydroxyl group on this compound with a carboxylic acid.

Recommended Reaction Parameters for Fischer Esterification

ParameterRecommendationRationale
Reactant Molar Ratio 10-fold excess of alcoholDrives the equilibrium towards the ester product. A 10-fold excess can lead to yields of ~97%.[11]
Catalyst Concentrated Sulfuric AcidA common and effective acid catalyst for this reaction.[10]
Temperature Gentle heatingIncreases the reaction rate.[10]
Water Removal Dean-Stark apparatusContinuously removes water, a byproduct, to push the reaction to completion.[11]

Procedure:

  • Reaction Setup:

    • Combine the carboxylic acid, a large excess of the alcohol (containing the this compound), and a catalytic amount of concentrated sulfuric acid in a round-bottom flask.

    • If using, set up a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.

  • Reaction:

    • Heat the mixture to reflux.

    • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

    • Extract the ester into an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.

    • Purify the crude ester using flash chromatography or distillation.

Visualizations

EDC_NHS_Workflow cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_conjugation Step 2: Conjugation (pH 7.2-8.0) cluster_purification Step 3: Quench & Purify reagents Prepare Reagents (PEG-COOH, EDC, NHS) mix Mix in Activation Buffer reagents->mix incubate_activation Incubate 15-30 min at Room Temp mix->incubate_activation add_amine Add Activated PEG to Amine-Molecule incubate_activation->add_amine Immediately incubate_conjugation Incubate 2h-Overnight at RT or 4°C add_amine->incubate_conjugation quench Quench Reaction incubate_conjugation->quench purify Purify Conjugate (SEC, Dialysis) quench->purify Troubleshooting_Logic start Low/No Product Yield check_reagents Are EDC/NHS fresh and handled properly? start->check_reagents reagents_no No check_reagents->reagents_no No check_ph Is pH correct for both steps? check_reagents->check_ph Yes reagents_ok Yes use_fresh Use fresh, anhydrous reagents. Warm to RT before opening. reagents_no->use_fresh ph_no No check_ph->ph_no No check_buffer Is buffer amine-free (e.g., MES, PBS)? check_ph->check_buffer Yes ph_ok Yes adjust_ph Activation: pH 4.5-6.0 Coupling: pH 7.2-8.0 ph_no->adjust_ph buffer_no No check_buffer->buffer_no No check_ratio Optimize Molar Ratios (EDC/NHS/PEG) check_buffer->check_ratio Yes buffer_ok Yes change_buffer Use non-competing buffers like MES or PBS. buffer_no->change_buffer

References

Technical Support Center: Minimizing Steric Hindrance in Bioconjugation with Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of short Polyethylene Glycol (PEG) linkers to minimize steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation, and how do short PEG linkers help?

A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or molecular groups impede a chemical reaction.[1] In bioconjugation, this can occur when large biomolecules, such as antibodies or proteins, are brought into close proximity for conjugation, or when a conjugated molecule blocks the active site of a protein.[2][3] Short PEG linkers act as flexible, hydrophilic spacers that create distance between the molecules being conjugated.[2][4] This separation reduces the spatial interference, allowing the conjugation reaction to proceed more efficiently and helping to preserve the biological activity of the conjugated molecules.[2]

Q2: How do I choose the appropriate short PEG linker length for my application?

A2: The optimal PEG linker length depends on the specific molecules being conjugated and the desired properties of the final bioconjugate. Shorter PEG chains (e.g., PEG2-PEG12) are often used for compact labeling.[5] For large biomolecules, a slightly longer PEG chain within the "short" range (e.g., PEG8-PEG12) might be necessary to provide sufficient separation and flexibility to overcome steric hindrance.[4][6] It is often a trade-off; while longer linkers can improve pharmacokinetic properties, they might slightly decrease in vitro potency in some cases.[6] Empirical testing with a few different lengths is often recommended to determine the optimal choice for a specific application.[2]

Q3: What are the common functional groups available for short PEG linkers and when should I use them?

A3: The choice of functional group depends on the available reactive sites on your biomolecule.[4] Common reactive groups for PEG linkers include:

  • NHS Esters (N-Hydroxysuccinimide): These are highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues in proteins, forming stable amide bonds.[4][7]

  • Maleimides: These are specific for thiol groups, found in cysteine residues, and form stable thioether bonds.[4] This allows for more site-specific conjugation if free cysteines are available or can be engineered.

  • Azide and Alkyne/DBCO: These are used for "click chemistry," a highly efficient and bioorthogonal reaction.[3][4] DBCO linkers, for instance, react with azides without the need for a copper catalyst, which can be beneficial when working with sensitive biological samples.[3]

Q4: Can using a short PEG linker completely eliminate issues of reduced biological activity after conjugation?

A4: While short PEG linkers are very effective at minimizing steric hindrance, they may not completely eliminate all potential issues of reduced biological activity.[2] If the conjugation occurs at or near a critical residue for the biomolecule's function, its activity could still be compromised.[2] In such cases, exploring site-specific conjugation methods to control the point of attachment is recommended.[2] Additionally, the reaction conditions themselves, such as pH or the presence of organic solvents, could potentially denature the biomolecule.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Low Conjugation Yield Steric hindrance at the conjugation site: The target functional group on the biomolecule is in a sterically crowded environment.Consider using a slightly longer short PEG spacer (e.g., move from PEG4 to PEG8 or PEG12) to provide greater reach and flexibility. Alternatively, explore a different conjugation chemistry that targets a more accessible functional group.[2]
Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can reduce conjugation efficiency.Optimize the reaction conditions based on the specific chemistry being used. For example, NHS-PEG reactions are typically more efficient at a pH of 7.5–8.5.[4]
Hydrolysis of reactive groups: NHS esters are susceptible to hydrolysis, especially in aqueous buffers.Prepare stock solutions of NHS-activated linkers in a dry, water-miscible organic solvent like DMSO or DMF and use them immediately. Avoid storing them in aqueous solutions.[8][9]
Aggregation of the Bioconjugate Insufficient hydrophilicity: The conjugated molecule (e.g., a hydrophobic drug) is not sufficiently solubilized by the short PEG linker.A longer PEG linker may be required to enhance the overall hydrophilicity of the conjugate. Increasing the PEG length can help mitigate aggregation driven by hydrophobic payloads.[2][10]
High drug-to-antibody ratio (DAR): Conjugating a high number of hydrophobic molecules can lead to aggregation.Aim for a lower DAR by adjusting the molar excess of the linker-payload during the conjugation reaction.[2]
Loss of Biological Activity Steric hindrance at the active/binding site: The conjugated molecule, despite the linker, is still interfering with the functional site of the biomolecule.A longer PEG spacer may be necessary to provide greater separation.[2]
Conjugation at a critical residue: The linker has attached to an amino acid that is essential for the biomolecule's function.Employ site-specific conjugation methods to control the point of attachment away from critical functional sites.[2]
Denaturation of the biomolecule: The reaction conditions are too harsh.Screen for milder reaction conditions, such as a more neutral pH or lower concentration of organic co-solvents.[2]

Quantitative Data on the Impact of Short PEG Linker Length

The length of the PEG linker can have a significant impact on the properties of the resulting bioconjugate. The following tables summarize findings from various studies.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

PEG Linker LengthImpact on Pharmacokinetics (PK)Impact on In Vivo EfficacyGeneral RecommendationCitation
Short (e.g., PEG2-PEG4) Faster clearance, shorter half-life.May have reduced in vivo efficacy due to rapid clearance, but can retain higher in vitro potency.Suitable for payloads that do not require prolonged exposure.[6]
Intermediate (e.g., PEG8-PEG12) Slower clearance, longer half-life. A threshold is often reached where further increases in length do not significantly improve PK.Often shows a significant improvement in in vivo efficacy.Represents a balanced approach for many ADCs.[6][11]

Table 2: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

Note: The optimal PEG spacer length for achieving a higher DAR can be dependent on the specific linker-payload.

Study ContextPEG4 SpacerPEG6, PEG8, PEG12 SpacersPEG24 SpacerCitation
Cysteine ConjugationLower DAR (2.5)Higher DAR (3.7-5.0)Lower DAR (3.0)[12]

Key Experimental Protocols

Protocol 1: Two-Step Amine-Reactive Conjugation using NHS-PEG-Maleimide

This protocol is for conjugating a thiol-containing molecule to an antibody via its lysine residues.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Heterobifunctional Crosslinker (e.g., NHS-PEGn-Maleimide)

  • Thiol-containing payload

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Buffer: 1M Tris, pH 8.0

  • Desalting columns

Procedure:

Step A: Activation of Antibody with Crosslinker

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.

  • Dissolve the NHS-PEGn-Maleimide crosslinker in a suitable organic solvent (like DMSO) immediately before use.

  • Add a 5- to 20-fold molar excess of the crosslinker solution to the antibody solution. The optimal ratio should be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.

Step B: Conjugation of Thiol-Containing Payload

  • Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the antibody is recommended.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • The reaction can be quenched by adding a thiol-containing reagent like cysteine.

  • Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted payload and other small molecules.

Protocol 2: Thiol-Reactive Conjugation using Maleimide-PEG-NHS

This protocol is for conjugating an amine-containing molecule to a protein with free sulfhydryl groups.

Materials:

  • Protein with free sulfhydryl groups in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-PEGn-NHS Ester

  • Amine-containing payload

  • Reducing agent (e.g., DTT), if necessary to reduce disulfide bonds

  • Desalting columns

Procedure:

  • If necessary, reduce the protein's disulfide bonds with a reducing agent and subsequently remove the reducing agent using a desalting column.

  • Dissolve the protein in a buffer at pH 6.5-7.5.

  • Dissolve the Maleimide-PEGn-NHS Ester in a suitable organic solvent (e.g., DMSO or DMF) immediately before use.

  • Add a 10- to 20-fold molar excess of the Maleimide-PEG-linker to the protein solution.

  • Incubate for 1-2 hours at room temperature.

  • Purify the activated protein using a desalting column.

  • Add the amine-containing payload to the purified maleimide-activated protein and proceed with the conjugation and purification as described in Protocol 1, Step B.[9]

Visualizations

Steric_Hindrance_Mitigation cluster_0 Without PEG Linker cluster_1 With Short PEG Linker Antibody_A Antibody Drug_A Drug Hindrance Steric Hindrance Antibody_B Antibody PEG Short PEG Linker Antibody_B->PEG Drug_B Drug PEG->Drug_B

Caption: Mitigation of steric hindrance using a short PEG linker.

Bioconjugation_Workflow Start Start: Biomolecule & Payload Buffer_Exchange 1. Buffer Exchange/ Preparation Start->Buffer_Exchange Linker_Activation 2. Linker Activation/ Addition to Biomolecule Buffer_Exchange->Linker_Activation Incubation_1 3. Incubation Linker_Activation->Incubation_1 Purification_1 4. Purification of Activated Biomolecule Incubation_1->Purification_1 Payload_Addition 5. Addition of Payload Purification_1->Payload_Addition Incubation_2 6. Incubation Payload_Addition->Incubation_2 Purification_2 7. Final Purification of Bioconjugate Incubation_2->Purification_2 Analysis 8. Characterization and Analysis Purification_2->Analysis End End: Purified Bioconjugate Analysis->End

Caption: General experimental workflow for bioconjugation.

Linker_Selection_Logic Start Start: Define Conjugation Needs Biomolecule_Size Are biomolecules large or prone to steric hindrance? Start->Biomolecule_Size Payload_Hydrophobicity Is the payload highly hydrophobic? Biomolecule_Size->Payload_Hydrophobicity Yes PEG2_4 Consider PEG2-PEG4 Biomolecule_Size->PEG2_4 No PK_Requirements Is a longer plasma half-life required? Payload_Hydrophobicity->PK_Requirements Yes PEG4_8 Consider PEG4-PEG8 Payload_Hydrophobicity->PEG4_8 No PK_Requirements->PEG4_8 No PEG8_12 Consider PEG8-PEG12 PK_Requirements->PEG8_12 Yes

References

Technical Support Center: Strategies to Enhance the Stability of Maleimide-Containing ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the stability challenges associated with maleimide-containing antibody-drug conjugates (ADCs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving the instability of maleimide-containing ADCs?

A1: The instability of the thiosuccinimide linkage formed between a thiol (from a cysteine residue on the antibody) and a maleimide (B117702) linker is primarily attributed to two competing chemical reactions in vivo:

  • Retro-Michael Reaction: This is a reversible process where the thiosuccinimide adduct breaks down, reverting to the original thiol and maleimide-linker drug. This premature deconjugation can lead to the release of the cytotoxic payload into circulation. The free maleimide-linker drug can then react with other thiol-containing molecules, such as serum albumin and glutathione, leading to off-target toxicity and reduced therapeutic efficacy.[1]

  • Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis, a process that opens the ring to form a stable maleamic acid thioether. This ring-opened form is no longer susceptible to the retro-Michael reaction, thus stabilizing the ADC. However, the rate of hydrolysis for traditional N-alkylmaleimides at physiological pH is often too slow to effectively prevent the retro-Michael reaction.[1]

Q2: My ADC is exhibiting significant payload loss during in vitro plasma stability assays. What is the most likely cause and how can I mitigate this?

A2: Significant payload loss in plasma is a strong indicator of the retro-Michael reaction leading to deconjugation.[1] Here are several strategies to address this issue:

  • Promote Post-Conjugation Hydrolysis: Intentionally hydrolyzing the succinimide ring after conjugation can "lock" the linker-drug in place. This can be achieved by incubating the ADC solution at a slightly alkaline pH (e.g., pH 8.5-9.0).[1] However, it is crucial to monitor the antibody for potential aggregation at higher pH and temperatures.

  • Utilize Self-Hydrolyzing Maleimides: These next-generation maleimides are designed with internal catalytic moieties (e.g., adjacent basic groups) that accelerate the hydrolysis of the thiosuccinimide ring at physiological pH. This rapid conversion to the stable maleamic acid form effectively prevents the retro-Michael reaction.

  • Employ Di-substituted Maleimides for Disulfide Re-bridging: Dibromomaleimides and other di-substituted maleimides can be used to re-bridge the disulfide bonds of the antibody that have been reduced to generate reactive thiols. This creates a stable, covalent linkage that is not susceptible to the retro-Michael reaction.[2]

  • Explore Alternative Linker Chemistries: Consider using linker technologies that are inherently more stable, such as those based on sulfones or other chemistries that do not undergo retro-Michael reactions.

Q3: I am observing inconsistent Drug-to-Antibody Ratios (DAR) across different ADC batches. What are the potential causes and how can I troubleshoot this?

A3: Inconsistent DAR is a common issue that can arise from several factors during the conjugation process. Here are some key areas to investigate:

  • Incomplete or Inconsistent Antibody Reduction: If you are conjugating to native cysteines from reduced interchain disulfide bonds, incomplete or variable reduction will result in a heterogeneous population of antibodies with different numbers of available thiols for conjugation.

  • Suboptimal Reaction pH: The reaction between thiols and maleimides is most efficient and specific within a pH range of 6.5-7.5.[1] At pH values above 7.5, maleimides can start to react with other nucleophilic residues like amines (e.g., lysine), leading to non-specific conjugation and heterogeneity.

  • Incorrect Molar Ratio of Linker-Payload to Antibody: An insufficient molar excess of the maleimide-linker may lead to incomplete conjugation, while a large excess can result in non-specific reactions and difficulties during purification.

  • Instability of the Maleimide-Linker: The maleimide moiety itself can hydrolyze before conjugation, rendering it unreactive towards thiols. Ensure the stability of your linker-payload under the reaction conditions.

  • Purification Method: The purification process must be robust enough to separate the ADC from unreacted antibody, free linker-payload, and other impurities.

Troubleshooting Guides

Issue 1: Premature Payload Release in Plasma

Potential Cause: The thiosuccinimide linkage is undergoing the retro-Michael reaction, leading to deconjugation and subsequent transfer of the payload to plasma proteins like albumin.[3][4]

Troubleshooting Steps:

  • Confirm Payload Loss and Transfer with LC-MS: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the ADC after incubation in plasma. This will allow you to identify and quantify the different DAR species over time and detect the presence of the linker-payload conjugated to albumin.

  • Implement a Stabilization Strategy:

    • Post-conjugation Hydrolysis: After conjugation, adjust the pH of the ADC solution to 8.5-9.0 and incubate to promote hydrolysis of the succinimide ring. Monitor the conversion to the ring-opened form by LC-MS.

    • Switch to a More Stable Linker: Synthesize your ADC using a self-hydrolyzing maleimide or a next-generation maleimide like a dibromomaleimide.

  • Perform a Thiol Exchange Assay: Incubate your ADC with an excess of a small molecule thiol, such as glutathione, and monitor the transfer of the payload from the antibody to the small molecule thiol over time using HPLC or LC-MS. This will confirm the susceptibility of your linker to thiol exchange.

Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR)

Potential Cause: Incomplete reaction, side reactions during conjugation, or inconsistent antibody reduction.

Troubleshooting Steps:

  • Optimize Reaction pH: Ensure the conjugation reaction is performed within the optimal pH range of 6.5-7.5 to favor specific reaction with thiols.[1]

  • Control Molar Ratio of Linker-Payload to Antibody: Titrate the molar ratio of the maleimide-functionalized linker-payload to the antibody to find the optimal ratio that drives the reaction to completion without causing non-specific reactions.

  • Ensure Complete Reduction of Disulfide Bonds (if applicable): If conjugating to native cysteines, ensure complete and consistent reduction using an appropriate reducing agent like TCEP or DTT. Monitor the reduction efficiency.

  • Purification: Implement a robust purification method (e.g., size exclusion chromatography, hydrophobic interaction chromatography) to effectively remove unreacted components.

Issue 3: ADC Aggregation

Potential Cause: High DAR, hydrophobic payloads, or conformational changes in the antibody due to conjugation.[5]

Troubleshooting Steps:

  • Characterize Aggregation: Use size-exclusion chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates).

  • Optimize DAR: If aggregation correlates with a high DAR, consider reducing the average number of conjugated drugs per antibody.

  • Formulation Optimization: Screen different formulation buffers (e.g., varying pH, ionic strength, and excipients) to identify conditions that minimize aggregation.

  • Consider Hydrophilic Linkers: The use of more hydrophilic linkers can sometimes mitigate the aggregation caused by hydrophobic payloads.

Quantitative Data Summary

The following tables summarize quantitative data on the stability of various maleimide-based linkers.

Table 1: Comparison of Deconjugation for N-Alkyl vs. N-Aryl Maleimide ADCs

Linker TypeConditionTime (days)Deconjugation (%)Reference
N-Alkyl MaleimideThiol-containing buffer (37°C)735-67[6][7]
N-Aryl MaleimideThiol-containing buffer (37°C)7< 20[6][7]
N-Alkyl MaleimideSerum (37°C)735-67[6][7]
N-Aryl MaleimideSerum (37°C)7< 20[6][7]

Table 2: Stability of Dibromomaleimide-based Conjugates

Linker TypeConditionTime (days)StabilityReference
Dibromomaleimide (hydrolyzed)pH 7.410Complete stability[8]
Dibromomaleimide (hydrolyzed)pH 5.510Hint of cleavage (N-aryl linker)[8]
DithiomaleimideSerum4Similar thiol exchange rate to classical maleimide[9]
Maleamic acid (from DBM)Serum7Completely stable[9]

Experimental Protocols

Protocol 1: Post-Conjugation Succinimide Ring Hydrolysis

Objective: To stabilize the maleimide-thiol linkage by promoting the hydrolysis of the succinimide ring.

Methodology:

  • Conjugation: Perform the conjugation of the maleimide-linker to the antibody under standard conditions (pH 6.5-7.5).

  • pH Adjustment: After the conjugation reaction is complete, adjust the pH of the ADC solution to 8.5-9.0 using a suitable buffer (e.g., 100 mM sodium phosphate).

  • Incubation: Incubate the ADC solution at 37°C for 1 hour.[10]

  • Monitoring: Monitor the progress of the hydrolysis by taking aliquots at different time points and analyzing them by LC-MS. The ring-opened product will have a mass increase of 18 Da compared to the ring-closed form.

  • Neutralization and Purification: Once the desired level of hydrolysis is achieved, neutralize the solution back to a physiological pH and purify the ADC using a suitable chromatography method (e.g., size exclusion chromatography) to remove any aggregates that may have formed.

Protocol 2: Disulfide Re-bridging with Dibromomaleimide (DBM)

Objective: To create a stable, covalent linkage by re-bridging the interchain disulfide bonds of the antibody.

Methodology:

  • Antibody Reduction: Reduce the interchain disulfide bonds of the antibody using a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine). A typical condition is to incubate the antibody with a molar excess of TCEP for 2 hours at 37°C.[2]

  • DBM-Linker Addition: Add the dibromomaleimide-functionalized linker-payload to the reduced antibody solution. The reaction is typically fast and can be completed in as little as 5 minutes at room temperature.[8]

  • Hydrolysis (Locking Step): After the re-bridging reaction, incubate the reaction mixture to promote hydrolysis of the newly formed dithiomaleimide to the more stable maleamic acid form. This can be accelerated by performing the reaction at a slightly basic pH (e.g., pH 8.5) and can be completed in about 1 hour.[8]

  • Purification: Purify the re-bridged ADC using size exclusion chromatography to remove any unreacted linker and potential aggregates.

Protocol 3: LC-MS Analysis for DAR Determination

Objective: To determine the average Drug-to-Antibody Ratio (DAR) and the distribution of different DAR species in an ADC sample.

Methodology:

  • Sample Preparation:

    • Intact Mass Analysis: Dilute the ADC sample to a final concentration of approximately 0.5-1 mg/mL in a buffer compatible with LC-MS analysis (e.g., 0.1% formic acid in water).[1]

    • Reduced Chain Analysis: To analyze the light and heavy chains separately, incubate the ADC with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes).[1]

  • LC-MS System:

    • LC System: Use a UHPLC system with a reversed-phase column suitable for protein separation (e.g., C4 or C8).

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF) is recommended for accurate mass determination.

  • LC Method: Use a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to elute the different ADC species or the light and heavy chains.

  • Data Acquisition: Acquire mass spectra across the elution profile.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the molecular weights of the different species.

    • For intact mass analysis, identify the peaks corresponding to the antibody with different numbers of drugs attached (DAR0, DAR2, DAR4, etc.).

    • For reduced chain analysis, identify the peaks corresponding to the light and heavy chains with different numbers of drugs attached.

    • Calculate the relative abundance of each species from the peak areas in the chromatogram.

    • Calculate the average DAR by taking a weighted average of the different DAR species.

Visualizations

Signaling Pathways and Experimental Workflows

Instability_Pathways cluster_0 Maleimide-Thiol Conjugate (Unstable) cluster_1 Degradation Pathways cluster_2 Products ADC Maleimide-ADC (Thiosuccinimide Linkage) RetroMichael Retro-Michael Reaction ADC->RetroMichael Reversible Hydrolysis Hydrolysis ADC->Hydrolysis Irreversible Deconjugated Deconjugated Antibody + Free Payload RetroMichael->Deconjugated StableADC Stable Ring-Opened ADC (Maleamic Acid) Hydrolysis->StableADC AlbuminAdduct Albumin-Payload Adduct (Off-Target Toxicity) Deconjugated->AlbuminAdduct Thiol Exchange

Caption: Competing pathways of maleimide-ADC instability.

Troubleshooting_DAR Start Inconsistent DAR Observed CheckReduction Check Antibody Reduction Efficiency Start->CheckReduction CheckReduction->Start Inconsistent Adjust reducing agent, time, temp. CheckpH Verify Conjugation pH (6.5-7.5) CheckReduction->CheckpH Reduction Consistent CheckpH->Start Suboptimal Adjust buffer pH CheckRatio Optimize Linker:Antibody Molar Ratio CheckpH->CheckRatio pH Optimal CheckRatio->Start Suboptimal Titrate molar ratio CheckPurification Evaluate Purification Method CheckRatio->CheckPurification Ratio Optimized CheckPurification->Start Ineffective Optimize chromatography ConsistentDAR Consistent DAR Achieved CheckPurification->ConsistentDAR Purification Effective

Caption: Logical workflow for troubleshooting inconsistent DAR.

Disulfide_Rebridging_Workflow Start Start: Native Antibody Reduction 1. Reduce Interchain Disulfides (e.g., TCEP) Start->Reduction Conjugation 2. Add Dibromomaleimide-Linker Reduction->Conjugation Hydrolysis 3. Promote Hydrolysis (e.g., pH 8.5) Conjugation->Hydrolysis Purification 4. Purify ADC (e.g., SEC) Hydrolysis->Purification End End: Stable Re-bridged ADC Purification->End

Caption: Experimental workflow for disulfide re-bridging.

References

Validation & Comparative

Validating PROTAC Efficacy: A Comparative Guide Featuring the Hydroxy-PEG2-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PROTACs utilizing the Hydroxy-PEG2-CH2COOH linker against other linker alternatives, supported by experimental data and detailed protocols. We will explore the critical role of the linker in PROTAC efficacy and provide the necessary tools to validate and compare the performance of these novel therapeutic agents.

The Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1] A PROTAC consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][]

Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and the ease with which their length can be modulated.[3][5] The this compound linker is a PEG-based linker used in the synthesis of PROTACs.[6] The selection of an optimal linker is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation.[7]

Data Presentation: Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3][7] A lower DC50 value indicates higher potency.[3]

While direct head-to-head comparative data for a PROTAC utilizing a this compound linker was not available in the public domain at the time of this review, the following tables provide representative data from various studies illustrating the impact of PEG linker length on the degradation of different target proteins. This data highlights the critical need for empirical optimization of the linker for each specific target and E3 ligase pair.

Table 1: Impact of PEG Linker Length on BRD4 Degradation [3]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

Table 2: Comparative Efficacy of PROTACs with Different Linker Classes [8]

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)
Flexible (PEG)PEG ChainBRD4CRBN1-100>90
Flexible (Alkyl)Alkyl ChainBTKCRBN1-40>85
RigidPiperazine/PiperidineERαVHL10-500>80

Experimental Protocols

Accurate and reproducible experimental protocols are essential for the validation and comparison of PROTAC efficacy. Below are detailed methodologies for key experiments.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9]

Materials:

  • Cell line expressing the target protein (e.g., HeLa, THP-1)[9]

  • PROTAC of interest (with this compound linker and alternatives)

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels, buffers, and apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC and vehicle control for a predetermined time (e.g., 24 hours).[9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]

  • SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Detect the signal using an ECL substrate and an imaging system.[9]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.[7]

In-Cell Western (ICW) / Immunofluorescence

This plate-based immunofluorescence method offers a higher throughput alternative to traditional Western blotting for monitoring protein degradation.[10][11]

Materials:

  • Adherent cell line cultured in 96-well plates[10]

  • PROTAC of interest and controls

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., LI-COR Intercept Blocking Buffer)[10]

  • Primary antibody against the target protein

  • Infrared dye-conjugated secondary antibody (e.g., IRDye 800CW)

  • A cell staining dye for normalization (e.g., CellTag 700 Stain)[10]

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for the desired time.[10]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.[12]

  • Blocking: Block non-specific binding sites with blocking buffer for 1 hour.[12]

  • Primary Antibody Incubation: Incubate with the primary antibody against the target protein.[10]

  • Secondary Antibody and Cell Stain Incubation: Wash the plate and incubate with the infrared dye-conjugated secondary antibody and the cell normalization stain.[10]

  • Scanning: Wash the plate and scan on an infrared imaging system.[10]

  • Data Analysis: Quantify the fluorescence intensity for the target protein and normalize it to the cell stain intensity. Calculate the percentage of protein degradation relative to the vehicle control.[10]

Mandatory Visualization

Signaling Pathway: PROTAC-Mediated BRD4 Degradation

PROTAC_BRD4_Degradation PROTAC-Mediated BRD4 Degradation Pathway cluster_PROTAC_Action PROTAC Action cluster_UPS Ubiquitin-Proteasome System cluster_Downstream Downstream Effects PROTAC PROTAC Ternary_Complex BRD4-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides cMyc c-Myc Transcription (Downregulated) Degradation->cMyc Cell_Cycle Cell Cycle Arrest cMyc->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental Workflow: Validating PROTAC Efficacy

PROTAC_Validation_Workflow Experimental Workflow for PROTAC Efficacy Validation cluster_Design PROTAC Design & Synthesis cluster_InVitro In Vitro & Cellular Assays cluster_Mechanistic Mechanistic Studies cluster_Outcome Outcome Design Design PROTACs (Varying Linkers) Synthesis Chemical Synthesis Design->Synthesis QC Quality Control (NMR, MS) Synthesis->QC Cell_Culture Cell Culture (Target-expressing cell line) QC->Cell_Culture Treatment PROTAC Treatment (Dose-response & Time-course) Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blot / ICW Quantification->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax determination) Western_Blot->Data_Analysis Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., NanoBRET, SPR) Data_Analysis->Ternary_Complex_Assay If degradation is confirmed Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Efficacy_Validation Validation of PROTAC Efficacy Ubiquitination_Assay->Efficacy_Validation

Caption: A typical workflow for the design and validation of PROTACs.

References

A Comparative Guide to In Vitro and In Vivo Stability Assays for PEGylated Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of an Antibody-Drug Conjugate (ADC) is a critical factor influencing its therapeutic index.[1] For PEGylated ADCs, which incorporate polyethylene (B3416737) glycol (PEG) linkers to enhance solubility and prolong circulation half-life, a thorough evaluation of stability is paramount.[2][3] This guide provides a comparative overview of key in vitro and in vivo stability assays, complete with experimental data and detailed protocols, to aid researchers in the rational design and evaluation of PEGylated ADCs.

The Critical Role of Linker Stability

The linker connecting the antibody to the cytotoxic payload is a pivotal component of an ADC's design, dictating its stability in circulation and the efficiency of payload release at the tumor site.[4][5] Premature release of the payload can lead to systemic toxicity, while insufficient cleavage within the target cell can diminish therapeutic efficacy.[1] PEGylated linkers are designed to improve the pharmacokinetic properties of ADCs, but their impact on stability must be rigorously assessed.[3][6]

In Vitro Stability Assays: A Predictive Toolkit

In vitro assays provide crucial insights into the potential in vivo behavior of an ADC, allowing for the early identification of stability liabilities and the selection of lead candidates.[7]

Plasma Stability Assay

This assay is fundamental for predicting an ADC's stability in the circulatory system and its potential for off-target toxicity.[1][2] It evaluates the rate of drug deconjugation over time when the ADC is incubated in plasma from various species.[8]

Comparative Data: Impact of Linker Chemistry on Plasma Stability

The choice of linker chemistry significantly impacts the stability of an ADC in plasma. The following table summarizes the stability of different cleavable linkers in human and mouse plasma, as determined by the percentage of intact ADC remaining over time.

Linker TypeSpecies% Intact ADC after 7 daysReference
Val-Cit-PABCHuman>95%[1]
Val-Cit-PABCMouse<60%[1]
Glucuronide-MMAE (PEG24)RatHighly Stable[9]
Maleimidocaproyl (MC)RatExtensive De-conjugation[9]

Note: The Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), leading to instability not observed in human plasma, highlighting the importance of multi-species testing.[1]

Experimental Protocol: Plasma Stability Assay

  • Preparation: Incubate the PEGylated ADC in plasma (e.g., human, mouse, rat) at a concentration of 1.3 mg/mL at 37°C.[1] Include a buffer control to assess the inherent stability of the ADC.[1]

  • Time Points: Collect aliquots at various time points, typically over seven days (e.g., Day 0, 1, 2, 3, 5, 7).[1][8]

  • Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture, for instance, with Protein A magnetic beads.[1][10]

  • Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[1][8] The supernatant can also be analyzed to quantify the amount of released payload.[1]

  • Data Interpretation: A stable ADC will exhibit minimal loss in DAR over the incubation period.[1]

Lysosomal Stability and Payload Release Assay

This assay evaluates the efficiency of payload release within the lysosomal compartment of target cells, a critical step for ADC efficacy.[1]

Experimental Protocol: Lysosomal Stability Assay

  • Preparation: Incubate the PEGylated ADC with isolated human liver lysosomes or S9 fractions, which contain relevant enzymes, at 37°C in a buffer that maintains metabolic activity.[1]

  • Time Points: Collect samples at various time points, often over a 24-hour period, to monitor the kinetics of payload release.[1]

  • Sample Processing: Stop the reaction, typically by heat inactivation, and separate the released payload from the ADC and lysosomal proteins through protein precipitation.[1]

  • Analysis: Quantify the amount of released payload in the supernatant using LC-MS.[1]

  • Data Interpretation: An effective cleavable linker will demonstrate efficient payload release in the lysosomal fraction.[1]

Thermal Stability Assay

Thermal stress can induce aggregation and fragmentation of ADCs, impacting their efficacy and potentially causing immunogenicity.[6][11] This assay assesses the physical stability of the ADC under elevated temperatures.

Comparative Data: Thermal Stability of PEGylated ADCs

A study comparing two PEGylated ADCs, FG-ADC and VAG-ADC, with varying drug-to-antibody ratios (DAR) demonstrated the influence of both the linker and DAR on thermal stability.

ADCDAR% Aggregates after 4 weeks at 40°C% Monomer Loss after 4 weeks at 40°CReference
FG-ADC4~1.5%~2.5%[6]
VAG-ADC4~1.5%~2.5%[6]
FG-ADC8~4.5%~6.0%[6]
VAG-ADC8~2.5%~4.0%[6]

Note: At a higher DAR, the more hydrophobic FG peptide led to a greater propensity for aggregation compared to the VAG peptide, highlighting the interplay between linker chemistry and drug loading.[6]

Experimental Protocol: Accelerated Thermal Stability Study

  • Preparation: Prepare samples of the PEGylated ADC at a defined concentration in a suitable formulation buffer.

  • Incubation: Incubate the samples at an elevated temperature (e.g., 40°C or 45°C) for a specified period (e.g., several weeks).[6][12]

  • Time Points: At designated time points, remove aliquots for analysis.

  • Analysis: Analyze the samples using size exclusion chromatography (SEC) to quantify the percentage of aggregates, fragments, and monomer loss.[6]

  • Data Interpretation: A more stable ADC will show a lower percentage of aggregation and monomer loss over time.

In Vivo Stability Assays: The Definitive Test

While in vitro assays are predictive, in vivo studies are essential to definitively characterize the pharmacokinetic (PK) profile and overall stability of a PEGylated ADC in a complex biological system.[13]

Key Parameters Measured in In Vivo Stability Studies:

  • Total Antibody: The concentration of all antibody species, regardless of drug load.

  • Conjugated ADC: The concentration of the antibody carrying at least one drug molecule.

  • Free Payload: The concentration of the released cytotoxic drug in circulation.

Experimental Protocol: In Vivo Pharmacokinetic Study

  • Animal Model: Select an appropriate animal model (e.g., mice, rats, cynomolgus monkeys).[7][9]

  • Administration: Administer the PEGylated ADC, typically via intravenous injection, at a specified dose.[9]

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Sample Processing: Process the blood samples to obtain plasma or serum.[7]

  • Analysis:

    • Total Antibody: Quantify using an enzyme-linked immunosorbent assay (ELISA).[13]

    • Conjugated ADC and Free Payload: Quantify using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

  • Data Interpretation: Analyze the concentration-time profiles to determine key PK parameters such as clearance, half-life, and exposure (AUC).

Comparative Data: Impact of PEG Linker Length on Pharmacokinetics

The length of the PEG chain can significantly influence the pharmacokinetic properties of an ADC.

ADC ConjugateLinker TypeHalf-life (hours)Fold Change in Half-life vs. No PEGReference
ZHER2-SMCC-MMAENo PEG~2-[2]
ZHER2-PEG4K-MMAE4 kDa PEG~2412x increase[2]
ZHER2-PEG10K-MMAE10 kDa PEG~7236x increase[2]

Note: While longer PEG chains can substantially increase the half-life, they may also lead to a reduction in in vitro cytotoxicity.[2]

Visualizing the Process: Workflows and Pathways

To better understand the experimental processes and the biological journey of an ADC, the following diagrams illustrate key workflows and pathways.

experimental_workflow cluster_invitro In Vitro Stability Assays cluster_invivo In Vivo Stability Assays plasma_stability Plasma Stability Assay analysis LC-MS / SEC / ELISA Analysis plasma_stability->analysis lysosomal_stability Lysosomal Stability Assay lysosomal_stability->analysis thermal_stability Thermal Stability Assay thermal_stability->analysis pk_study Pharmacokinetic Study pk_study->analysis adc_candidate PEGylated ADC Candidate adc_candidate->plasma_stability adc_candidate->lysosomal_stability adc_candidate->thermal_stability adc_candidate->pk_study data_interpretation Data Interpretation & Candidate Selection analysis->data_interpretation

Caption: Workflow for assessing PEGylated ADC stability.

adc_internalization_pathway adc_circulation 1. ADC in Circulation antigen_binding 2. Binding to Target Antigen on Tumor Cell adc_circulation->antigen_binding endocytosis 3. Receptor-Mediated Endocytosis antigen_binding->endocytosis lysosome 4. Trafficking to Lysosome endocytosis->lysosome payload_release 5. Linker Cleavage & Payload Release lysosome->payload_release cell_death 6. Cytotoxic Effect & Cell Death payload_release->cell_death

Caption: General mechanism of action for an ADC.[5][14]

Conclusion

A comprehensive evaluation of both in vitro and in vivo stability is indispensable for the successful development of PEGylated ADCs. The assays and protocols outlined in this guide provide a robust framework for characterizing the stability profile of ADC candidates, enabling the selection of molecules with an optimal balance of circulatory stability, efficient payload release, and favorable pharmacokinetic properties. By systematically applying these methods, researchers can de-risk the development process and advance the most promising PEGylated ADCs toward clinical applications.

References

The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy and Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) is a multifaceted challenge. A critical component influencing the therapeutic index of an ADC is the linker connecting the antibody to the cytotoxic payload. This guide provides a detailed comparison of a short-chain linker, Hydroxy-PEG2-CH2COOH, against longer polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data, to inform the selection of an optimal linker strategy.

The incorporation of PEG linkers in ADCs is a widely adopted strategy to enhance their physicochemical and pharmacological properties. The length of the PEG chain is a crucial parameter that can significantly impact an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy. While longer linkers generally improve in vivo performance, they can sometimes compromise in vitro potency.[1] This guide explores this trade-off by comparing the performance of ADCs functionalized with this compound versus those with longer PEG chains (e.g., PEG4, PEG8, PEG12, PEG24).

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of ADCs.

Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics
PEG Linker Length ADC Model Animal Model Key PK Parameter Result
Short (e.g., PEG2-PEG4)MMAE-based ADCRatClearanceFaster clearance, shorter half-life. Clearance rates increased rapidly for conjugates bearing PEGs smaller than PEG8.[1][2][3][4]
Intermediate (e.g., PEG8-PEG12)MMAE-based ADCRatClearanceSlower clearance, longer half-life, often reaching a plateau of PK improvement.[1][2][3][4]
Long (e.g., PEG24, 4kDa, 10kDa)Miniaturized ADCMouseHalf-lifeSignificantly prolonged half-life. A 10 kDa PEG linker resulted in an 11.2-fold half-life extension.[3][5][6]
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
PEG Linker Length ADC Model Key Performance Metric Result
Short (e.g., PEG2-PEG4)MMAE-based ADCIn vitro potency (IC50)May retain higher in vitro potency.[1][3]
Intermediate (e.g., PEG8-PEG12)MMAE-based ADCIn vitro potency (IC50)May have a moderate impact on in vitro potency.[1][3]
Long (e.g., PEG24, 4kDa, 10kDa)Miniaturized ADCIn vitro cytotoxicity reductionCan lead to a more substantial reduction in in vitro cytotoxicity. A 10 kDa PEG linker caused a 22-fold reduction in cytotoxicity.[5][6][7]
Table 3: Effect of PEG Linker Length on In Vivo Efficacy
PEG Linker Length ADC Model Xenograft Model Animal Model Key Efficacy Metric
Non-PEGylatedMMAE-based ADCL540cySCID Mouse11% reduction in tumor weight.[8]
PEG2 / PEG4MMAE-based ADCL540cySCID Mouse35-45% reduction in tumor weight.[3][8]
PEG8 / PEG12 / PEG24MMAE-based ADCL540cySCID Mouse75-85% reduction in tumor weight.[3][8]

Mandatory Visualization

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding Antigen Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxicity

Caption: Generalized signaling pathway of an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Synth Linker Synthesis (this compound vs. Longer PEGs) Conjugation Conjugation to Antibody Linker_Synth->Conjugation Purification Purification & Characterization (DAR, Aggregation) Conjugation->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity PK_Studies Pharmacokinetic Studies Purification->PK_Studies Efficacy_Studies Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies

References

Mass Spectrometry for the Analysis of Hydroxy-PEG2-CH2COOH Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with bioconjugates, the precise characterization of molecules modified with discrete polyethylene (B3416737) glycol (PEG) linkers is paramount. Hydroxy-PEG2-CH2COOH, a short, monodisperse PEG derivative, is frequently used to improve the solubility and pharmacokinetic properties of small molecules and biomolecules, including in the development of Proteolysis-Targeting Chimeras (PROTACs). Its discrete nature simplifies analysis compared to traditional, polydisperse PEGs, yielding clearer results in mass spectrometry.[1]

This guide provides an objective comparison of the two primary mass spectrometry techniques used for the analysis of this compound conjugates: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Electrospray Ionization (LC-ESI) Mass Spectrometry. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical method.

Comparison of Mass Spectrometry Techniques

The choice between MALDI-TOF and LC-ESI-MS depends on the specific analytical requirements, such as the nature of the conjugate, the need for quantification, and the desired throughput.

FeatureMALDI-TOF Mass SpectrometryLC-ESI Mass Spectrometry
Principle Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. Ions are separated based on their time-of-flight in a vacuum tube.The analyte is separated by liquid chromatography and then ionized by applying a high voltage to a liquid spray. Ions are typically analyzed by a quadrupole, time-of-flight, or Orbitrap mass analyzer.
Sample Throughput High; samples are spotted on a target plate, allowing for rapid analysis of multiple samples.Lower; each sample is injected and run through the LC column, which can take several minutes per sample.
Quantitative Analysis Generally considered less quantitative than ESI-MS due to variations in ionization efficiency across the sample spot. Can be used for relative quantification with appropriate standards.Highly quantitative, especially when coupled with tandem mass spectrometry (MS/MS) and using isotopically labeled internal standards.
Salt Tolerance Relatively high salt tolerance.Lower salt tolerance; salts can suppress the ESI signal. Often requires sample cleanup or the use of volatile buffers.
Fragmentation "Soft" ionization technique, typically resulting in intact molecular ions with minimal fragmentation. In-source decay can be used to induce fragmentation for structural analysis.[2]Fragmentation can be controlled in the ion source and collision cell (for MS/MS), providing detailed structural information for identification of conjugation sites.
Instrumentation Simpler instrumentation and workflow.More complex instrumentation, requiring coupling of LC and MS systems.
Typical Analytes Peptides, proteins, and larger molecules. Also suitable for smaller molecules.[3][4][5]Small molecules, peptides, and proteins. Particularly well-suited for the analysis of complex mixtures.

Experimental Protocols

Protocol 1: MALDI-TOF MS Analysis of a this compound Conjugated Peptide

This protocol is adapted from methodologies for analyzing PEGylated peptides.[3]

1. Sample Preparation:

  • Dissolve the this compound conjugated peptide in a 1:1 solution of acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) in water to a final concentration of 1 mg/mL.

2. Matrix Solution Preparation:

  • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 solution of acetonitrile and 0.1% TFA in water.

  • For PEGylated samples, adding a salt like NaCl to the matrix can improve signal intensity.[3]

3. MALDI Target Spotting:

  • Mix the sample solution and the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely, allowing for co-crystallization.

4. Mass Spectrometry Analysis:

  • Instrument: MALDI-TOF Mass Spectrometer

  • Mode: Reflector positive ion mode

  • Laser: Nitrogen laser (337 nm), with intensity adjusted just above the ionization threshold.

  • Mass Range: Set to encompass the expected mass of the conjugate.

  • Data Analysis: The resulting spectrum should show a distinct peak corresponding to the molecular weight of the this compound conjugated peptide. The absence of a broad peak distribution confirms the monodispersity of the PEG linker.

Protocol 2: LC-ESI-MS/MS Analysis of a this compound Conjugated Small Molecule (e.g., in a PROTAC)

This protocol is based on general procedures for the LC-MS/MS analysis of PROTACs and other small molecule conjugates.[6][7]

1. Sample Preparation:

  • Dissolve the this compound conjugated small molecule in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 µg/mL.

  • For quantitative analysis, prepare a series of calibration standards and spike samples with an appropriate internal standard (ideally, a stable isotope-labeled version of the analyte).

2. Liquid Chromatography:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to ensure good separation of the analyte from any impurities or starting materials.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry:

  • Instrument: A tandem mass spectrometer (e.g., Q-TOF, triple quadrupole, or Orbitrap) equipped with an ESI source.

  • Ionization Mode: Positive or negative, depending on the analyte's chemical properties.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150°C.

  • MS1 Scan Range: A range that includes the expected m/z of the precursor ion.

  • MS/MS Analysis: For structural confirmation and quantification, perform product ion scans of the precursor ion corresponding to the conjugate. Select specific precursor-product ion transitions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity in quantification.

4. Data Analysis:

  • Process the chromatograms and mass spectra using the instrument's software.

  • For qualitative analysis, confirm the presence of the conjugate by its accurate mass and characteristic fragmentation pattern.

  • For quantitative analysis, construct a calibration curve from the standards and determine the concentration of the analyte in the samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Conjugate This compound Conjugate Dissolution Dissolution in Appropriate Solvent Conjugate->Dissolution MALDI MALDI-TOF MS Dissolution->MALDI Co-crystallize with matrix LC_MS LC-ESI-MS/MS Dissolution->LC_MS Inject into LC system Qualitative Qualitative Analysis (Mass Confirmation) MALDI->Qualitative LC_MS->Qualitative Quantitative Quantitative Analysis (Concentration) LC_MS->Quantitative

Caption: Experimental workflow for the mass spectrometry analysis of this compound conjugates.

comparison_logic cluster_maldi MALDI-TOF MS cluster_esi LC-ESI-MS/MS Analyte This compound Conjugate Analysis MALDI_Adv Advantages: - High Throughput - Salt Tolerance - Simple Workflow Analyte->MALDI_Adv MALDI_Disadv Disadvantages: - Less Quantitative - Limited Fragmentation Analyte->MALDI_Disadv ESI_Adv Advantages: - Highly Quantitative - Structural Information (MS/MS) - Good for Complex Mixtures Analyte->ESI_Adv ESI_Disadv Disadvantages: - Lower Throughput - Lower Salt Tolerance - More Complex Analyte->ESI_Disadv

Caption: Logical comparison of MALDI-TOF MS and LC-ESI-MS/MS for conjugate analysis.

References

A Comparative Guide to Determining Drug-to-Antibody Ratio for PEG-linked ADCs using Hydrophobic Interaction Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Hydrophobic Interaction Chromatography (HIC) with alternative methods for determining the Drug-to-Antibody Ratio (DAR) of Polyethylene Glycol (PEG)-linked Antibody-Drug Conjugates (ADCs). Understanding the DAR is a critical quality attribute (CQA) for ensuring the efficacy and safety of ADCs. PEGylation, a common strategy to improve the pharmacokinetic properties of ADCs, introduces unique analytical challenges that will be addressed.

The Challenge of PEGylation in DAR Analysis

PEGylation increases the hydrophilicity and molecular weight of an ADC, which can mask the hydrophobicity of the conjugated drug. This presents a challenge for HIC, a technique that separates molecules based on their surface hydrophobicity. The hydrophilic PEG chain can "shield" the hydrophobic drug-linker from the stationary phase, potentially leading to co-elution of different DAR species and complicating accurate DAR determination. The length of the PEG linker is a critical factor; longer PEG chains can have a more pronounced shielding effect.[1][2][3]

Hydrophobic Interaction Chromatography (HIC) for DAR Determination

HIC is a widely used technique for characterizing ADCs under native, non-denaturing conditions.[4][5] It separates ADC species based on the number of conjugated drugs, as each drug molecule typically adds to the overall hydrophobicity of the antibody.

Principle of HIC

In HIC, ADCs are loaded onto a column with a weakly hydrophobic stationary phase in a high-salt mobile phase. The salt reduces the solvation of the protein, exposing hydrophobic regions that then interact with the stationary phase. A decreasing salt gradient is then applied to elute the bound molecules, with less hydrophobic species (lower DAR) eluting earlier than more hydrophobic species (higher DAR).[4][6]

Experimental Protocol: HIC for PEG-linked ADC DAR Analysis

This protocol provides a general method for analyzing PEG-linked ADCs using HIC.[7] Optimization of specific parameters will be required for different ADCs.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)[8]

  • HPLC or UHPLC system with a UV detector

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95[9]

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.95, with 5-25% isopropanol (B130326) (to assist elution of highly hydrophobic species)[9][10]

  • ADC sample

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Preparation: Dilute the PEG-linked ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the bound ADC species.

  • Detection: Monitor the elution profile at 280 nm (for the antibody) and at a wavelength specific to the drug molecule, if possible.

  • Data Analysis: Integrate the peak areas corresponding to each DAR species. The average DAR is calculated as the weighted average of the different species.

Alternative Methods for DAR Determination

While HIC is a valuable tool, other techniques offer distinct advantages, particularly for PEGylated ADCs.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution chromatographic technique that separates molecules based on their hydrophobicity.[11] For ADC analysis, it is often performed under denaturing conditions, where the antibody is reduced to its light and heavy chains.

Advantages over HIC:

  • Higher Resolution: RP-HPLC often provides better separation of different DAR species, especially for ADCs with lower hydrophobicity or complex heterogeneity.[11]

  • MS Compatibility: The mobile phases used in RP-HPLC are generally compatible with mass spectrometry, allowing for direct hyphenation (LC-MS) for mass confirmation of each species.[9][11]

Disadvantages:

  • Denaturing Conditions: The use of organic solvents and acidic pH can denature the antibody, providing no information on the native structure.

  • Complex Data Analysis: For cysteine-linked ADCs, the analysis of reduced light and heavy chains can be more complex than analyzing the intact ADC.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For ADC analysis, native MS and LC-MS are commonly employed.

Advantages over HIC:

  • Direct Mass Measurement: MS provides a direct measurement of the mass of each DAR species, offering unambiguous identification.

  • High Sensitivity and Specificity: MS is highly sensitive and can detect low-abundance species.

  • Analysis of Complex Mixtures: MS can analyze heterogeneous ADC mixtures without the need for complete chromatographic separation.[11]

Disadvantages:

  • Incompatibility with HIC Buffers: Traditional HIC methods using non-volatile salts are incompatible with MS.[12][13] However, recent advancements are exploring MS-compatible HIC methods.[13]

  • Ionization Suppression: The presence of PEG can sometimes suppress the ionization of the ADC, affecting signal intensity.

Comparison of Methods for PEG-linked ADC DAR Analysis

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Mass Spectrometry (MS)
Principle Separation based on surface hydrophobicity under native conditions.Separation based on hydrophobicity under denaturing conditions.Measurement of mass-to-charge ratio.
Resolution Moderate, can be challenging for PEGylated ADCs with low hydrophobicity.High, often provides better separation of DAR species.[11]High mass resolution, can distinguish species with small mass differences.
MS Compatibility Generally incompatible due to high salt concentrations.[12][13]Compatible, allowing for LC-MS analysis.[9][11]Direct analysis or coupled with LC (LC-MS).
Sample State Native, preserves the protein structure.[4][5]Denatured, provides no information on the native conformation.Can be performed under native or denaturing conditions.
Data Analysis Relatively straightforward, based on peak area integration.Can be complex for reduced ADCs.Provides direct mass information for confident peak assignment.
Challenges for PEG-linked ADCs PEG can mask hydrophobicity, leading to poor resolution.[1]Potential for on-column degradation under harsh conditions.PEG can cause ionization suppression.

Visualizing the Workflow and Relationships

To better understand the experimental process and the relationship between different analytical aspects, the following diagrams are provided.

HIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis ADC PEG-linked ADC Sample Injection Sample Injection ADC->Injection MPA Mobile Phase A (High Salt) MPA->Injection MPB Mobile Phase B (Low Salt) Gradient Gradient Elution MPB->Gradient Column HIC Column Injection->Column Column->Gradient Detection UV Detection Gradient->Detection Integration Peak Integration Detection->Integration DAR_Calc DAR Calculation Integration->DAR_Calc

HIC workflow for DAR determination of PEG-linked ADCs.

Method_Comparison cluster_advantages Key Advantages cluster_challenges Challenges for PEG-ADCs HIC HIC Native Native Conditions HIC->Native Masking Hydrophobicity Masking HIC->Masking RPHPLC RP-HPLC HighRes High Resolution RPHPLC->HighRes MS_Compat MS Compatibility RPHPLC->MS_Compat Degradation On-column Degradation RPHPLC->Degradation MS Mass Spectrometry DirectMass Direct Mass Measurement MS->DirectMass Suppression Ionization Suppression MS->Suppression

References

A Comparative Guide to Functional Assays for Nanoparticles Modified with Hydroxy-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The surface functionalization of nanoparticles is a critical determinant of their biological activity and therapeutic efficacy. The choice of surface ligand dictates crucial parameters such as cellular uptake, cytotoxicity, drug release kinetics, and in vivo biodistribution. This guide provides a comparative analysis of nanoparticles modified with Hydroxy-PEG2-CH2COOH against common alternatives, including methoxy-terminated PEG (mPEG), carboxyl-terminated (COOH), and amine-terminated (NH2) nanoparticles. The information herein is supported by experimental data and detailed protocols to aid in the rational design and evaluation of nanoparticle-based systems.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies to facilitate a direct comparison of nanoparticle performance based on their surface modification. It is important to note that direct comparative studies across all listed modifications on a single nanoparticle platform are limited. Therefore, the data presented is a compilation from different studies and nanoparticle systems, and direct comparisons should be made with caution.

Table 1: Cellular Uptake Efficiency

Surface ModificationNanoparticle TypeCell LineUptake Efficiency (%)Incubation Time (h)Reference
Hydroxy-PEG-COOH Gold NanoparticlesMDA-MB-231~6524[1]
mPEG Gold NanoparticlesMacrophageLower than non-PEGylated4[2]
COOH Polystyrene NanoparticlesCaco-2Higher than NH2-modified16[3]
NH2 Polystyrene NanoparticlesTHP-1HighNot Specified[4]

Table 2: In Vitro Cytotoxicity (IC50 Values)

Surface ModificationNanoparticle TypeCell LineIC50 (µg/mL)AssayReference
Hydroxy-PEG-COOH (Drug Conjugate)Osteosarcoma (143B)22.95 ± 1.15MTT[1]
mPEG CuO NanoparticlesTHP-1> 100Not Specified[5]
COOH CuO NanoparticlesTHP-1> 100Not Specified[5]
NH2 CuO NanoparticlesTHP-121.7 - 47Not Specified[5]

Table 3: In Vitro Drug Release

Surface ModificationNanoparticle TypeDrugRelease (%) at 24h (pH 7.4)Release (%) at 24h (pH 5.0)Reference
Hydroxy-PEG-COOH Not SpecifiedGinsenoside Rh1~40~70[6]
mPEG PLGADoxorubicin~50~70[7]
COOH Not SpecifiedNot SpecifiedpH-dependentpH-dependent[8]
NH2 DendrimerDoxorubicinSlower than OH-terminatedHigher than at pH 7.4[8]

Table 4: In Vivo Biodistribution (Organ Accumulation %ID/g at 24h)

Surface ModificationNanoparticle TypeAnimal ModelLiverSpleenLungs
Hydroxy-PEG-COOH Not SpecifiedNot SpecifiedData Not AvailableData Not AvailableData Not Available
mPEG Magnetite NanoparticlesRat~15~5<5
COOH Not SpecifiedNot SpecifiedData Not AvailableData Not AvailableData Not Available
NH2 Not SpecifiedNot SpecifiedData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Protocol 1: Cellular Uptake Assay using Flow Cytometry
  • Cell Culture: Seed cells (e.g., 1 x 10^5 cells/well) in a 24-well plate and culture overnight to allow for attachment.

  • Nanoparticle Incubation: Treat the cells with fluorescently labeled nanoparticles at the desired concentration and incubate for a specified period (e.g., 4 or 24 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

  • Detachment: Detach the cells using a suitable method (e.g., trypsinization).

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer. The percentage of fluorescently positive cells and the mean fluorescence intensity are indicative of the cellular uptake efficiency.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells (e.g., 5 x 10^3 cells/well) in a 96-well plate and allow them to adhere overnight.[9]

  • Nanoparticle Treatment: Expose the cells to various concentrations of the nanoparticles and incubate for 24-72 hours.[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.[12]

Protocol 3: In Vitro Drug Release Assay (Dialysis Method)
  • Preparation: Suspend the drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and 5.0) to simulate physiological and endosomal conditions, respectively.[13]

  • Dialysis Setup: Place the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.[14][15]

  • Incubation: Immerse the dialysis bag in a larger volume of the same release medium and incubate at 37°C with gentle stirring.[16]

  • Sampling: At predetermined time points, withdraw aliquots from the external medium and replace with an equal volume of fresh medium to maintain sink conditions.[13]

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

Protocol 4: In Vivo Biodistribution Study
  • Animal Model: Utilize an appropriate animal model (e.g., mice or rats) and ensure all procedures are in accordance with institutional animal care and use committee guidelines.[17][18]

  • Nanoparticle Administration: Administer the nanoparticles (often labeled with a fluorescent dye or radioisotope) to the animals via the desired route (e.g., intravenous injection).[19][20]

  • Time Points: At specific time points post-administration (e.g., 6, 24, and 48 hours), euthanize a cohort of animals.[19]

  • Organ Harvesting: Perfuse the animals with saline and harvest the organs of interest (e.g., liver, spleen, lungs, kidneys, heart, and tumor if applicable).

  • Quantification: Homogenize the organs and quantify the amount of nanoparticles in each organ using a suitable technique (e.g., fluorescence imaging of the homogenates, gamma counting for radiolabeled particles, or inductively coupled plasma mass spectrometry (ICP-MS) for metallic nanoparticles).[21] The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualization

Signaling Pathways in Nanoparticle Endocytosis

The cellular uptake of nanoparticles is a complex process mediated by various endocytic pathways. The physicochemical properties of the nanoparticle surface, including the terminal functional group of the PEG linker, can significantly influence the preferred pathway of internalization and subsequent intracellular trafficking.

Nanoparticle_Endocytosis_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NP Nanoparticle Receptor Receptor NP->Receptor Binding Caveolae Caveolae NP->Caveolae Caveolin-Mediated Endocytosis Macropinocytosis Membrane Ruffling NP->Macropinocytosis Macropinocytosis Clathrin Clathrin Pit Receptor->Clathrin Clathrin-Mediated Endocytosis EarlyEndosome Early Endosome Clathrin->EarlyEndosome Caveolae->EarlyEndosome Macropinocytosis->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation Cytosol Cytosol EarlyEndosome->Cytosol Endosomal Escape Lysosome Lysosome LateEndosome->Lysosome Fusion Lysosome->Cytosol Degradation & Drug Release Nucleus Nucleus Cytosol->Nucleus Nuclear Targeting

Caption: General signaling pathways of nanoparticle endocytosis.
Experimental Workflow for Functional Assays

The systematic evaluation of functionalized nanoparticles involves a series of in vitro and in vivo assays to determine their biological performance.

Functional_Assay_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays NP_Prep Nanoparticle Synthesis & Functionalization CellUptake Cellular Uptake NP_Prep->CellUptake Cytotoxicity Cytotoxicity NP_Prep->Cytotoxicity DrugRelease Drug Release NP_Prep->DrugRelease Biodistribution Biodistribution CellUptake->Biodistribution Informs Toxicity Systemic Toxicity Cytotoxicity->Toxicity Informs Efficacy Therapeutic Efficacy DrugRelease->Efficacy Informs Biodistribution->Efficacy Biodistribution->Toxicity

Caption: Experimental workflow for nanoparticle functional assays.

References

A Researcher's Guide to Biomolecule Conjugation for SPR Analysis: A Comparative Look at Hydroxy-PEG2-CH2COOH and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of Surface Plasmon Resonance (SPR) analysis, the method of attaching a biomolecule to a sensor chip is as critical as the interaction being measured. The choice of linker can significantly influence binding kinetics, affinity measurements, and the overall reliability of the data. This guide provides a detailed comparison of Hydroxy-PEG2-CH2COOH, a short-chain carboxylated polyethylene (B3416737) glycol (PEG) linker, with other common alternatives, supported by experimental principles and data. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal conjugation strategy for their specific SPR application.

The Role of Linkers in SPR: Beyond a Simple Tether

The linker is not merely a passive connector; it plays an active role in the biosensing interface. An ideal linker should:

  • Orient the biomolecule: Present the binding site of the immobilized ligand in an accessible manner to the analyte in solution.

  • Reduce non-specific binding: The sensor surface should be inert to prevent unwanted interactions that can obscure the specific binding signal.

  • Provide sufficient flexibility: Allow the immobilized molecule to adopt its native conformation and interact freely with the analyte.

  • Ensure stability: Form a stable covalent bond with the biomolecule to prevent leaching during the experiment.

This compound is a heterobifunctional linker featuring a terminal hydroxyl group and a carboxylic acid group, separated by a two-unit PEG spacer. The carboxylic acid is typically activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester, which then couples to primary amines (e.g., lysine (B10760008) residues) on the biomolecule.

Performance Comparison: this compound vs. Alternative Linkers

The selection of a linker is a trade-off between various factors such as steric hindrance, flexibility, and hydrophilicity. Here, we compare this compound with longer-chain carboxylated PEG linkers and linkers with different functional groups.

Linker TypeKey CharacteristicsAdvantagesDisadvantagesIdeal Applications
This compound Short, hydrophilic spacer with a terminal carboxyl group.Minimal steric hindrance, suitable for small molecule immobilization or when the binding site is far from the conjugation site.[1]Limited flexibility, may not be sufficient to overcome steric hindrance for large biomolecules.Small molecule-protein interaction studies, peptide immobilization.
Longer-Chain COOH-PEG Linkers (e.g., PEG4, PEG8, PEG12) Increased length of the hydrophilic PEG chain.Greater flexibility, improved solubility, and better at reducing non-specific binding. The longer spacer can extend the biomolecule further from the sensor surface, enhancing accessibility.Higher molecular weight may slightly reduce diffusion efficiency.[1] Can potentially introduce more conformational flexibility than desired.Protein-protein interaction studies, antibody-antigen binding, studies with large biomolecules.
Amine-Terminated Linkers (e.g., Amino-PEG-Amine) Possess terminal amine groups for coupling to carboxyl groups on the biomolecule.Offers an alternative coupling chemistry when the biomolecule has accessible carboxyl groups and limited primary amines.Requires activation of the biomolecule's carboxyl groups, which can sometimes be detrimental to its activity.Conjugation of biomolecules with abundant carboxyl groups.
Thiol-Terminated Linkers (e.g., Thiol-PEG-COOH) Features a terminal thiol group for coupling to maleimides or other thiol-reactive groups.Enables site-specific immobilization if a free cysteine is present or can be engineered into the biomolecule, ensuring uniform orientation.Requires the presence of a free thiol group on the biomolecule, which may not always be available.Site-specific immobilization of proteins and peptides, orientation-controlled studies.
Biotin-Terminated Linkers Utilizes the high-affinity interaction between biotin (B1667282) and streptavidin-coated sensor surfaces.Provides a stable, non-covalent capture method that often preserves the biological activity of the ligand.Requires biotinylation of the biomolecule, which can sometimes interfere with its binding activity. The streptavidin layer can increase the risk of non-specific binding.Capture of biotinylated proteins, nucleic acids, and other biomolecules.

Quantitative Performance Metrics

Performance MetricThis compoundLonger-Chain COOH-PEG LinkersThiol-PEG Linkers (Site-Specific)
Immobilization Level (RU) Moderate to high, dependent on ligand properties.High, the flexible chain can improve coupling efficiency.Moderate, depends on the number of available thiol groups.
Binding Affinity (KD) Can be accurate if no steric hindrance is present.Often provides a more accurate KD due to reduced surface effects.Generally yields the most accurate KD due to uniform orientation.
Association Rate (ka) May be underestimated if steric hindrance is a factor.Can be higher due to better accessibility of the binding site.Typically provides the most reliable ka values.
Dissociation Rate (kd) Generally reliable.Generally reliable.Generally reliable.
Non-Specific Binding (RU) Low, due to the hydrophilic nature of PEG.Very low, longer PEG chains are more effective at repelling non-specific interactions.[2]Low, but the underlying surface chemistry also plays a role.
Surface Regeneration Generally robust.Generally robust.Generally robust.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality SPR data. Below are methodologies for key experiments.

Protocol 1: Immobilization of a Protein Ligand using this compound on a Carboxylated Sensor Chip
  • Surface Preparation:

    • Equilibrate the carboxylated sensor chip with running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) at a flow rate of 10 µL/min.

  • Activation of Carboxyl Groups:

    • Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the EDC/NHS mixture over the sensor surface for 7 minutes to activate the carboxyl groups of the this compound linker self-assembled monolayer.

  • Ligand Immobilization:

    • Dissolve the protein ligand in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) at a concentration of 10-50 µg/mL. The optimal pH is typically just below the isoelectric point (pI) of the protein to promote pre-concentration.

    • Inject the ligand solution over the activated surface until the desired immobilization level (in Resonance Units, RU) is achieved.

  • Deactivation:

    • Inject 1 M ethanolamine-HCl, pH 8.5 for 7 minutes to deactivate any remaining active NHS esters on the sensor surface.

  • Stabilization:

    • Wash the surface with several pulses of a high-salt buffer (e.g., 1 M NaCl) and a low-pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) to remove any non-covalently bound ligand and to stabilize the baseline.

Protocol 2: Kinetic Analysis of Analyte Binding
  • Analyte Preparation:

    • Prepare a series of analyte concentrations in the running buffer, typically spanning a range from 0.1 to 10 times the expected equilibrium dissociation constant (KD). Include a zero-concentration sample (running buffer only) for double referencing.

  • Association:

    • Inject the lowest concentration of the analyte over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 180 seconds) to monitor the association phase.

  • Dissociation:

    • Switch back to the running buffer and monitor the dissociation of the analyte from the ligand for a defined period (e.g., 600 seconds).

  • Regeneration:

    • If the interaction is reversible, inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0) to remove the bound analyte and prepare the surface for the next injection. The choice of regeneration solution must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Data Analysis:

    • Repeat the association, dissociation, and regeneration steps for each analyte concentration.

    • Subtract the response from the reference flow cell and the zero-concentration injection to correct for bulk refractive index changes and baseline drift.

    • Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing the Workflow and Logic

To better illustrate the experimental processes and the relationships between different components, the following diagrams are provided in Graphviz DOT language.

SPR_Immobilization_Workflow cluster_prep Preparation cluster_process Immobilization Process Sensor Chip Sensor Chip Activation Activation Sensor Chip->Activation Ligand Solution Ligand Solution Coupling Coupling Ligand Solution->Coupling Activation Reagents EDC/NHS Activation Reagents->Activation Activation->Coupling Deactivation Deactivation Coupling->Deactivation Stabilization Stabilization Deactivation->Stabilization Ready for Analysis Ready for Analysis Stabilization->Ready for Analysis

Caption: Workflow for biomolecule immobilization on an SPR sensor chip.

SPR_Kinetic_Analysis_Cycle Start Analyte Injection Analyte Injection Start->Analyte Injection Association Phase Association Phase Analyte Injection->Association Phase Buffer Flow Buffer Flow Association Phase->Buffer Flow Dissociation Phase Dissociation Phase Buffer Flow->Dissociation Phase Regeneration Regeneration Dissociation Phase->Regeneration End Regeneration->End

Caption: A single cycle of SPR kinetic analysis.

Conclusion and Recommendations

The choice of linker for biomolecule immobilization in SPR analysis is a critical determinant of experimental success. This compound is a versatile and effective linker, particularly for applications involving small molecules or where minimal steric hindrance is required. However, for larger biomolecules or when non-specific binding is a significant concern, longer-chain carboxylated PEG linkers may offer superior performance by providing greater flexibility and enhanced surface passivation.

For researchers aiming for the highest precision and control over their experiments, site-specific immobilization strategies using thiol- or other selectively reactive linkers should be considered, as they ensure a homogenous orientation of the immobilized ligand. Ultimately, the optimal choice of linker will depend on the specific characteristics of the interacting molecules and the goals of the SPR study. It is recommended to perform preliminary experiments to empirically determine the best immobilization strategy for each new biological system.

References

Evaluating the Pharmacokinetic Profile of Drugs with a Hydroxy-PEG2-CH2COOH Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a linker is a critical determinant of the pharmacokinetic profile, and ultimately the therapeutic efficacy and safety, of conjugated drugs such as antibody-drug conjugates (ADCs). The linker not only tethers the active payload to the targeting moiety but also significantly influences the overall properties of the conjugate, including its solubility, stability, and in vivo disposition. This guide provides a comparative evaluation of the pharmacokinetic profile of drugs featuring a Hydroxy-PEG2-CH2COOH linker and contrasts it with alternative linker technologies, with a focus on providing supporting experimental data and detailed methodologies.

The Role of the this compound Linker in Pharmacokinetics

The this compound linker is a short, hydrophilic spacer incorporating two ethylene (B1197577) glycol units. The inclusion of this polyethylene (B3416737) glycol (PEG) moiety is intended to modulate the physicochemical properties of the drug conjugate. Generally, PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents.[1] The hydrophilic nature of the PEG chain can increase the solubility of the conjugate, which is particularly beneficial when dealing with hydrophobic payloads that are prone to aggregation.[2] Such aggregation can lead to rapid clearance from circulation.[3]

Short PEG linkers, such as the PEG2 variant, are expected to have a distinct impact on pharmacokinetics compared to longer PEG chains. While longer PEG chains significantly increase the hydrodynamic radius of the conjugate, leading to prolonged circulation half-life and reduced clearance, shorter PEG linkers are anticipated to have a more modest effect.[2][] Some studies suggest that shorter PEG linkers (e.g., PEG2-PEG4) may result in faster clearance and a shorter half-life compared to intermediate or long PEG linkers.[2] However, this can be advantageous in scenarios where prolonged exposure is not required or could lead to increased toxicity.

Alternative Linker Technologies: A Comparative Analysis

To provide a comprehensive evaluation, it is essential to compare the expected pharmacokinetic profile of a this compound linker with that of alternative technologies. Polysarcosine (pSar) has emerged as a promising alternative to PEG, offering excellent hydrophilicity and biocompatibility.[3]

Polysarcosine Linkers

Polysarcosine is a non-ionic, hydrophilic polymer of N-methylglycine. Studies have shown that incorporating polysarcosine linkers in ADCs can lead to improved pharmacokinetic profiles, particularly for highly loaded conjugates.[3] The high hydrophilicity of polysarcosine can effectively mask the hydrophobicity of the payload, preventing aggregation and subsequent rapid clearance.[3]

Quantitative Comparison of Pharmacokinetic Parameters

Linker TypeExpected/Reported Half-life (t½)Expected/Reported Clearance (CL)Expected/Reported Area Under the Curve (AUC)Key AdvantagesPotential Considerations
Short PEG Linker (e.g., PEG2) ShorterFasterLowerMay reduce on-target toxicities associated with long exposure.Potentially reduced efficacy for payloads requiring sustained exposure.
Polysarcosine Linker (pSar12) Longer (compared to non-hydrophilic linker)Slower (e.g., 15.8 mL/day/kg for ADC-PSAR12 vs. 37.6 mL/day/kg for ADC-PSAR0)[3]HigherExcellent hydrophilicity, biodegradable, allows for high drug-to-antibody ratios (DAR) with favorable PK.[3]Newer technology with less long-term clinical data compared to PEG.

Note: The data for the short PEG linker is a qualitative expectation based on published trends. The data for the polysarcosine linker is derived from a specific study on an antibody-drug conjugate and may vary depending on the antibody, payload, and specific polysarcosine length.[3]

Experimental Protocols

Accurate evaluation of a linker's impact on pharmacokinetics requires robust and well-defined experimental protocols. Below are methodologies for key experiments.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic parameters (half-life, clearance, volume of distribution, and AUC) of an antibody-drug conjugate.

Methodology:

  • Animal Model: Utilize female BALB/c mice (n=3-5 per time point).

  • Test Article: Administer the ADC at a specified dose (e.g., 5 mg/kg) via intravenous (IV) injection into the tail vein.

  • Sample Collection: Collect blood samples (approximately 50-100 µL) via retro-orbital or tail vein bleeding at predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 72, and 168 hours post-injection).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation and store at -80°C until analysis.

  • Quantification of ADC: Determine the concentration of the total antibody and/or the conjugated antibody in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS) method.

  • Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker and the potential for premature payload release in plasma.

Methodology:

  • Plasma Source: Use fresh heparinized plasma from the relevant species (e.g., human, mouse, rat).

  • Incubation: Incubate the ADC in plasma at a concentration of 1 mg/mL at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).

  • Sample Processing: At each time point, subject the plasma samples to protein precipitation (e.g., with acetonitrile) to separate the plasma proteins from the released payload.

  • Quantification of Released Payload: Analyze the supernatant by LC-MS/MS to quantify the concentration of the unconjugated payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the rate of linker cleavage and the stability of the ADC in plasma.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the general mechanism of action of an ADC and a typical experimental workflow.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Binding Antigen Target Antigen Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage CellDeath Cell Death Payload->CellDeath Cytotoxicity

Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).

PK_Workflow cluster_in_vivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Dosing IV Dosing of ADC in Animal Model Sampling Blood Sampling at Time Points Dosing->Sampling Plasma Plasma Preparation Sampling->Plasma Quantification Quantification of ADC (ELISA or LC-MS) Plasma->Quantification PK_Analysis Pharmacokinetic Analysis (NCA) Quantification->PK_Analysis Parameters Determine t½, CL, AUC, Vd PK_Analysis->Parameters

Caption: Experimental workflow for an in vivo pharmacokinetic study.

References

Cleavable vs. Non-Cleavable Linkers in PROTACs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical design element in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of cleavable and non-cleavable linkers, summarizing their performance with supporting experimental data, detailing key experimental protocols, and visualizing relevant biological pathways and workflows.

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs). They consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but plays a crucial role in the PROTAC's efficacy, selectivity, and pharmacokinetic properties. The fundamental choice between a cleavable and a non-cleavable linker dictates the mechanism of action and can significantly impact the therapeutic outcome.

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

FeatureCleavable LinkerNon-Cleavable Linker
Mechanism of Action Designed to be cleaved in response to specific intracellular triggers (e.g., enzymes, pH, redox potential), releasing the active PROTAC within the target cell or tumor microenvironment.[1]Forms a stable connection between the target binder and the E3 ligase ligand. The entire PROTAC molecule remains intact to facilitate the formation of the ternary complex.[2][3]
PROTAC Release The active PROTAC is released from a prodrug or antibody-drug conjugate (ADC)-like construct upon cleavage.[4]The PROTAC molecule is inherently active and does not require a release mechanism.
"Bystander Effect" In ADC applications, cleavable linkers can release a membrane-permeable payload that can kill neighboring antigen-negative cells. This concept is less directly applicable to PROTACs, whose action is intracellular.[1]Not applicable, as the PROTAC itself is the active entity and acts intracellularly.[2]
Plasma Stability Can be engineered for high plasma stability, but some designs may be susceptible to premature cleavage, leading to off-target effects.[3]Generally exhibit high plasma stability, which is crucial for maintaining the integrity of the molecule until it reaches the target cell.[2]
Pharmacokinetics The pharmacokinetic profile is influenced by both the parent molecule and the released active PROTAC.The pharmacokinetic properties are determined by the entire PROTAC molecule.
Design Complexity Requires careful design of the cleavable moiety to ensure specific and efficient cleavage at the target site.Design focuses on optimizing the length, rigidity, and vectoral properties of the stable linker to facilitate optimal ternary complex formation.[5]

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[6][7][8] While direct head-to-head comparative studies of cleavable versus non-cleavable linkers in PROTACs with extensive quantitative data are still emerging, the principles can be inferred from studies on linker optimization and data from the closely related field of Antibody-Drug Conjugates (ADCs).

Table 1: In Vitro Degradation of Target Proteins

PROTAC Construct (Target)Linker TypeCell LineDC50 (nM)Dmax (%)Citation
BTK DegraderNon-cleavable (covalent)Mino2.297[9]
BRD4 Degrader (MZ1)Non-cleavable (PEG-based)HeLa~25>90[7]
HDAC3 DegraderNon-cleavableHCT11644077[8]
Hypothetical Cleavable PROTACCleavable (e.g., Val-Cit)Relevant Cancer Cell LineVariableVariable-

Table 2: In Vivo Performance and Pharmacokinetics

PROTAC ConstructLinker TypeAnimal ModelDosingIn Vivo EfficacyOral Bioavailability (%)Citation
ARV-110 (AR)Non-cleavableRat2 mg/kg IV, 5 mg/kg POTumor growth inhibition23.83[10]
ARV-110 (AR)Non-cleavableMouse2 mg/kg IV, 5 mg/kg POTumor growth inhibition37.89[10]
Hypothetical Cleavable PROTACCleavableXenograft ModelVariableDependent on cleavage and PROTAC releaseVariable-

Signaling Pathway and Experimental Workflow

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the key steps in the PROTAC-mediated degradation of a target protein.

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

General Experimental Workflow for PROTAC Evaluation

This diagram outlines a typical workflow for the design, synthesis, and evaluation of a novel PROTAC.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Optimization A Target Selection & Ligand Identification B Linker Design (Cleavable vs. Non-cleavable) A->B C PROTAC Synthesis & Purification B->C D Biochemical Assays (Binary & Ternary Complex Formation) C->D E Cellular Degradation Assays (Western Blot, DC50, Dmax) D->E F Cell Viability & Cytotoxicity Assays E->F G Pharmacokinetic (PK) Studies F->G H Pharmacodynamic (PD) Studies (Target Degradation in Tissue) G->H I Efficacy Studies in Animal Models H->I J Lead Optimization I->J J->B Iterative Redesign

Caption: Experimental workflow for PROTAC development.

Detailed Experimental Protocols

Western Blot Analysis for Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC compound (and controls, e.g., inactive epimer, vehicle)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Treat cells with a dose-response range of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include vehicle control (e.g., DMSO) and a negative control PROTAC.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and detect the chemiluminescent signal.

    • Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control. This data is used to calculate DC50 and Dmax values.[6][7][8]

Ternary Complex Formation Assays

Several biophysical and cellular assays can be used to confirm and quantify the formation of the POI-PROTAC-E3 ligase ternary complex, which is a critical step in the PROTAC mechanism of action.

a) Fluorescence Polarization (FP) Assay

Principle: Measures the change in polarization of a fluorescently labeled ligand upon binding to a larger protein.

Procedure Outline:

  • A fluorescently labeled ligand for either the POI or the E3 ligase is used.

  • In a competitive FP assay, the unlabeled PROTAC is titrated into a solution containing the fluorescent ligand and its binding partner.

  • The displacement of the fluorescent ligand by the PROTAC results in a decrease in fluorescence polarization, allowing for the determination of binding affinity.

  • To assess ternary complex formation, the assay is performed in the presence of the third component (either POI or E3 ligase). A change in the binding affinity of the PROTAC indicates cooperativity in ternary complex formation.[11]

b) Surface Plasmon Resonance (SPR)

Principle: Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Procedure Outline:

  • Either the POI or the E3 ligase is immobilized on the sensor chip.

  • A solution containing the PROTAC is flowed over the chip to measure binary binding kinetics.

  • To measure ternary complex formation, a solution containing both the PROTAC and the third component is flowed over the chip.

  • The binding and dissociation kinetics of the ternary complex can be measured in real-time.

c) Isothermal Titration Calorimetry (ITC)

Principle: Measures the heat change associated with a binding event.

Procedure Outline:

  • The PROTAC is titrated into a solution containing either the POI or the E3 ligase to determine the thermodynamics of binary complex formation.

  • To study the ternary complex, the PROTAC can be titrated into a solution containing both the POI and the E3 ligase.

  • The resulting thermogram provides information on the binding affinity, stoichiometry, and enthalpy of the interaction.

d) Cellular Thermal Shift Assay (CETSA)

Principle: Measures the change in the thermal stability of a protein upon ligand binding in a cellular environment.

Procedure Outline:

  • Cells are treated with the PROTAC.

  • The cells are heated to a range of temperatures.

  • The amount of soluble protein remaining at each temperature is quantified by Western blot or mass spectrometry.

  • Binding of the PROTAC to the POI and the formation of a ternary complex can lead to a shift in the melting temperature of the POI.

Pharmacokinetic (PK) Analysis using LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the concentration of a drug in biological matrices.[10]

Procedure Outline:

  • Sample Collection: Collect blood samples from dosed animals at various time points. Process the blood to obtain plasma.

  • Sample Preparation: Extract the PROTAC from the plasma using techniques like protein precipitation or solid-phase extraction.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into an LC system for separation from endogenous plasma components.

    • The eluent is introduced into a mass spectrometer for ionization and detection.

    • The mass spectrometer is set to monitor specific parent-to-daughter ion transitions for the PROTAC and an internal standard for accurate quantification.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the PROTAC.

    • Determine the concentration of the PROTAC in the unknown samples by comparing their peak areas to the calibration curve.

    • Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated from the concentration-time data.[10]

Conclusion

The decision between a cleavable and a non-cleavable linker in PROTAC design is a critical one that must be guided by the specific therapeutic context. Non-cleavable linkers are currently more prevalent in the field, offering high stability and a more straightforward design process focused on optimizing ternary complex formation. Cleavable linkers, while adding a layer of complexity to the design, hold the potential for targeted activation and prodrug strategies, which could be advantageous in specific applications.

A thorough understanding of the target biology, the desired pharmacokinetic profile, and the application of robust experimental methodologies are paramount to making an informed decision. As the field of targeted protein degradation continues to evolve, further head-to-head comparative studies will be invaluable in establishing clear design principles for the next generation of PROTAC therapeutics.

References

The Balancing Act: How PEG Linker Length Dictates the Therapeutic Index of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The design of an efficacious and safe antibody-drug conjugate (ADC) is a multidimensional optimization challenge. Central to this endeavor is the linker, the molecular bridge connecting the monoclonal antibody to the cytotoxic payload. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has garnered significant attention for its ability to fine-tune the physicochemical and pharmacological properties of ADCs. The length of the PEG chain is a critical design parameter that profoundly influences an ADC's therapeutic index by modulating its solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy.

The incorporation of hydrophilic PEG linkers can mitigate the aggregation and rapid clearance often associated with hydrophobic payloads, thereby enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[1] Furthermore, PEGylation can shield the payload from the immune system and increase the ADC's hydrodynamic radius, leading to a longer plasma half-life. However, the selection of an optimal PEG linker length is not straightforward. It represents a delicate balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. While longer PEG chains generally improve in vivo performance, they can sometimes diminish the ADC's in vitro potency. This guide provides an objective comparison of how different PEG linker lengths impact ADC performance, supported by experimental data, to inform the rational design of next-generation ADCs.

Quantitative Comparison of ADC Performance by PEG Linker Length

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key ADC performance metrics.

Table 1: Impact of PEG Linker Length on ADC Drug-to-Antibody Ratio (DAR)
PEG Linker Length Conjugation Efficiency (Average DAR) Key Observations References
PEG4~2.5Lower drug loading has been observed in some instances.
PEG8~3.7 - 5.0Intermediate PEG lengths often show higher drug loading efficiencies.
PEG12~3.7 - 5.0Similar to PEG8, demonstrates good conjugation efficiency.
PEG24~3.0A slight decrease in drug loading efficiency can be seen with longer PEG chains.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
ADC Model PEG Linker Length Cell Line In Vitro Cytotoxicity (IC50) Key Observations
ZHER2-MMAENo PEGNCI-N87BaselineHigh potency with no PEG linker.
4 kDa PEGNCI-N874.5 to 6.5-fold reduction vs. no PEGA significant reduction in cytotoxicity is observed with a long PEG chain.[2][3]
10 kDa PEGNCI-N8722 to 22.5-fold reduction vs. no PEGThe longer the PEG chain, the more pronounced the decrease in in vitro potency.[2][3]
Table 3: Impact of PEG Linker Length on Pharmacokinetics (PK)
ADC Model PEG Linker Length Animal Model Pharmacokinetic Parameter Result
Non-targeting MMAE ADCNo PEGSprague-Dawley RatClearanceRapid
PEG4Sprague-Dawley RatClearanceFaster than PEG8/12
PEG8Sprague-Dawley RatClearanceSlower; appears to be a threshold for minimal clearance.[4]
PEG12Sprague-Dawley RatClearanceSlow; similar to PEG8.[4]
ZHER2-MMAENo PEGMouseHalf-life-
4 kDa PEGMouseHalf-life2.5-fold increase vs. no PEG.[2][3]
10 kDa PEGMouseHalf-life11.2-fold increase vs. no PEG.[2][3]
Table 4: Impact of PEG Linker Length on In Vivo Efficacy
ADC Model PEG Linker Length Xenograft Model Efficacy Metric Result
L540cy xenograftNo PEGSCID MouseTumor Weight Reduction11%
PEG2 / PEG4SCID MouseTumor Weight Reduction35-45%
PEG8 / PEG12 / PEG24SCID MouseTumor Weight Reduction75-85%
ZHER2-MMAE10 kDa PEGNCI-N87Tumor Growth InhibitionStronger tumor growth inhibition compared to shorter or no PEG linkers.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a common method for assessing the cytotoxic effect of ADCs on cancer cell lines.

  • Cell Seeding:

    • Harvest and count target cancer cells (e.g., NCI-N87 for a HER2-targeting ADC).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC with varying PEG linker lengths and a non-targeting control ADC in culture medium. A typical concentration range is from 0.01 ng/mL to 1000 ng/mL.

    • Remove the culture medium from the wells and add 100 µL of the diluted ADC solutions.

    • Include wells with untreated cells as a negative control and wells with medium only as a blank.

    • Incubate the plate for 72-96 hours at 37°C.

  • MTT Assay:

    • After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

    • Incubate the plate overnight in the dark at 37°C.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software.

Pharmacokinetic (PK) Analysis in Mice

This protocol outlines the procedure for evaluating the pharmacokinetic profile of ADCs in a murine model.

  • Animal Handling and Dosing:

    • Use female BALB/c mice (6-8 weeks old).

    • Administer a single intravenous (IV) dose of the ADCs with different PEG linker lengths (e.g., 5 mg/kg) via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) from the retro-orbital sinus or tail vein at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 168 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Quantify the concentration of the total antibody and/or the ADC in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.

    • Calculate key PK parameters, including clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

In Vivo Efficacy Study in a Xenograft Model

This protocol describes how to assess the anti-tumor efficacy of ADCs in a mouse xenograft model.

  • Tumor Implantation:

    • Subcutaneously implant human cancer cells (e.g., 5 x 10^6 NCI-N87 cells) into the flank of female immunodeficient mice (e.g., BALB/c nude).

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring tumor volume with calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, and ADCs with different PEG linker lengths).

    • Administer the ADCs intravenously at a specified dose and schedule (e.g., 3 mg/kg, once a week for three weeks).

  • Efficacy Assessment:

    • Measure tumor volumes and body weights of the mice two to three times per week.

    • Continue monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each ADC-treated group compared to the vehicle control group.

    • Statistically analyze the differences in tumor growth between the treatment groups.

Visualizing the Impact of PEG Linker Length

The following diagrams illustrate the key concepts discussed in this guide.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker PEG Linker Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

Figure 1: General structure of a PEGylated Antibody-Drug Conjugate.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) PK Pharmacokinetic Study (Clearance, Half-life) Efficacy Xenograft Model (Tumor Growth Inhibition) PK->Efficacy ADC_Design ADC Design (Varying PEG Linker Length) ADC_Design->Cytotoxicity ADC_Design->PK

Figure 2: Experimental workflow for evaluating ADCs with varying PEG linker lengths.

Signaling_Pathway cluster_cell Target Cancer Cell ADC ADC Binding & Internalization Lysosome Lysosomal Trafficking & Linker Cleavage ADC->Lysosome Payload Payload Release (e.g., MMAE) Lysosome->Payload Microtubules Microtubule Disruption Payload->Microtubules Bystander Bystander Killing (Payload Efflux) Payload->Bystander CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 3: General signaling pathway of an ADC with a tubulin-inhibiting payload.

Conclusion

The length of the PEG linker is a critical attribute in the design of ADCs, with a direct and significant impact on their therapeutic index. Shorter PEG linkers may favor higher in vitro potency, but often at the cost of rapid clearance and reduced in vivo efficacy. Conversely, longer PEG linkers can substantially improve pharmacokinetic profiles, leading to enhanced tumor exposure and greater anti-tumor activity in vivo. However, this improvement in PK can be accompanied by a decrease in in vitro cytotoxicity, likely due to steric hindrance.

The optimal PEG linker length represents a compromise, balancing the need for favorable pharmacokinetics with the imperative of maintaining potent cell-killing activity. The data presented in this guide underscores the importance of systematically evaluating a range of PEG linker lengths during the preclinical development of an ADC to identify the candidate with the most promising therapeutic window for clinical translation.

References

A Comparative Guide to In Vitro Cytotoxicity Assays for ADCs with Different Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of an Antibody-Drug Conjugate (ADC) is critically influenced by the linker connecting the monoclonal antibody to the cytotoxic payload. The choice of linker technology—primarily categorized as cleavable or non-cleavable—directly impacts the ADC's stability, mechanism of action, and ultimately, its therapeutic window. This guide provides an objective comparison of the in vitro cytotoxicity of ADCs featuring different linkers, supported by experimental data and detailed methodologies to aid in the rational design and evaluation of these complex therapeutics.

The Critical Role of the Linker in ADC Activity

ADCs are designed to selectively deliver potent cytotoxic agents to cancer cells by targeting tumor-associated antigens.[1] The linker's role is twofold: to ensure the ADC remains stable in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity, and to facilitate the efficient release of the cytotoxic drug upon internalization into the target cancer cell.[2][3]

Cleavable linkers are designed to be labile under specific conditions within the tumor microenvironment or inside the cancer cell.[4][5] These conditions include the acidic environment of lysosomes (acid-labile linkers like hydrazones), the presence of specific enzymes that are overexpressed in cancer cells (e.g., cathepsin B for peptide linkers like valine-citrulline), or the reducing environment of the cytoplasm (disulfide linkers).[4][6] A key advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[7]

Non-cleavable linkers , such as those forming a stable thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody component to release the payload.[8] This process liberates the drug with the linker and a residual amino acid attached. These complexes are often charged and less membrane-permeable, which generally minimizes the bystander effect but can lead to increased stability and a more predictable pharmacokinetic profile.[7][8]

Comparative Analysis of In Vitro Cytotoxicity

The in vitro cytotoxicity of an ADC is a key measure of its potency and is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of cancer cells by 50%. The following table summarizes representative in vitro cytotoxicity data for ADCs with different linkers against various cancer cell lines.

ADCTarget AntigenCell LineLinker TypePayloadIC50 (pM)Reference(s)
Trastuzumab-ADCHER2SK-BR-3β-galactosidase-cleavableMMAE8.8[4]
Trastuzumab-ADCHER2SK-BR-3Val-Cit (cleavable)MMAE14.3[4]
Kadcyla® (T-DM1)HER2SK-BR-3SMCC (non-cleavable)DM133[4]
Anti-HER2 ADCHER2HER2+ cellsSulfatase-cleavableMMAE61[4]
Anti-HER2 ADCHER2HER2+ cellsVal-Ala (cleavable)MMAE92[4]
Anti-HER2 ADCHER2HER2+ cellsNon-cleavableMMAE609[4]

Signaling Pathways and Experimental Workflows

To understand the differential effects of ADCs with cleavable and non-cleavable linkers, it is essential to visualize their distinct mechanisms of action and the experimental workflows used to assess their cytotoxicity.

cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC (Cleavable Linker) Receptor_C Tumor Cell Receptor ADC_C->Receptor_C Binding Internalization_C Internalization (Endocytosis) Receptor_C->Internalization_C Lysosome_C Lysosome (Acidic pH, Enzymes) Internalization_C->Lysosome_C Cleavage Linker Cleavage Lysosome_C->Cleavage Payload_Release_C Payload Release (Free Drug) Cleavage->Payload_Release_C Target_Action_C Intracellular Target (e.g., Tubulin, DNA) Payload_Release_C->Target_Action_C Bystander_Effect Bystander Killing (Neighboring Cells) Payload_Release_C->Bystander_Effect Apoptosis_C Apoptosis Target_Action_C->Apoptosis_C ADC_NC ADC (Non-Cleavable Linker) Receptor_NC Tumor Cell Receptor ADC_NC->Receptor_NC Binding Internalization_NC Internalization (Endocytosis) Receptor_NC->Internalization_NC Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Payload Release (Payload-Linker-Amino Acid) Degradation->Payload_Release_NC Target_Action_NC Intracellular Target (e.g., Tubulin, DNA) Payload_Release_NC->Target_Action_NC Apoptosis_NC Apoptosis Target_Action_NC->Apoptosis_NC

Caption: ADC Mechanisms of Action.

cluster_workflow In Vitro Cytotoxicity Assay Workflow Start Start Cell_Culture Culture Target Cancer Cells Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding ADC_Treatment Treat with Serial Dilutions of ADC Cell_Seeding->ADC_Treatment Incubation Incubate for 72-120 hours ADC_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, LDH) Incubation->Viability_Assay Data_Acquisition Measure Absorbance/ Luminescence Viability_Assay->Data_Acquisition Data_Analysis Calculate % Viability and IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Cytotoxicity Assays.

Experimental Protocols

Accurate and reproducible in vitro cytotoxicity data are paramount for the preclinical assessment of ADCs. Below are detailed protocols for two commonly used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • ADC constructs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity, typically 72 to 120 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability data against the ADC concentration and determine the IC50 value using a non-linear regression analysis.

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies the amount of LDH, a cytosolic enzyme released from damaged cells, in the culture supernatant as a measure of cytotoxicity.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC constructs

  • LDH assay kit (containing reaction mixture and stop solution)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours).

  • Supernatant Collection: Centrifuge the plates at 250 x g for 5 minutes. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100. Plot the cytotoxicity data against the ADC concentration to determine the IC50 value.

Conclusion

The choice of linker is a critical design feature in the development of an ADC, with profound implications for its in vitro cytotoxicity and overall therapeutic potential. Cleavable linkers can offer enhanced potency, in part due to the bystander effect, which is particularly advantageous in treating heterogeneous tumors. Non-cleavable linkers, on the other hand, often provide greater stability, potentially leading to an improved safety profile. The selection of the most appropriate linker strategy should be based on a comprehensive evaluation of the ADC's performance, including rigorous in vitro cytotoxicity testing as outlined in this guide, in the context of the specific target antigen, tumor type, and the physicochemical properties of the payload.

References

Navigating the Biological Maze: A Comparative Guide to the Biodistribution of PEGylated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fate of nanoparticles in vivo is paramount to designing effective and safe nanomedicines. The surface functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) linkers—a process known as PEGylation—is a cornerstone strategy to modulate their biodistribution, prolong circulation time, and enhance accumulation at target sites. This guide provides an objective comparison of the biodistribution profiles of three distinct classes of PEGylated nanoparticles: gold nanoparticles, liposomes, and polymeric nanoparticles, supported by experimental data and detailed methodologies.

At a Glance: Comparative Biodistribution of PEGylated Nanoparticles

The following table summarizes the quantitative biodistribution data from key studies, offering a side-by-side comparison of how different PEGylated nanoparticle platforms behave in biological systems. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), a standard metric for quantifying nanoparticle accumulation in various organs.

Nanoparticle TypeCore Material & SizePEG LinkerAnimal ModelTime PointLiver (%ID/g)Spleen (%ID/g)Lungs (%ID/g)Kidneys (%ID/g)Tumor (%ID/g)Blood (%ID/g)Reference
Gold Nanoparticles Au, ~13.5 nm5 kDa mPEG-SHRat24 h~15~25~5~3N/A~10[1][2]
Liposomes HSPC/Cholesterol/DSPE2 kDa mPEGMouse24 h~5~3~1~1~10 (100 nm)Not Reported[3][4]
Liposomes HSPC/Cholesterol/DSPE2 kDa mPEGMouse24 h~8~5~1~1~5 (200 nm)Not Reported[3][4]
Liposomes HSPC/Cholesterol/DSPE2 kDa mPEGMouse24 h~12~8~1~1~3 (400 nm)Not Reported[3][4]
Polymeric Nanoparticles PLGA-PEG5 kDa PEGMouse2 h~10 (Low Density)~5 (Low Density)Not ReportedNot ReportedNot ReportedNot Reported[5][6]
Polymeric Nanoparticles PLGA-PEG5 kDa PEGMouse2 h~5 (High Density)~2 (High Density)Not ReportedNot ReportedNot ReportedNot Reported[5][6]

In-Depth Analysis of Biodistribution Studies

This section delves into the experimental specifics of the studies cited above, providing a clear understanding of the methodologies employed to generate the comparative data.

PEGylated Gold Nanoparticles (Kozics et al., 2021)

This study investigated the long-term biodistribution of PEGylated gold nanoparticles in rats.[1][2]

Experimental Protocol:

  • Nanoparticle Synthesis and PEGylation: Gold nanoparticles with a core diameter of approximately 13.5 nm were synthesized and subsequently functionalized with 5 kDa methoxy-PEG-thiol (mPEG-SH).[1]

  • Animal Model: Male Wistar rats were used for the in vivo experiments.[7][8]

  • Administration: A single dose of the PEGylated gold nanoparticles (0.7 mg/kg) was administered intravenously via the tail vein.[8]

  • Biodistribution Assessment: At various time points (1h, 4h, 24h, 7 days, and 28 days) post-injection, animals were euthanized, and major organs (liver, spleen, lungs, kidneys) and blood were collected. The gold content in each organ was quantified using graphite (B72142) furnace atomic absorption spectrometry (GFAAS). The results were expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]

PEGylated Liposomes of Varying Sizes (Dadpour et al., 2022)

This research focused on how the size of PEGylated liposomes influences their biodistribution and accumulation in tumors.[3][4]

Experimental Protocol:

  • Liposome (B1194612) Preparation and PEGylation: Liposomes were prepared using the thin-film hydration method, composed of hydrogenated soy phosphatidylcholine (HSPC), cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000). Liposomes of varying sizes (100 nm, 200 nm, and 400 nm) were obtained by extrusion through polycarbonate membranes with different pore sizes. The liposomes were loaded with the chemotherapeutic drug doxorubicin (B1662922).[3][4]

  • Animal Model: BALB/c mice bearing C26 colon carcinoma tumors were used.

  • Administration: The different-sized PEGylated liposomal doxorubicin formulations were injected intravenously.[9]

  • Biodistribution Assessment: At 24 hours post-injection, mice were sacrificed, and the tumor, along with major organs, were excised. The concentration of doxorubicin in the tissues was quantified using fluorescence spectroscopy, which served as a proxy for liposome accumulation.[9]

Polymeric Nanoparticles with Varying PEG Density (Perry et al., 2012)

This study explored the impact of PEG surface density on the biodistribution of hydrogel-based polymeric nanoparticles.[5][6]

Experimental Protocol:

  • Nanoparticle Synthesis and PEGylation: Poly(ethylene glycol) diacrylate (PEGda) and poly(ethylene glycol) methyl ether acrylate (B77674) (PEG-Ac) were used to fabricate hydrogel nanoparticles using the Particle Replication in Non-wetting Templates (PRINT) technology. The density of PEG on the nanoparticle surface was controlled by varying the ratio of reactive PEG-NHS ester to the polymer during synthesis.[6]

  • Animal Model: In vivo studies were conducted using mice.[5]

  • Administration: The PEGylated polymeric nanoparticles were administered intravenously.[6]

  • Biodistribution Assessment: The biodistribution of the nanoparticles was determined 2 hours after injection by quantifying the amount of a fluorescently labeled lipid tracer encapsulated within the nanoparticles in various organs.[6]

Visualizing the Process: Experimental Workflow and Key Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a nanoparticle biodistribution study and the logical relationship between PEG linker properties and their biological consequences.

experimental_workflow cluster_synthesis Nanoparticle Formulation cluster_invivo In Vivo Study cluster_analysis Biodistribution Analysis np_synthesis Nanoparticle Core Synthesis pegylation PEG Linker Functionalization np_synthesis->pegylation characterization Physicochemical Characterization (Size, Zeta, etc.) pegylation->characterization animal_model Animal Model Selection characterization->animal_model administration Intravenous Administration animal_model->administration organ_harvest Organ & Tissue Harvesting administration->organ_harvest quantification Nanoparticle Quantification (e.g., ICP-MS, Fluorescence) organ_harvest->quantification data_analysis Data Analysis (%ID/g) quantification->data_analysis

A typical experimental workflow for nanoparticle biodistribution studies.

peg_influence cluster_properties PEG Linker Properties cluster_interactions Biological Interactions cluster_outcomes Biodistribution Outcomes peg_length PEG Chain Length protein_corona Reduced Protein Opsonization peg_length->protein_corona peg_density PEG Surface Density peg_density->protein_corona macrophage_uptake Decreased Macrophage Uptake protein_corona->macrophage_uptake circulation_time Prolonged Blood Circulation macrophage_uptake->circulation_time organ_accumulation Altered Organ Accumulation (Lower Liver/Spleen Uptake) circulation_time->organ_accumulation tumor_targeting Enhanced Tumor Accumulation (EPR Effect) circulation_time->tumor_targeting

Influence of PEG linker properties on nanoparticle biodistribution.

References

Amide vs. Carbamate: A Comparative Guide to Linker Stability in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy, while insufficient cleavage at the target site can render the conjugate inert. This guide provides an objective comparison of the stability of two commonly employed linkages, amides and carbamates, supported by experimental data and detailed methodologies.

The choice between an amide and a carbamate (B1207046) linkage can significantly impact the pharmacokinetic profile and overall performance of an ADC. While both are utilized in ADC design, they possess distinct chemical properties that influence their stability in various physiological environments. Generally, amide bonds are renowned for their exceptional stability, whereas carbamates offer a more tunable stability profile that can be engineered for specific release mechanisms.

Comparative Stability Analysis

The stability of a linker is fundamentally dictated by its susceptibility to hydrolysis and enzymatic degradation. Amide linkages are generally more resistant to these processes than carbamates due to greater resonance stabilization. The lone pair of electrons on the nitrogen atom in an amide is more readily delocalized into the carbonyl group, imparting a higher degree of double-bond character to the carbon-nitrogen bond and making it less susceptible to nucleophilic attack. Carbamates, with an additional oxygen atom adjacent to the nitrogen, exhibit a lesser degree of this resonance stabilization, rendering them more prone to cleavage.

While specific data for direct head-to-head comparisons of amide and carbamate linkers within identical ADC constructs under the same conditions are limited in publicly available literature, the following table summarizes representative stability data for various amide and carbamate-based linkers from different studies to provide a comparative overview.

Linker TypeLinkageADC/MoleculeMediumConditionStability MetricReference
Val-Cit-PABCCarbamateUncialamycin derivativeMouse Serum24 h100% release[1]
Val-Cit-PABCCarbamateUncialamycin derivativeHuman Serum24 hStable[1]
m-amide-PABCCarbamateUncialamycin derivativeMouse Serum24 hDramatically improved stability vs. Val-Cit-PABC[1]
N-(2-aminoethyl)-m-amide-PABCCarbamateUncialamycin derivativeMouse Serum24 h3% hydrolysis[1]
Thiazole AmideAmideUncialamycin derivativeMouse Serum4 hSignificantly reduced hydrolysis vs. p-aminobenzyl amide[1]
BCN-basedAmideProbeCell linesProlonged incubationSuperior stability over carbamate[2]
BCN-basedCarbamateProbeCell linesProlonged incubationLess suitable for prolonged incubation[2]

Chemical Structures and Cleavage

The fundamental structural difference between an amide and a carbamate linkage dictates their susceptibility to cleavage.

Figure 1. Comparison of Amide and Carbamate Linkages.

The above diagram illustrates the core structures of amide and carbamate linkages. The amide bond's robustness is a key reason for its use in non-cleavable linkers, where the drug is released only after the complete lysosomal degradation of the antibody. Conversely, the relative lability of the carbamate bond makes it a versatile component of cleavable linkers, which can be designed to release the payload in response to specific triggers in the tumor microenvironment, such as low pH or the presence of certain enzymes.

Experimental Protocols

Accurate assessment of linker stability is paramount for the development of safe and effective ADCs. The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC linker in plasma from different species (e.g., human, mouse) to assess the potential for premature drug release in circulation.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Pooled human and mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer)

Procedure:

  • Prepare a stock solution of the ADC in a suitable solvent (e.g., PBS).

  • Incubate the ADC at a final concentration of 10 µM in plasma (human or mouse) at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the incubation mixture.

  • Quench the reaction by adding an equal volume of cold acetonitrile to precipitate plasma proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC to quantify the amount of intact ADC and released drug.

  • Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point to determine the linker's stability.

Protocol 2: pH Stability Assay

Objective: To evaluate the stability of an ADC linker at different pH values, mimicking physiological conditions (pH 7.4) and the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Buffer solutions at various pH values (e.g., pH 4.5, 5.5, 7.4)

  • HPLC system

Procedure:

  • Prepare a stock solution of the ADC.

  • Incubate the ADC at a final concentration of 10 µM in the different pH buffers at 37°C.

  • At specified time points, take aliquots and analyze by HPLC to quantify the amount of intact ADC and released payload.

  • Determine the rate of hydrolysis at each pH to assess the linker's pH-dependent stability.

Protocol 3: Enzymatic Cleavage Assay

Objective: To assess the susceptibility of the linker to cleavage by specific enzymes that are often overexpressed in the tumor microenvironment (e.g., Cathepsin B).

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Target enzyme (e.g., recombinant human Cathepsin B)

  • Enzyme-specific assay buffer

  • HPLC system

Procedure:

  • Prepare a solution of the ADC in the appropriate assay buffer.

  • Initiate the reaction by adding the target enzyme to the ADC solution.

  • Incubate the reaction mixture at 37°C.

  • At various time points, stop the reaction by adding a quenching solution (e.g., a specific enzyme inhibitor or acetonitrile).

  • Analyze the samples by HPLC to quantify the amount of released drug.

  • A control reaction without the enzyme should be run in parallel to account for any non-enzymatic degradation.

Logical Workflow for Linker Stability Assessment

The process of evaluating linker stability follows a logical progression from in vitro chemical stability to more biologically relevant conditions.

G Start ADC with Amide or Carbamate Linker pH_Stability pH Stability Assay (pH 4.5, 5.5, 7.4) Start->pH_Stability Plasma_Stability Plasma Stability Assay (Human, Mouse) Start->Plasma_Stability Enzymatic_Stability Enzymatic Cleavage Assay (e.g., Cathepsin B) Start->Enzymatic_Stability Data_Analysis Data Analysis (Half-life, % Release) pH_Stability->Data_Analysis Plasma_Stability->Data_Analysis Enzymatic_Stability->Data_Analysis Conclusion Determine Linker Stability Profile Data_Analysis->Conclusion

Figure 2. Workflow for ADC Linker Stability Evaluation.

Conclusion

References

Safety Operating Guide

Proper Disposal of Hydroxy-PEG2-CH2COOH: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Hydroxy-PEG2-CH2COOH, a common PEG-based PROTAC linker.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound. While hazard classifications can vary between suppliers, it is best to handle this chemical with a high degree of caution. One supplier classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE) should be worn at all times.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesImpermeable and resistant to the product
Eye ProtectionSafety glasses with side shields or goggles
Lab CoatStandard laboratory coat
RespiratoryNot generally required with adequate ventilation

In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material such as sand or diatomite and place it into a suitable, labeled container for disposal[2]. Do not allow the product to enter drains, waterways, or soil[2].

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all federal, state, and local hazardous waste regulations[2]. The following protocol provides a general framework for its proper disposal:

  • Waste Classification: The first step is to determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and any applicable state or local regulations[2]. Given the acute aquatic toxicity classification from at least one supplier, it is prudent to manage it as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's chemical hygiene plan. Store it in a dedicated, properly labeled waste container.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and any relevant hazard warnings (e.g., "Acutely Toxic," "Environmental Hazard").

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The container should be kept tightly closed[2].

  • Engage a Licensed Waste Disposal Vendor: Arrange for the collection and disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. This ensures that the final disposal is conducted at an approved waste disposal plant[1][2].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment Hazard Assessment cluster_non_hazardous Non-Hazardous (Unlikely) cluster_hazardous Hazardous Waste Management start This compound Waste Generated assess_hazard Consult Safety Data Sheet (SDS) and Local Regulations start->assess_hazard is_hazardous Classified as Hazardous Waste? assess_hazard->is_hazardous non_haz_disposal Follow Institutional Guidelines for Non-Hazardous Chemical Waste is_hazardous->non_haz_disposal No segregate Segregate in a Labeled, Closed Container is_hazardous->segregate Yes store Store in a Designated Secure Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Vendor store->contact_ehs final_disposal Dispose of at an Approved Waste Disposal Plant contact_ehs->final_disposal

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling Hydroxy-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Hydroxy-PEG2-CH2COOH. Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound.[1][2]

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles or a face shield.[2][3]Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][3]Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[2][4]
Body Protection Laboratory coat.[2]A fully fastened lab coat provides a barrier against accidental spills.[2] For larger quantities or where splashing is likely, consider a chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2]To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[2] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[4][5]
Foot Protection Closed-toe shoes.[2]Protects feet from spills and falling objects.[2]
Operational Plan: Handling and Storage

Safe handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

AspectProcedure
Handling - Handle in a well-ventilated place, preferably a chemical fume hood.[2][4] - Avoid contact with skin, eyes, and personal clothing.[1] - Wash hands thoroughly after handling.[1][4] - Do not eat, drink, or smoke when using this product.[1][4] - Avoid generating dust or aerosols.[2][4]
Storage - Store in a tightly-closed container when not in use.[1][4] - Store in a cool, dry, well-ventilated area away from incompatible substances.[1][4] - Avoid storage with strong oxidizing agents and bases.[4][6] - For long-term storage, a temperature of -20°C is recommended, and the product should be kept desiccated.[7]
Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

StepAction
Waste Segregation Collect waste this compound in a dedicated, properly labeled, and sealed container.[2] Do not mix with other waste streams.[2]
Container Labeling Clearly label the waste container with the chemical name and any associated hazards.
Disposal Method Dispose of the chemical and its container at an approved waste disposal plant.[4] Consult local, state, and federal regulations for specific disposal requirements. While polyethylene (B3416737) glycol is biodegradable, it's important to prevent its release into wastewater systems.[8]
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as chemical waste in accordance with applicable laws and good laboratory practices.[4]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[7][9]

  • Appropriate glassware (e.g., volumetric flask, beaker)

  • Magnetic stirrer and stir bar (optional)

  • Pipettes and pipette tips

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Perform all work in a certified chemical fume hood.

    • Equilibrate the reagent vial to room temperature before opening to avoid moisture condensation.[7]

  • Weighing:

    • Carefully weigh the desired amount of this compound. As it can be a low-melting solid, this may be challenging.[7] Taring the receiving vessel is recommended.

  • Dissolving:

    • Transfer the weighed compound to a volumetric flask or beaker.

    • Add the desired volume of DMSO or DMF to the container.[7][9]

    • If necessary, use a magnetic stirrer at a gentle speed to aid dissolution.

  • Storage of Stock Solution:

    • Once fully dissolved, transfer the stock solution to a clearly labeled storage vial.

    • To minimize air exposure, consider keeping the stock solution under an inert gas like argon or nitrogen.[7]

    • Store the unused stock solution at -20°C.[7]

  • Cleanup:

    • Decontaminate all work surfaces with an appropriate cleaning agent.[2]

    • Properly dispose of all contaminated disposable materials (e.g., pipette tips, gloves) as chemical waste.

    • Wash hands thoroughly with soap and water after completing the procedure.[2]

Visual Workflow Guides

G Safe Handling Workflow prep Preparation ppe Don Appropriate PPE prep->ppe fume_hood Work in Fume Hood ppe->fume_hood handling Handle Chemical fume_hood->handling cleanup Clean Work Area handling->cleanup decon Decontaminate Surfaces cleanup->decon dispose_ppe Dispose of Contaminated PPE cleanup->dispose_ppe wash Wash Hands cleanup->wash

Caption: A flowchart for the safe handling of this compound.

G Disposal Workflow start Waste Generation segregate Segregate Waste start->segregate label_container Label Container segregate->label_container store Store Securely label_container->store dispose Dispose via Approved Facility store->dispose

Caption: A workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.